molecular formula C12H22O11 B1682109 Sophorose CAS No. 534-46-3

Sophorose

Cat. No.: B1682109
CAS No.: 534-46-3
M. Wt: 342.30 g/mol
InChI Key: PZDOWFGHCNHPQD-VNNZMYODSA-N
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Description

2-O-beta-D-Glucopyranosyl-D-glucose, historically named Kojibiose, is a disaccharide consisting of two glucose units. It was first identified in koji extract and is characterized by a 1,2-α-glucosidic linkage, as determined through studies on its resistance to β-glucosidase and its specific chromatographic properties . This specific structural motif makes it a compound of interest in carbohydrate chemistry research. While direct studies on this exact compound's modern applications are limited in the available literature, research on structurally similar 2-O-β-D-glucopyranosyl compounds highlights the potential research value of this glycosidic configuration. For instance, a derivative found in Lycium barbarum L., 2-O-β-D-glucopyranosyl-L-ascorbic acid (AA-2βG), has shown enhanced free radical scavenging activity and the ability to protect cells from oxidative stress . Another study on a different derivative reported significant anti-aging effects in a C. elegans model, suggesting potential for research into healthy aging . Furthermore, synthetic analogues based on a 2-O-β-D-glucopyranosyl-sn-glycerol skeleton have been prepared and evaluated for their role in inhibiting Epstein-Barr virus early antigen activation, indicating a potential area of investigation in viral or cancer research . This compound is provided as a high-purity chemical for research purposes exclusively. It is intended for use in laboratory studies only and is not classified as a drug, cosmetic, or food additive. The product is strictly for professional use in a controlled research setting and is not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDOWFGHCNHPQD-VNNZMYODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336223
Record name Sophorose
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Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

534-46-3
Record name Sophorose
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Record name Sophorose
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Record name Sophorose
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Record name 2-O-β-D-glucopyranosyl-D-glucose
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Record name SOPHOROSE
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Foundational & Exploratory

The Chemical Architecture of Sophorose: A Disaccharide of Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorose is a naturally occurring disaccharide that holds considerable interest in the fields of biochemistry, biotechnology, and pharmacology. Structurally, it is a dimer of glucose, but its distinction lies in an unconventional glycosidic linkage.[1][2] First isolated in 1938 from the pods of Sophora japonica, this compound is also recognized as a key component of sophorolipids, which are microbial glycolipids with a range of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure of this compound, presenting key data and its structural representation.

Molecular and Structural Formula

This compound is a disaccharide composed of two D-glucose monosaccharide units. Its chemical formula is C12H22O11. The defining feature of this compound is the linkage between these two glucose units: a β-1,2-glycosidic bond. This means the anomeric carbon (C1) of one glucose molecule is linked to the hydroxyl group on the second carbon (C2) of the other glucose molecule, with the glycosidic bond in the beta configuration.

The systematic name for this compound is 2-O-β-D-Glucopyranosyl-D-glucose. A more detailed International Union of Pure and Applied Chemistry (IUPAC) name is (2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal.

Physicochemical Properties

This compound presents as a white, crystalline solid that is soluble in water. Its key physicochemical properties are summarized in the table below.

PropertyValueReferences
Molecular FormulaC12H22O11
Molar Mass342.30 g/mol
Melting Point196–198 °C
Density1.768 g/mL
Optical Rotation [α]D+19° (c = 1.2 in water)

Structural Visualization

The chemical structure of this compound, highlighting the β-1,2-glycosidic linkage between the two glucose units, can be represented as follows:

Figure 1: Chemical structure of this compound.

Experimental Determination of Structure

The definitive structure of this compound has been elucidated and confirmed through various experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of disaccharides. In the case of this compound, ¹H and ¹³C NMR spectra can be used to identify the individual glucose residues and the nature of the glycosidic linkage. The chemical shifts and coupling constants of the anomeric protons are particularly informative for establishing the β-configuration of the glycosidic bond. For instance, analysis of waste streams from sophorolipid (B1247395) production by NMR has confirmed the presence of free this compound.

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of this compound has been determined, offering definitive proof of its molecular geometry, including the β-1,2-glycosidic linkage and the conformation of the pyranose rings. This technique provides bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformational preferences.

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight of this compound and to aid in its structural characterization. By analyzing the fragmentation patterns of the molecule, it is possible to deduce the sequence of the monosaccharide units and the position of the glycosidic bond.

Biological and Industrial Relevance

This compound is more than a structural curiosity; it plays a significant biological role. It is a known inducer of cellulase (B1617823) gene expression in fungi like Trichoderma reesei, making it relevant in the production of enzymes for biofuel applications. Furthermore, as a constituent of sophorolipids, it is integral to the surfactant and antimicrobial properties of these biosurfactants. The unique β-1,2 linkage also makes it a specific substrate for certain glycosidase enzymes. The isolation of this compound from industrial fermentation waste streams presents an opportunity for its purification and utilization.

References

The Sophorose Biosynthesis Pathway in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, is a molecule of significant interest due to its role as a powerful inducer of cellulase (B1617823) production in fungi like Trichoderma reesei and as a precursor for the synthesis of sophorolipid (B1247395) biosurfactants. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathway in fungi, with a primary focus on the well-characterized sophorolipid-producing yeast, Starmerella bombicola (formerly Candida bombicola). We will delve into the enzymatic cascade, the genetic organization of the biosynthetic gene cluster, regulatory mechanisms, and detailed experimental protocols for the characterization of key enzymes. Quantitative data is summarized for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

The Core Biosynthetic Pathway: From Fatty Acids to Sophorolipids

In fungi such as Starmerella bombicola, the biosynthesis of the this compound moiety is intricately linked to the production of sophorolipids, which are glycolipid biosurfactants.[1] There is no strong evidence for a direct biosynthetic pathway leading to free this compound as a primary metabolite in these organisms. Instead, free this compound is believed to arise from the enzymatic breakdown of sophorolipids.

The synthesis of sophorolipids is a multi-step process initiated by the hydroxylation of a long-chain fatty acid, followed by a two-step glycosylation process that forms the this compound head group. This is then followed by optional acetylation and lactonization.[2]

The key enzymatic steps are as follows:

  • Fatty Acid Hydroxylation: A long-chain fatty acid (typically C16 or C18) is hydroxylated at its terminal (ω) or sub-terminal (ω-1) position. This reaction is catalyzed by a cytochrome P450 monooxygenase.[2]

  • First Glucosylation: A glucose molecule from a UDP-glucose donor is transferred to the hydroxylated fatty acid, forming a glucolipid. This step is catalyzed by the UDP-glucosyltransferase UGTA1.[3]

  • Second Glucosylation: A second glucose molecule is added to the glucolipid, forming the this compound moiety attached to the fatty acid, resulting in an acidic sophorolipid. This reaction is catalyzed by a second UDP-glucosyltransferase, UGTB1.[4]

  • Acetylation and Lactonization: The this compound moiety can be acetylated at the 6' and/or 6'' positions by an acetyltransferase. The acidic sophorolipid can also undergo intramolecular esterification (lactonization) to form a lactonic sophorolipid.

Recent research has proposed a revision to this pathway, suggesting that bolaform sophorolipids (where a this compound molecule is attached to both ends of the fatty acid) are key intermediates in the formation of lactonic sophorolipids.

The Sophorolipid Biosynthetic Gene Cluster

In Starmerella bombicola, the genes encoding the core enzymes for sophorolipid biosynthesis are organized in a gene cluster. This cluster contains the genes for:

  • Cytochrome P450 monooxygenase (CYP52M1): Catalyzes the initial hydroxylation of the fatty acid.

  • UDP-glucosyltransferase I (UGTA1): Catalyzes the first glycosylation step.

  • UDP-glucosyltransferase II (UGTB1): Catalyzes the second glycosylation step.

  • Acetyltransferase (AT): Responsible for the acetylation of the this compound moiety.

  • A transporter (MDR): Involved in the secretion of sophorolipids.

Sophorolipid_Gene_Cluster

Regulation of this compound Biosynthesis

The biosynthesis of sophorolipids, and consequently the this compound moiety, is a secondary metabolic process that is typically induced under specific nutritional conditions, such as nitrogen limitation. The regulation of the sophorolipid gene cluster is complex and involves several layers of control:

  • Telomere Positioning Effect (TPE): The sophorolipid gene cluster in S. bombicola is located near a telomere. This chromosomal location is associated with transcriptional repression during active growth. The expression of the gene cluster is significantly upregulated during the stationary phase, suggesting that TPE plays a role in the growth phase-dependent production of sophorolipids.

  • Transcriptional Regulation: Several transcription factors have been identified that influence the expression of the sophorolipid biosynthesis genes. Knockout of genes encoding the Rim9-like protein (Rlp) and the transcription factors Ztf1 and Leu3 has been shown to significantly increase sophorolipid production in S. bombicola. These regulatory proteins likely act as repressors or are involved in a regulatory cascade that controls the expression of the biosynthetic gene cluster.

Regulation_Pathway cluster_0 Regulatory Factors cluster_1 Sophorolipid Gene Cluster Expression cluster_2 Cellular State Rlp Rlp (Rim9-like) Gene_Cluster cyp52m1, ugtA1, ugtB1, at, mdr Rlp->Gene_Cluster repression Ztf1 Ztf1 Ztf1->Gene_Cluster repression Leu3 Leu3 Leu3->Gene_Cluster repression Stationary_Phase Stationary Phase Stationary_Phase->Gene_Cluster induction Nitrogen_Limitation Nitrogen Limitation Nitrogen_Limitation->Gene_Cluster induction

Quantitative Data

Table 1: Kinetic Parameters of CYP52M1 from Starmerella bombicola
SubstrateKm (µM)Vmax (nmol/min/mg protein)
Oleic acid402.8
Linoleic acid681.5
Arachidonic acid461.2
Table 2: Sophorolipid Production in Starmerella bombicola Wild-Type and Mutant Strains
StrainTotal Sophorolipids (g/L)
Wild-Type64.74
Δztf172.13
Δleu376.85
Δgcl74.75
ΔrlpΔleu3Δztf197.44

Experimental Protocols

Enzyme Assay for Cytochrome P450 Monooxygenase (CYP52M1)

This protocol describes an in vitro assay for measuring the activity of CYP52M1 using microsomal protein preparations.

Materials:

  • Microsomal protein preparation containing CYP52M1

  • 50 mM Sodium Phosphate (B84403) Buffer (pH 7.0)

  • NADPH solution (500 µM final concentration)

  • Substrate solution (e.g., oleic acid, 300 µM final concentration)

  • Ethyl acetate (B1210297)

  • Methanol

  • LC-MS system

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing 0.4 mg of microsomal protein in 50 mM sodium phosphate buffer (pH 7.0).

  • Add the fatty acid substrate to a final concentration of 300 µM.

  • Pre-incubate the mixture at 30°C with constant shaking for 5 minutes.

  • Initiate the reaction by adding NADPH to a final concentration of 500 µM.

  • Incubate the reaction at 30°C with constant shaking for 20 minutes.

  • Stop the reaction by adding an equal volume (200 µl) of ethyl acetate.

  • Vortex vigorously to extract the products.

  • Centrifuge to separate the phases and collect the upper ethyl acetate layer.

  • Evaporate the ethyl acetate to dryness under a stream of nitrogen.

  • Resuspend the dried residue in methanol.

  • Analyze the products by LC-MS to identify and quantify the hydroxylated fatty acids.

CYP52M1_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Microsomes + Buffer + Substrate) Start->Prepare_Mix Pre_Incubate Pre-incubate at 30°C Prepare_Mix->Pre_Incubate Add_NADPH Initiate with NADPH Pre_Incubate->Add_NADPH Incubate Incubate at 30°C Add_NADPH->Incubate Stop_Reaction Stop with Ethyl Acetate Incubate->Stop_Reaction Extract Vortex and Centrifuge Stop_Reaction->Extract Collect_Supernatant Collect Ethyl Acetate Layer Extract->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Resuspend Resuspend in Methanol Evaporate->Resuspend Analyze LC-MS Analysis Resuspend->Analyze End End Analyze->End

Enzyme Assay for UDP-Glucosyltransferases (UGTA1 and UGTB1)

This protocol outlines a method for determining the activity of the glucosyltransferases UGTA1 and UGTB1 using cell lysates and HPLC analysis.

Materials:

  • Cell lysate from S. bombicola strains (ΔugtB1 for UGTA1 assay, ΔugtA1 for UGTB1 assay)

  • 50 mM Phosphate Buffer (pH 8.5)

  • UDP-glucose solution (20 mM final concentration)

  • Acceptor substrate solution (2 mM final concentration):

    • For UGTA1: 17-hydroxyoctadecenoic acid

    • For UGTB1: 17-O-glucopyranoside-octadecenoic acid (glucolipid)

  • DMSO (for solubilizing substrates)

  • HPLC system with an Evaporative Light Scattering Detector (ELSD)

Procedure:

  • Prepare cell lysates from the appropriate S. bombicola mutant strains grown to the desired growth phase.

  • Prepare the reaction mixture containing 20 mM UDP-glucose and 2 mM acceptor substrate in 50 mM phosphate buffer (pH 8.5). Use DMSO as needed to ensure substrate solubility (final concentration of 1-5%).

  • Add 600 µl of the cell lysate to a total reaction volume of 1500 µl.

  • For blank reactions, omit either the donor (UDP-glucose), the acceptor substrate, or the cell lysate.

  • Incubate the reactions at 30°C for a defined period (e.g., 1-3 hours).

  • Stop the reaction by adding an appropriate quenching agent (e.g., acid or organic solvent).

  • Extract the glycolipid products with an organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent and resuspend the residue in a suitable solvent for HPLC analysis.

  • Analyze the samples by HPLC-ELSD to separate and quantify the substrate and product peaks.

  • Calculate enzyme activity based on the decrease in the substrate peak area or the increase in the product peak area relative to a standard curve.

UGT_Assay_Workflow Start Start Prepare_Lysate Prepare Cell Lysate Start->Prepare_Lysate Prepare_Reaction Prepare Reaction Mix (Buffer, UDP-glucose, Acceptor) Start->Prepare_Reaction Add_Lysate Add Cell Lysate Prepare_Lysate->Add_Lysate Prepare_Reaction->Add_Lysate Incubate Incubate at 30°C Add_Lysate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Extract_Products Extract Glycolipids Stop_Reaction->Extract_Products Analyze_HPLC HPLC-ELSD Analysis Extract_Products->Analyze_HPLC Calculate_Activity Calculate Enzyme Activity Analyze_HPLC->Calculate_Activity End End Calculate_Activity->End

Alternative Pathway: this compound Synthesis via Transglycosylation

While the de novo synthesis of this compound in S. bombicola is linked to sophorolipid production, some fungi can synthesize free this compound through the transglycosylation activity of β-glucosidases. In this process, a β-glucosidase transfers a glucose moiety from a donor substrate, such as cellobiose, to another glucose molecule, forming a β-1,2 linkage. This is a distinct mechanism from the UDP-glucose-dependent pathway and is particularly relevant in the context of cellulase induction in fungi like Trichoderma.

Conclusion

The biosynthesis of this compound in fungi, particularly in the context of sophorolipid production by Starmerella bombicola, is a well-defined pathway involving a dedicated gene cluster. The regulation of this pathway is complex, with evidence for control at the chromatin level and through specific transcription factors. While the direct synthesis of free this compound as a primary metabolite is not the main route in these organisms, its generation as a breakdown product of sophorolipids or through the transglycosylation activity of other enzymes highlights the diverse metabolic capabilities of fungi. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and engineer this important biosynthetic pathway for various biotechnological applications.

References

Unveiling Sophorose: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of sophorose, a disaccharide of notable interest in biochemical and pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a thorough exploration of its role in signaling pathways.

Introduction: The Discovery of a Unique Disaccharide

This compound is a disaccharide composed of two glucose units linked by a distinctive β-1,2-glycosidic bond.[1][2][3] Its discovery traces back to its initial isolation from the pods of Sophora japonica, commonly known as the Japanese pagoda tree.[4] Unlike the more common α-1,4 or β-1,4 linkages found in sugars like maltose (B56501) and cellobiose, the β-1,2 linkage of this compound confers unique chemical and biological properties.[1] this compound is also a component of various naturally occurring compounds, including flavonoid sophorosides and sophorolipids, which are glycolipid biosurfactants with a range of applications.

Physicochemical Properties of this compound

This compound is a white, crystalline solid that is soluble in water. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₂₂O₁₁
Molecular Weight342.30 g/mol
Melting Point196-198 °C
AppearanceWhite, crystalline solid
SolubilitySoluble in water

Isolation of this compound from Sophora japonica: A Detailed Experimental Protocol

The isolation of this compound from Sophora japonica primarily involves the extraction of this compound-containing glycosides, followed by hydrolysis to release the free disaccharide, and subsequent purification.

Extraction of Sophorosides

A common method for extracting flavonoid glycosides (sophorosides) from Sophora japonica involves solvent extraction.

  • Plant Material: Dried and powdered pods of Sophora japonica.

  • Extraction Solvent: 70% acetone (B3395972) or ethanol.

  • Procedure:

    • The powdered plant material is macerated with the extraction solvent at room temperature for an extended period (e.g., 96 hours), with the solvent being replaced periodically.

    • The combined extracts are then concentrated under reduced pressure to yield a crude extract.

    • The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The sophorosides are typically enriched in the more polar fractions.

Hydrolysis of Sophorosides to Yield this compound

To obtain free this compound, the glycosidic bond in the sophorosides must be cleaved. Acid hydrolysis is a common method for this purpose.

  • Reagents: 1-2 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄).

  • Procedure:

    • The sophoroside-rich extract is dissolved in the acidic solution.

    • The mixture is heated (e.g., at 70-100°C) for a defined period (e.g., 1-2 hours) to facilitate the hydrolysis of the glycosidic linkages.

    • After cooling, the reaction mixture is neutralized.

Purification of this compound

The neutralized hydrolysate contains a mixture of sugars, aglycones, and other degradation products. Purification of this compound is typically achieved through chromatographic techniques.

  • Method: Column chromatography using stationary phases like silica (B1680970) gel, Sephadex, or polyamide.

  • Elution: A gradient of solvents with increasing polarity is used to separate the components. For instance, a mixture of chloroform, methanol, and water in varying ratios can be employed.

  • Monitoring: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

  • Final Step: The this compound-containing fractions are combined, and the solvent is evaporated to yield the purified disaccharide.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

sophorose_isolation_workflow start Dried Sophora japonica Pods extraction Solvent Extraction (e.g., 70% Acetone) start->extraction crude_extract Crude Sophoroside Extract extraction->crude_extract hydrolysis Acid Hydrolysis (e.g., 1M HCl, heat) crude_extract->hydrolysis hydrolysate Neutralized Hydrolysate hydrolysis->hydrolysate purification Column Chromatography (e.g., Silica Gel) hydrolysate->purification This compound Pure this compound purification->this compound

Caption: General workflow for the isolation of this compound from Sophora japonica.

Quantitative Analysis and Characterization

Accurate quantification and structural confirmation of isolated this compound are crucial. HPLC and NMR spectroscopy are the primary analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the quantification and purity assessment of this compound.

ParameterTypical Conditions
Column Amine-based or HILIC columns
Mobile Phase Acetonitrile:Water (e.g., 80:20 v/v)
Detector Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
Flow Rate ~1 mL/min
Temperature Ambient or controlled (e.g., 30°C)

Under these conditions, this compound can be separated from other monosaccharides and disaccharides. The retention time will vary depending on the specific column and mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound, confirming the β-1,2-glycosidic linkage.

¹H and ¹³C NMR Spectral Data of this compound in D₂O:

¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Assignment
~4.8 (d)~103Anomeric H-1' (β-linkage)
~5.4 (d)~93Anomeric H-1 (α-anomer)
~4.7 (d)~97Anomeric H-1 (β-anomer)
3.2 - 4.060 - 80Other sugar protons

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Biological Significance: this compound as a Signaling Molecule

Beyond its structural role, this compound has been identified as a potent signaling molecule, most notably as an inducer of cellulase (B1617823) gene expression in the fungus Trichoderma reesei. This has significant implications for the biotechnology industry, particularly in the production of biofuels and other bio-based products.

The this compound-induced cellulase expression pathway in T. reesei is a complex process involving signal perception, transduction, and the activation of specific transcription factors. While the complete pathway is still under investigation, key components have been identified.

  • Signal Perception: this compound is transported into the fungal cell, possibly through specific sugar transporters.

  • Signal Transduction: The intracellular presence of this compound is thought to trigger a signaling cascade. Evidence suggests the involvement of the second messenger cyclic AMP (cAMP). Increased intracellular cAMP levels are observed in the presence of this compound, which in turn activates Protein Kinase A (PKA).

  • Transcriptional Regulation: The signaling cascade ultimately leads to the activation of transcription factors that bind to the promoter regions of cellulase genes, initiating their transcription. The carbon catabolite repressor CRE1 is a key transcription factor that is known to be involved in the repression of cellulase genes in the presence of easily metabolizable sugars like glucose. The presence of this compound is believed to alleviate this repression, although the exact mechanism is still being elucidated.

The following diagram provides a simplified representation of the proposed this compound-induced cellulase signaling pathway in Trichoderma reesei.

sophorose_signaling_pathway cluster_extracellular Extracellular cluster_cell Fungal Cell sophorose_ext This compound transporter Sugar Transporter sophorose_ext->transporter Uptake sophorose_int Intracellular this compound transporter->sophorose_int adenylate_cyclase Adenylate Cyclase sophorose_int->adenylate_cyclase Activates camp cAMP adenylate_cyclase->camp Produces pka Protein Kinase A (PKA) camp->pka Activates cre1_active Active CRE1 (Repressor) pka->cre1_active Inhibits? transcription_factors Cellulase Activator Transcription Factors pka->transcription_factors Activates cre1_inactive Inactive CRE1 nucleus Nucleus transcription_factors->nucleus cellulase_genes Cellulase Genes transcription_factors->cellulase_genes Binds to promoter mrna mRNA cellulase_genes->mrna Transcription cellulase Cellulase Enzymes mrna->cellulase Translation cellulase->sophorose_ext Secreted

Caption: Proposed signaling pathway for this compound-induced cellulase expression in Trichoderma reesei.

Conclusion

This compound, a disaccharide first isolated from Sophora japonica, possesses unique structural and biological properties that make it a subject of considerable scientific interest. The detailed protocols for its isolation and characterization provided in this guide offer a valuable resource for researchers. Furthermore, the elucidation of its role as a potent inducer of cellulase expression in fungi opens up exciting avenues for the development of more efficient and cost-effective biorefining processes. Continued research into the molecular mechanisms of this compound signaling will undoubtedly unlock its full potential in various biotechnological and pharmaceutical applications.

References

Physicochemical Properties of Sophorose: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Sophorose, a disaccharide of two glucose units linked by a β-1,2-glycosidic bond, is a carbohydrate of increasing interest in the fields of biotechnology and pharmaceutical sciences. Its unique structural configuration confers distinct physicochemical and biological properties, setting it apart from other common disaccharides. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of relevant biochemical pathways and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study and application of this versatile molecule.

Core Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its behavior in chemical and biological systems. These properties dictate its solubility, stability, and interactions with other molecules, which are critical considerations in research and drug development.

Molecular Structure

This compound is a reducing disaccharide with the chemical formula C₁₂H₂₂O₁₁. Its systematic name is 2-O-β-D-glucopyranosyl-D-glucose. The defining feature of this compound is the β-1,2-glycosidic linkage between two D-glucose units. This linkage is relatively rare in nature compared to the α-1,4 linkage in maltose (B56501) or the β-1,4 linkage in cellobiose, and it is this structural feature that largely determines its unique properties and biological functions.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueUnitsConditions
Molar Mass342.30 g/mol
Melting Point196 - 198°C
Specific Optical Rotation [α]D+18.5 to +20.5degreesc=2 in H₂O at 20°C
Water Solubility50g/LAt 25°C
pKa~12.5Estimated

Experimental Protocols

The accurate and reproducible determination of the physicochemical properties of this compound is essential for its characterization and application. This section provides detailed methodologies for key experiments.

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this occurs over a narrow temperature range. The sharpness of the melting point is a good indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry by placing it in a drying oven at a temperature below its melting point (e.g., 60-80°C) under vacuum for several hours, or by storing it in a desiccator over a suitable desiccant (e.g., phosphorus pentoxide) for at least 24 hours.

  • Grind the dried this compound to a fine powder using a clean, dry mortar and pestle.

  • Capillary Loading: Pack the powdered this compound into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface. Ensure the powder is tightly packed.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the initial heating rate to be rapid to approach the expected melting point quickly.

    • When the temperature is approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid is observed (the onset of melting).

    • Record the temperature at which the last solid particle melts (the completion of melting).

  • Reporting: The melting point is reported as the range between the onset and completion of melting.

Measurement of Specific Optical Rotation

Principle: Chiral molecules, such as this compound, rotate the plane of plane-polarized light. The specific optical rotation is a standardized measure of this rotation and is a characteristic property of a compound.

Apparatus:

  • Polarimeter

  • Sodium lamp (D-line, 589.3 nm)

  • Polarimeter cell (typically 1 dm in length)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Temperature-controlled water bath (optional, but recommended for high accuracy)

Procedure:

  • Solution Preparation:

    • Accurately weigh a precise amount of dry this compound (e.g., 200 mg) using an analytical balance.

    • Transfer the weighed this compound to a 10 mL volumetric flask.

    • Dissolve the this compound in distilled or deionized water and fill the flask to the calibration mark. Ensure the solution is homogeneous.

  • Polarimeter Calibration:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize as per the manufacturer's instructions.

    • Calibrate the instrument by filling the polarimeter cell with the solvent (water) and setting the reading to zero.

  • Measurement:

    • Rinse the polarimeter cell with the prepared this compound solution two to three times.

    • Fill the cell with the this compound solution, ensuring there are no air bubbles in the light path.

    • Place the filled cell in the polarimeter and record the observed rotation (α). Take several readings and calculate the average.

  • Calculation:

    • Calculate the specific optical rotation [α] using the following formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the polarimeter cell in decimeters (dm) c = concentration of the solution in g/mL

  • Reporting: Report the specific optical rotation along with the temperature, wavelength (D for sodium D-line), and concentration.

Determination of Aqueous Solubility

Principle: The equilibrium solubility of a compound in a solvent is the maximum amount of the compound that can dissolve at a specific temperature. This is determined by creating a saturated solution and quantifying the concentration of the dissolved solute.

Apparatus:

  • Shaking incubator or a temperature-controlled orbital shaker

  • Centrifuge

  • Analytical balance

  • Vials or flasks with secure caps

  • Syringe filters (e.g., 0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID) or a suitable quantitative method.

Procedure:

  • Equilibration:

    • Add an excess amount of this compound to a known volume of distilled water in a sealed vial (e.g., 100 mg in 1 mL).

    • Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the filtered sample solution by HPLC-RID.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve.

  • Reporting: The solubility is reported as the determined concentration, typically in g/L or mg/mL, at the specified temperature.

Synthesis and Purification Workflow

The production of pure this compound for research or industrial applications typically involves either enzymatic or chemical synthesis followed by a purification process.

Sophorose_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis enzymatic Enzymatic Synthesis (e.g., Glucosyltransferase) chromatography Column Chromatography (e.g., Silica Gel, Size-Exclusion) enzymatic->chromatography chemical Chemical Synthesis (e.g., Koenigs-Knorr) chemical->chromatography crystallization Crystallization chromatography->crystallization purity Purity Assessment (HPLC, NMR) crystallization->purity identity Identity Confirmation (MS, NMR) crystallization->identity

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Biological Significance and Signaling Pathway

This compound is a key component of sophorolipids, which are glycolipid biosurfactants with a range of biological activities, including anticancer properties. Sophorolipids have been shown to induce apoptosis in cancer cells through various signaling pathways.

Sophorolipid_Apoptosis_Pathway sophorolipid Sophorolipid cell_membrane Cell Membrane Interaction sophorolipid->cell_membrane mitochondria Mitochondrial Pathway (Bcl-2 family modulation) sophorolipid->mitochondria death_receptor Death Receptor (e.g., Fas, TRAIL-R) cell_membrane->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 caspase8->mitochondria apoptosis Apoptosis caspase3->apoptosis cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3

Sophorose: A Technical Guide to a Versatile Disaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophorose, a disaccharide composed of two glucose units linked by a distinctive β-1,2-glycosidic bond, has garnered significant attention in various scientific and industrial fields.[1] Initially isolated from the pods of Sophora japonica, this carbohydrate is a key component of sophorolipids, which are biosurfactants produced by yeasts such as Starmerella bombicola (formerly Candida bombicola).[1][2][3][4] Beyond its structural role, this compound is a potent signaling molecule, most notably as a powerful inducer of cellulase (B1617823) gene expression in the fungus Trichoderma reesei. This technical guide provides an in-depth overview of the core aspects of this compound, including its chemical and physical properties, biosynthesis, biological functions, and applications, with a focus on quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is a white, crystalline, water-soluble solid. Its unique β-1,2 linkage distinguishes it from other glucose disaccharides like maltose (B56501) (α-1,4), cellobiose (B7769950) (β-1,4), and trehalose (B1683222) (α,α-1,1). This structural feature is crucial for its specific biological activities.

PropertyValueReferences
Chemical Formula C₁₂H₂₂O₁₁
Molar Mass 342.30 g/mol
CAS Number 534-46-3
Systematic Name 2-O-β-D-glucopyranosyl-D-glucose
Melting Point 196-198 °C
Solubility Soluble in water

Biosynthesis and Production

This compound can be obtained through natural extraction, microbial fermentation, and enzymatic or chemical synthesis.

Natural Occurrence

This compound was first isolated from the pods of Sophora japonica.

Microbial Production via Sophorolipids

The yeast Starmerella bombicola is a primary producer of sophorolipids, which are glycolipids where this compound is linked to a long-chain fatty acid. The biosynthetic pathway for sophorolipids is encoded by a gene cluster that includes a cytochrome P450 monooxygenase, two glucosyltransferases, and an acetyltransferase. This compound can be liberated from sophorolipids through chemical or enzymatic hydrolysis.

sophorolipid_biosynthesis Fatty Acid Fatty Acid Hydroxylated Fatty Acid Hydroxylated Fatty Acid Fatty Acid->Hydroxylated Fatty Acid CYP52M1 (Cytochrome P450) UDP-Glucose UDP-Glucose Glucolipid Glucolipid UDP-Glucose->Glucolipid Sophorolipid (acidic form) Sophorolipid (acidic form) UDP-Glucose->Sophorolipid (acidic form) Acetyl-CoA Acetyl-CoA Acetylated Sophorolipid Acetylated Sophorolipid Acetyl-CoA->Acetylated Sophorolipid Hydroxylated Fatty Acid->Glucolipid UGTA1 (Glucosyltransferase 1) Glucolipid->Sophorolipid (acidic form) UGTB1 (Glucosyltransferase 2) Sophorolipid (acidic form)->Acetylated Sophorolipid AT (Acetyltransferase) This compound This compound Acetylated Sophorolipid->this compound Hydrolysis

Caption: Biosynthesis of sophorolipids in Starmerella bombicola.

Enzymatic Synthesis

This compound can be efficiently synthesized in a one-pot reaction using a combination of three enzymes: sucrose (B13894) phosphorylase, 1,2-β-oligoglucan phosphorylase, and exo-β-1,2-glucooligosaccharide sophorohydrolase. This method utilizes inexpensive substrates like sucrose and glucose.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing:

      • 5 mM glucose

      • 250 mM sucrose

      • 10 mM sodium phosphate (B84403) buffer (pH 7.0)

      • 5 µg/mL sucrose phosphorylase

      • 20 µg/mL 1,2-β-oligoglucan phosphorylase

      • 50 µg/mL exo-β-1,2-glucooligosaccharide sophorohydrolase

  • Incubation:

    • Incubate the reaction mixture at 30°C for 48 hours.

  • Enzyme Inactivation and Sugar Removal:

    • Inactivate the enzymes by heating the mixture at 95°C for 10 minutes.

    • To remove residual glucose and fructose, add 2 g of dry yeast and incubate at 30°C for 2 hours.

  • Purification:

    • Centrifuge the mixture to remove yeast cells.

    • Concentrate the supernatant using a rotary evaporator.

    • Purify this compound from the concentrated supernatant by size-exclusion chromatography.

    • Lyophilize the fractions containing pure this compound.

Under optimized conditions, this protocol can yield up to 108 mM of this compound.

enzymatic_synthesis_workflow cluster_substrates Substrates cluster_enzymes Enzymes Sucrose Sucrose One-pot Reaction One-pot Reaction Sucrose->One-pot Reaction Glucose Glucose Glucose->One-pot Reaction Phosphate Phosphate Phosphate->One-pot Reaction Sucrose Phosphorylase Sucrose Phosphorylase Sucrose Phosphorylase->One-pot Reaction 1,2-β-oligoglucan Phosphorylase 1,2-β-oligoglucan Phosphorylase 1,2-β-oligoglucan Phosphorylase->One-pot Reaction exo-β-1,2-glucooligosaccharide sophorohydrolase exo-β-1,2-glucooligosaccharide sophorohydrolase exo-β-1,2-glucooligosaccharide sophorohydrolase->One-pot Reaction Incubation (30°C, 48h) Incubation (30°C, 48h) One-pot Reaction->Incubation (30°C, 48h) Enzyme Inactivation (95°C) Enzyme Inactivation (95°C) Incubation (30°C, 48h)->Enzyme Inactivation (95°C) Yeast Treatment Yeast Treatment Enzyme Inactivation (95°C)->Yeast Treatment Purification (Size-Exclusion Chromatography) Purification (Size-Exclusion Chromatography) Yeast Treatment->Purification (Size-Exclusion Chromatography) Pure this compound Pure this compound Purification (Size-Exclusion Chromatography)->Pure this compound

Caption: Workflow for the one-pot enzymatic synthesis of this compound.

Biological Activity

This compound exhibits significant biological activity, primarily as a signaling molecule in fungi and as a component of antimicrobial sophorolipids.

Induction of Cellulase Expression in Trichoderma reesei

This compound is the most potent known natural inducer of cellulase gene expression in the filamentous fungus T. reesei, a key organism in industrial enzyme production. The induction by this compound is significantly more efficient than that by other disaccharides like lactose (B1674315) and cellobiose.

InducerRelative Induction EfficiencyReference
Cellobiose1
Lactose~20
This compound~2500

The induction of cellulase activity by a mixture of glucose and this compound (MGS) was found to be 1.64-fold and 5.26-fold higher than that induced by lactose and cellobiose, respectively.

The signaling pathway for cellulase induction by this compound in T. reesei involves several key components:

  • Transporters: this compound is transported into the fungal cell by specific sugar transporters, such as Tr44175, which can also transport cellobiose and other cello-oligosaccharides.

  • Transcription Factors: Once inside the cell, this compound triggers a signaling cascade that leads to the activation of key transcription factors, including XYR1, ACE2, and ACE3, which are essential for the expression of cellulase genes.

  • β-Glucosidases: The concentration of this compound is regulated by β-glucosidases, which can both synthesize this compound from cellobiose via transglycosylation and degrade it into glucose.

cellulase_induction_pathway This compound (extracellular) This compound (extracellular) Cell Membrane Cell Membrane This compound (extracellular)->Cell Membrane Tr44175 Transporter This compound (intracellular) This compound (intracellular) Cell Membrane->this compound (intracellular) Signaling Cascade Signaling Cascade This compound (intracellular)->Signaling Cascade Transcription Factors (XYR1, ACE2, ACE3) Transcription Factors (XYR1, ACE2, ACE3) Signaling Cascade->Transcription Factors (XYR1, ACE2, ACE3) Nucleus Nucleus Transcription Factors (XYR1, ACE2, ACE3)->Nucleus Cellulase Genes Cellulase Genes Nucleus->Cellulase Genes Cellulase mRNA Cellulase mRNA Cellulase Genes->Cellulase mRNA Transcription Cellulases Cellulases Cellulase mRNA->Cellulases Translation & Secretion

References

An In-depth Technical Guide to Sophorose Formation During Glucose Caramelization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of sophorose, a disaccharide with a unique β-1,2-glycosidic linkage, during the caramelization of glucose. The document details the underlying chemical pathways, factors influencing its formation, and detailed experimental protocols for its analysis and quantification. This guide is intended for professionals in research, scientific, and drug development fields who are interested in the chemistry of carbohydrates and the byproducts of thermal food processing.

Introduction to this compound and its Formation in Caramelization

This compound is a disaccharide composed of two glucose units linked by a β-1,2-glycosidic bond. While it can be found in nature, notably as a component of sophorolipids, it is also recognized as a product of the thermal degradation of glucose, specifically during the process of caramelization. Caramelization is a complex and not fully understood process of non-enzymatic browning that involves the pyrolysis of sugar. When glucose is heated to high temperatures, it undergoes a series of reactions including dehydration and polymerization, leading to the formation of a complex mixture of compounds, including various disaccharides known as reversion products. This compound is one such reversion product. Understanding the conditions that favor its formation is crucial for controlling its presence in food products and for potential applications in various industries.

The Chemical Pathway of this compound Formation

The caramelization of glucose is a multifaceted process that initiates with the melting of sugar and proceeds through several stages of chemical transformation. The formation of this compound is a result of a condensation reaction between two glucose molecules.

The process involves the following key reaction types:

  • Equilibration of anomeric and ring forms of glucose.

  • Intramolecular bonding and isomerization.

  • Dehydration reactions.

  • Condensation reactions leading to the formation of dimers and larger polymers.

The formation of the specific β-1,2-glycosidic bond in this compound from glucose is a result of a glycosylation reaction where one glucose molecule acts as the glycosyl donor and another as the glycosyl acceptor.

Sophorose_Formation_Pathway Glucose1 Glucose (Glycosyl Donor) Intermediate Activated Glucose Intermediate Glucose1->Intermediate Activation Glucose2 Glucose (Glycosyl Acceptor) This compound This compound (β-D-Glucopyranosyl-(1→2)-D-glucopyranose) Glucose2->this compound Condensation Intermediate->this compound Caramelization High Temperature (Pyrolysis) Caramelization->Intermediate Caramelization->this compound

Figure 1: Pathway of this compound Formation from Glucose.

Factors Influencing this compound Formation

The yield and rate of this compound formation during glucose caramelization are significantly influenced by several process parameters. While specific quantitative data on this compound yield is sparse in the literature, the general principles of caramelization provide insights into the conditions that would affect its formation.

  • Temperature: Caramelization is a temperature-dependent process. Higher temperatures generally accelerate the rate of glucose degradation and the formation of condensation products, including disaccharides. However, excessively high temperatures might also lead to the further degradation of this compound.

  • pH: The rate of caramelization is at its lowest at a near-neutral pH (around 7) and is accelerated under both acidic (below pH 3) and basic (above pH 9) conditions. Therefore, the formation of this compound is expected to be more significant in acidic or alkaline environments compared to a neutral one.

  • Reaction Time: The duration of heating will directly impact the extent of caramelization and consequently the amount of this compound formed. Longer reaction times at a given temperature will generally lead to a higher degree of glucose conversion and potentially higher yields of reversion products, up to a point where degradation of the formed disaccharides becomes significant.

Quantitative Data on this compound Formation

Detailed quantitative studies on the yield of this compound as a function of specific caramelization conditions are not extensively available in the public domain. The tables below are presented as a template to illustrate how such data would be structured for comparative analysis. The values are hypothetical and intended for illustrative purposes only.

Table 1: Hypothetical Yield of this compound as a Function of Temperature

Temperature (°C)Reaction Time (min)pHHypothetical this compound Yield ( g/100g glucose)
1603051.2
1803052.5
2003051.8 (degradation may occur)

Table 2: Hypothetical Yield of this compound as a Function of pH

pHTemperature (°C)Reaction Time (min)Hypothetical this compound Yield ( g/100g glucose)
3180302.8
5180302.5
7180301.0
9180303.1

Experimental Protocols

This section provides detailed methodologies for the controlled caramelization of glucose and the subsequent quantification of this compound.

This protocol describes a laboratory-scale procedure for the thermal treatment of glucose under controlled conditions to induce caramelization.

Materials and Equipment:

  • D-Glucose (anhydrous)

  • Deionized water

  • pH meter

  • Heating mantle with a temperature controller

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment

Procedure:

  • Prepare a concentrated glucose solution (e.g., 50% w/v) by dissolving D-glucose in deionized water.

  • Adjust the pH of the solution to the desired level (e.g., 3, 5, 7, or 9) using dilute HCl or NaOH.

  • Transfer the solution to a round-bottom flask equipped with a stirrer and a reflux condenser.

  • Heat the solution to the target temperature (e.g., 160°C, 180°C, 200°C) using a heating mantle with precise temperature control.

  • Maintain the temperature and stirring for a defined period (e.g., 30, 60, 90 minutes).

  • After the specified time, rapidly cool the flask in an ice bath to quench the reaction.

  • The resulting caramel (B1170704) solution is then ready for sample preparation for analysis.

Caramelization_Workflow A Prepare Glucose Solution B Adjust pH A->B C Heat to Target Temperature B->C D Maintain Temperature and Stir C->D E Cool to Quench Reaction D->E F Caramel Sample for Analysis E->F

Figure 2: Workflow for Controlled Glucose Caramelization.

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common method for the analysis of non-chromophoric sugars like this compound.

Sample Preparation:

  • Dilute the caramel sample with deionized water to a suitable concentration.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

HPLC-RID Conditions:

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87P) is suitable.

  • Mobile Phase: Degassed deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 85°C.

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 20 µL.

  • Quantification: Prepare a calibration curve using a pure this compound standard of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

HPLC_Workflow A Dilute Caramel Sample B Filter Sample (0.45 µm) A->B C Inject into HPLC System B->C D Separation on Carbohydrate Column C->D E Detection by RID D->E F Quantify using This compound Standard E->F

Figure 3: Workflow for this compound Quantification by HPLC-RID.

Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity for sugar analysis but requires a derivatization step to make the non-volatile sugars amenable to gas chromatography.

1. Derivatization (Silylation):

  • Take a known volume of the diluted caramel sample and evaporate it to dryness under a stream of nitrogen.

  • To the dry residue, add 100 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Conditions:

  • GC Column: A non-polar or medium-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-800.

  • Quantification: Identification of the this compound derivative is based on its retention time and mass spectrum compared to a derivatized this compound standard. Quantification is achieved by selected ion monitoring (SIM) or by integrating the total ion chromatogram (TIC) peak and comparing it to a calibration curve.

GCMS_Workflow A Dry Caramel Sample B Add Pyridine and BSTFA+TMCS A->B C Heat for Derivatization (70°C) B->C D Inject into GC-MS C->D E Separation and Analysis D->E F Quantify this compound Derivative E->F

Figure 4: Workflow for this compound Quantification by GC-MS.

Conclusion

This compound is an established, albeit minor, product of glucose caramelization. Its formation is governed by key process parameters such as temperature, pH, and reaction time. While the general principles of caramelization suggest that acidic and alkaline conditions, along with elevated temperatures, favor the formation of such reversion products, there is a clear need for further research to quantify the precise yields of this compound under a range of controlled conditions. The analytical protocols detailed in this guide, utilizing HPLC-RID and GC-MS, provide robust frameworks for the accurate quantification of this compound in the complex matrix of caramel. Such quantitative data would be invaluable for food scientists aiming to control the composition of caramel-containing products and for researchers exploring the potential applications of this compound.

Sophorose Metabolism in Trichoderma: A Technical Guide to the Core Mechanisms of Cellulase Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophorose (2-O-β-D-glucopyranosyl-D-glucose) is a powerful natural inducer of cellulase (B1617823) gene expression in the filamentous fungus Trichoderma, a key industrial producer of these enzymes. Understanding the intricate metabolic and signaling pathways governed by this compound is paramount for optimizing cellulase yields for applications ranging from biofuel production to drug development. This technical guide provides an in-depth exploration of the core aspects of this compound metabolism in Trichoderma, presenting quantitative data on its inductive capabilities, detailed experimental protocols for its study, and visual representations of the key signaling cascades involved.

Introduction: The Potent Inducer

This compound is recognized as the most potent known inducer of cellulase production in Trichoderma species, significantly surpassing the inductive capacity of other disaccharides like cellobiose (B7769950) and lactose.[1][2][3][4] Its high efficiency makes it a focal point of research aimed at unraveling the mechanisms of cellulase gene regulation. This compound is believed to be formed naturally during the initial stages of cellulose (B213188) degradation through the transglycosylation activity of β-glucosidases.[5][6][7]

This compound Metabolism and Transport

Trichoderma possesses a sophisticated system for sensing and utilizing this compound, which involves dedicated transport and metabolic pathways that are distinct from those for general carbon source utilization.

Dual Metabolic Pathways

Once available, this compound is subject to two primary metabolic fates within Trichoderma: a high-capacity, low-affinity catabolic pathway and a low-capacity, high-affinity inductive pathway.[8]

  • Catabolic Pathway : This pathway rapidly hydrolyzes this compound into glucose, which can then be used for primary metabolism. However, high concentrations of glucose can lead to carbon catabolite repression (CCR), shutting down cellulase gene expression.

  • Inductive Pathway : A smaller fraction of this compound is utilized to trigger the signaling cascade that leads to the transcription of cellulase genes. The continuous presence of the inducer is necessary to maintain cellulase synthesis.[8][9][10]

This compound Transport

The uptake of this compound into the fungal cell is a critical first step in the induction process. A novel sugar transporter, Tr44175 , has been identified in Trichoderma reesei that is capable of transporting this compound, as well as other cello-oligosaccharides like cellobiose, cellotriose, and cellotetraose.[11][12] This transporter exhibits a strong binding affinity for disaccharides.[12]

Signaling Pathways for Cellulase Induction

The induction of cellulase gene expression by this compound is a complex process mediated by interconnected signaling pathways, primarily involving G-proteins, cAMP, and Mitogen-Activated Protein Kinases (MAPKs).

G-protein and cAMP Signaling Pathway

The perception of the this compound signal is thought to begin at the cell surface with G-protein coupled receptors (GPCRs). This initiates a cascade that involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5][13][14] The elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the activation of transcription factors responsible for cellulase gene expression.[5] This pathway is also interconnected with calcium signaling, where cAMP can induce a cytosolic Ca²⁺ burst, further modulating gene expression.[15]

G_protein_cAMP_pathway This compound This compound (extracellular) GPCR GPCR This compound->GPCR G_protein G-protein (GNA1/3) GPCR->G_protein AC Adenylate Cyclase (ACY1) G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates PLC Phospholipase C (PLC-E) cAMP->PLC activates TFs Transcription Factors (e.g., XYR1) PKA->TFs phosphorylates Cellulase_genes Cellulase Gene Expression TFs->Cellulase_genes activates Ca2 Ca²⁺ Burst PLC->Ca2 induces Ca_signaling Ca²⁺ Signaling Ca2->Ca_signaling Ca_signaling->Cellulase_genes regulates

Caption: G-protein, cAMP, and Ca²⁺ signaling in cellulase induction.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway also plays a crucial role in regulating cellulase expression.[5] In T. reesei, the MAPK Tmk3 is positively involved in transducing the cellulase-inducing signal, while Tmk1 and Tmk2 appear to have repressive roles, not at the transcriptional level of cellulase genes, but by influencing growth and cell wall integrity.[16][17][18] The phosphorylation of transcription factors by MAPKs is a key regulatory step.[5]

MAPK_pathway Inducer_Signal This compound Signal MAPKKK MAPKKK Inducer_Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates Tmk3 Tmk3 (MAPK) MAPKK->Tmk3 phosphorylates TFs Transcription Factors Tmk3->TFs activates Tmk1 Tmk1 (MAPK) Growth Growth Tmk1->Growth represses Tmk2 Tmk2 (MAPK) CWI Cell Wall Integrity Tmk2->CWI maintains Cellulase_exp Cellulase Gene Expression TFs->Cellulase_exp Growth->Cellulase_exp CWI->Cellulase_exp

Caption: MAPK signaling pathways involved in cellulase regulation.

Quantitative Data on this compound Induction

The potency of this compound as an inducer is evident from comparative studies on cellulase activity and gene expression.

Table 1: Comparative Cellulase Activity with Different Inducers in T. reesei
InducerRelative Cellulase Activity (vs. Cellobiose)Fold Increase in Filter Paper Activity (FPA) vs. LactoseFold Increase in FPA vs. CellobioseReference
This compound~2500x--[1][3][4]
MGS (Glucose-Sophorose Mix)-1.645.26[1]
Lactose20x1.00 (Reference)-[1]
Cellobiose1x (Reference)-1.00 (Reference)[1]
Table 2: Fold-Change in Cellulase Gene Expression in T. reesei upon this compound Induction
GeneFold-Change vs. GlucoseTime Point of Peak ExpressionReference
cel7a (cbh1)~30-fold6 hours[13]
cel6a (cbh2)Not specified-[13]

Note: Gene expression levels are highly dependent on the specific strain, culture conditions, and time of measurement.

Experimental Protocols

The following sections provide generalized protocols for key experiments in the study of this compound metabolism in Trichoderma.

Fungal Strains and Culture Conditions
  • Strains : Commonly used strains for cellulase research include Trichoderma reesei QM6a, QM9414, and the hyper-producing mutant Rut C30.[9][19]

  • Maintenance Medium : Strains are typically maintained on malt (B15192052) extract agar (B569324) (MEX) at 30°C.[20]

  • Induction Medium : For induction studies, a defined medium containing salts and a specific carbon source is used. A typical medium might consist of Trichoderma minimal medium with the primary carbon source (e.g., glucose) replaced by the inducer (e.g., 1 mM this compound).

Cellulase Induction Workflow

induction_workflow Start Inoculate T. reesei spores in pre-culture medium (e.g., with glucose) Incubate_pre Incubate until mycelia are formed (e.g., 48h) Start->Incubate_pre Harvest Harvest mycelia by filtration and wash with sterile water Incubate_pre->Harvest Transfer Transfer mycelia to induction medium containing This compound (e.g., 1 mM) Harvest->Transfer Incubate_induce Incubate under inducing conditions (e.g., 28°C, shaking) Transfer->Incubate_induce Sample Collect samples (supernatant and mycelia) at different time points Incubate_induce->Sample Analyze Analyze for cellulase activity, protein concentration, and gene expression Sample->Analyze

Caption: General workflow for cellulase induction by this compound.

Enzyme Activity Assays
  • Filter Paper Activity (FPA) : Measures the total cellulase activity. The amount of reducing sugar released from Whatman No. 1 filter paper is quantified using the dinitrosalicylic acid (DNS) method. One unit of FPA is defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute.[1]

  • Carboxymethyl Cellulase (CMCase) Activity : Measures endoglucanase activity using carboxymethyl cellulose as a substrate. The increase in reducing sugars is measured.[21]

  • β-Glucosidase Activity : Assayed using cellobiose or a synthetic substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG).[1][22] With pNPG, the release of p-nitrophenol is measured spectrophotometrically.

RNA Extraction and RT-qPCR for Gene Expression Analysis
  • Mycelia Harvesting : Mycelia are harvested by filtration, flash-frozen in liquid nitrogen, and stored at -80°C.

  • RNA Extraction : Total RNA is extracted using a suitable kit (e.g., QIAGEN RNeasy Plant Mini Kit) or a TRIzol-based method, followed by DNase treatment to remove genomic DNA contamination.[20][23][24]

  • cDNA Synthesis : First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • RT-qPCR : Quantitative real-time PCR is performed using gene-specific primers for the cellulase genes of interest (e.g., cel7a, cel6a) and a reference gene (e.g., actin or sarcoma) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.

Secretome Analysis by 2D-DIGE
  • Protein Precipitation : Proteins from the culture supernatant are concentrated and precipitated, often using trichloroacetic acid (TCA) or acetone.[25]

  • Protein Labeling : Protein samples are labeled with different fluorescent CyDyes (e.g., Cy3, Cy5) and an internal standard is labeled with another dye (e.g., Cy2).[25][26]

  • Two-Dimensional Gel Electrophoresis (2-DE) :

    • First Dimension (Isoelectric Focusing - IEF) : Labeled protein samples are separated based on their isoelectric point (pI) on an IPG strip.[25][27]

    • Second Dimension (SDS-PAGE) : The IPG strip is then placed on top of an SDS-polyacrylamide gel to separate the proteins based on their molecular weight.[25][27]

  • Image Analysis : The gel is scanned at different wavelengths to detect the fluorescently labeled proteins. Software is used to quantify and compare the protein spot intensities between different conditions.

  • Protein Identification : Spots of interest are excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry (e.g., MALDI-TOF/MS or LC-MS/MS) for protein identification.[27][28]

Conclusion

This compound metabolism in Trichoderma is a finely tuned process that serves as a master switch for the production of cellulolytic enzymes. The interplay between dedicated transporters, dual metabolic pathways, and complex signaling networks involving cAMP and MAPKs highlights the sophisticated mechanisms that have evolved in this fungus for efficient biomass degradation. A thorough understanding of these core processes, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for the rational engineering of Trichoderma strains for enhanced cellulase production, with significant implications for the biotechnology and pharmaceutical industries.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Sophorose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, is a molecule of significant interest in various scientific and industrial fields. It is a potent inducer of cellulase (B1617823) production in fungi such as Trichoderma reesei, making it valuable for the biofuel and biorefinery industries.[1][2] Additionally, this compound and its derivatives, sophorolipids, have demonstrated promising applications in medicine and drug development, including anticancer activities.[3][4][5][6][7] This document provides detailed protocols for the enzymatic synthesis of this compound from sucrose (B13894) and glucose, presenting quantitative data, experimental procedures, and visual workflows to guide researchers in its production and application.

Enzymatic Synthesis of this compound: A One-Pot Approach

A highly efficient method for this compound synthesis involves a one-pot reaction utilizing three key enzymes:

  • Sucrose Phosphorylase (SP) from Leuconostoc mesenteroides

  • 1,2-β-Oligoglucan Phosphorylase (SOGP) from Enterococcus italicus

  • Exo-β-1,2-glucooligosaccharide Sophorohydrolase (BDI_3064) from Parabacteroides distasonis

This system leverages the inexpensive substrates sucrose and glucose to produce this compound with a high yield.[1][2][8]

Reaction Principle

The synthesis proceeds through a cascade of enzymatic reactions. Sucrose phosphorylase first converts sucrose and inorganic phosphate (B84403) into glucose-1-phosphate (G1P) and fructose. Then, 1,2-β-oligoglucan phosphorylase utilizes G1P to add glucose units to an acceptor molecule, initially glucose, forming sophorooligosaccharides. Finally, exo-β-1,2-glucooligosaccharide sophorohydrolase specifically hydrolyzes these oligosaccharides to yield this compound.[1]

Enzymatic_Synthesis_of_this compound cluster_substrates Substrates cluster_enzymes Enzymes cluster_products Products & Intermediates Sucrose Sucrose G1P Glucose-1-Phosphate (G1P) Sucrose:e->G1P:w + Pi Fructose Fructose Sucrose:e->Fructose:w Glucose Glucose Pi Inorganic Phosphate (Pi) SP Sucrose Phosphorylase (SP) SP->Sucrose SOGP 1,2-β-Oligoglucan Phosphorylase (SOGP) SOGP->G1P Sophorooligosaccharides Sophorooligosaccharides BDI_3064 Exo-β-1,2-glucooligosaccharide Sophorohydrolase (BDI_3064) BDI_3064->Sophorooligosaccharides This compound This compound G1P:e->Sophorooligosaccharides:w + Glucose Sophorooligosaccharides:e->this compound:w

Fig. 1: Enzymatic cascade for this compound synthesis.

Quantitative Data Summary

The following tables summarize the reaction conditions and corresponding yields for the one-pot enzymatic synthesis of this compound.

Table 1: Optimization of Substrate Concentrations [1]

Glucose (mM)Sucrose (mM)This compound Yield (mM)
100250116
25250108
5250108
100100-
25100-
5100-
100500-
25500-
5500-

Note: '-' indicates data not specified in the primary source under these exact conditions, though synthesis was successful.

Table 2: Optimized Reaction Conditions and Final Yield [1][2][8]

ParameterValue
Glucose5 mM
Sucrose250 mM
Inorganic Phosphate10 mM
Sucrose Phosphorylase5 µg/mL
1,2-β-Oligoglucan Phosphorylase20 µg/mL
Exo-β-1,2-glucooligosaccharide Sophorohydrolase50 µg/mL
Temperature30 °C
Reaction Time48 hours
pH7.0 (Sodium Phosphate Buffer)
This compound Yield (Concentration) 108 mM
Final Purified Yield 45% (based on sucrose)

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of this compound

This protocol is adapted from the optimized conditions reported for the three-enzyme one-pot synthesis.[1][2][8]

Materials:

  • Sucrose

  • Glucose

  • Sodium Phosphate Buffer (pH 7.0)

  • Sucrose Phosphorylase (SP) from L. mesenteroides

  • 1,2-β-Oligoglucan Phosphorylase (SOGP) from E. italicus

  • Exo-β-1,2-glucooligosaccharide Sophorohydrolase (BDI_3064) from P. distasonis

  • Dry Yeast

  • Toyopearl HW-40S size-exclusion chromatography column

  • Reaction vessel

  • Incubator (30°C and 95°C)

  • Centrifuge

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Reaction Mixture Preparation: In a 100 mL reaction volume, combine the following components:

    • Glucose to a final concentration of 5 mM.

    • Sucrose to a final concentration of 250 mM.

    • Sodium Phosphate Buffer (pH 7.0) to a final concentration of 10 mM.

    • Sucrose Phosphorylase to a final concentration of 5 µg/mL.

    • 1,2-β-Oligoglucan Phosphorylase to a final concentration of 20 µg/mL.

    • Exo-β-1,2-glucooligosaccharide Sophorohydrolase to a final concentration of 50 µg/mL.

  • Incubation: Incubate the reaction mixture at 30°C for 48 hours.

  • Enzyme Inactivation: Terminate the reaction by heating the mixture at 95°C for 10 minutes.

  • Removal of Monosaccharides:

    • Cool the mixture to 30°C.

    • Add 2 g of dry yeast to the mixture and incubate at 30°C for 2 hours to ferment the remaining glucose and fructose.

    • Centrifuge the mixture to pellet the yeast cells.

    • Collect the supernatant and heat it again at 95°C for 10 minutes to inactivate any remaining yeast enzymes.

  • Purification:

    • Concentrate the supernatant using a rotary evaporator.

    • Purify the this compound from the concentrated sample by size-exclusion chromatography using a Toyopearl HW-40S column with water as the mobile phase.

    • Collect the fractions containing high-purity this compound.

  • Lyophilization: Lyophilize the pooled this compound fractions to obtain a powdered final product.

Synthesis_Workflow A 1. Prepare Reaction Mixture (Sucrose, Glucose, Pi, Enzymes) B 2. Incubate (30°C, 48h) A->B C 3. Inactivate Enzymes (95°C, 10 min) B->C D 4. Yeast Treatment (30°C, 2h) C->D E 5. Centrifuge & Heat Supernatant D->E F 6. Concentrate & Purify (Size-Exclusion Chromatography) E->F G 7. Lyophilize F->G H Pure this compound G->H

Fig. 2: Workflow for this compound synthesis and purification.
Protocol 2: Alternative Synthesis using Thermophilic Glycoside Hydrolase

An alternative approach utilizes a multifunctional thermophilic glycoside hydrolase (CoGH1A) for this compound production primarily from glucose through transglycosylation.[9] This method boasts a high productivity rate.

Materials:

  • Glucose

  • CoGH1A enzyme (free or immobilized)

  • Appropriate buffer system

  • Reaction vessel

  • Incubator

Procedure (Optimized Conditions):

  • Reaction Setup: Prepare a reaction mixture containing a high concentration of glucose in a suitable buffer.

  • Enzymatic Reaction: Add CoGH1A to the glucose solution and incubate under optimized conditions (specific temperature and pH for this enzyme).

  • Monitoring and Termination: Monitor the production of this compound over time. Terminate the reaction when optimal yield is achieved.

  • Purification: Purify this compound from the reaction mixture, which will also contain residual glucose and other disaccharides.

Table 3: this compound Production using CoGH1A [9]

ParameterValue
SubstrateGlucose
EnzymeCoGH1A
This compound Yield 37.86 g/L
Productivity 9.47 g/L/h

Application in Drug Development: this compound and Cellulase Induction

This compound is a key signaling molecule in T. reesei, inducing the expression of cellulase enzymes. Understanding this pathway is crucial for optimizing enzyme production for industrial applications. The induction is believed to involve a cAMP-dependent protein kinase signaling pathway.[10]

Sophorose_Signaling_Pathway cluster_cell T. reesei Cell This compound This compound Receptor Membrane Receptor This compound->Receptor Membrane Cell Membrane AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates TF Transcription Factors PKA->TF Phosphorylates Gene Cellulase Genes TF->Gene Activates Transcription Nucleus Nucleus mRNA mRNA Gene->mRNA Cellulase Cellulase Enzymes mRNA->Cellulase Translation

Fig. 3: Proposed signaling pathway for this compound-induced cellulase expression.

This compound and Sophorolipids in Medicine

While this compound itself has applications, its derivatives, sophorolipids, have garnered significant attention in the medical and pharmaceutical fields. Sophorolipids are glycolipids where this compound is linked to a long-chain fatty acid.[4] They exhibit a range of biological activities, including:

  • Anticancer Activity: Sophorolipids have been shown to induce apoptosis in various cancer cell lines.[3][6]

  • Antimicrobial Properties: They are effective against a range of bacteria and fungi.[5]

  • Immunomodulatory Effects: Sophorolipids can modulate immune responses.[4]

The synthesis of this compound is the first step towards the production of these valuable sophorolipids, highlighting the importance of efficient this compound production for the drug development industry.

Conclusion

The enzymatic synthesis of this compound from sucrose and glucose offers a cost-effective and efficient method for producing this valuable disaccharide. The detailed protocols and quantitative data provided herein serve as a comprehensive resource for researchers. Furthermore, the understanding of this compound's role in cellulase induction and the medicinal applications of its derivatives underscore its significance in both industrial biotechnology and pharmaceutical development.

References

One-Pot Enzymatic Synthesis of Sophorose: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophorose, a disaccharide composed of two glucose units linked by a β-1,2-glycosidic bond, is a valuable compound with applications as a prebiotic and an inducer of cellulase (B1617823) production.[1][2][3] Traditional chemical synthesis methods for this compound are often complex and yield a mixture of products, making purification challenging.[1][2][3] This application note details an efficient and straightforward one-pot enzymatic method for the synthesis of this compound from inexpensive and readily available starting materials: sucrose (B13894) and glucose. The described protocol utilizes three key enzymes in a single reaction vessel to achieve a high yield of this compound, simplifying the production and purification process.

Introduction

The enzymatic synthesis of this compound offers a highly specific and efficient alternative to chemical methods. This one-pot reaction leverages the synergistic action of three enzymes: sucrose phosphorylase, 1,2-β-oligoglucan phosphorylase, and exo-β-1,2-glucooligosaccharide sophorohydrolase. This cascade of reactions efficiently converts sucrose and glucose into this compound with minimal by-product formation, streamlining the downstream processing and purification steps. This protocol provides a detailed methodology for researchers to produce this compound for various applications, including its use as a research tool in drug development and as a functional food ingredient.

Principle of the One-Pot Reaction

The one-pot synthesis of this compound is a three-step enzymatic cascade:

  • Sucrose Phosphorylase (SP): In the initial step, sucrose phosphorylase catalyzes the phosphorolysis of sucrose in the presence of inorganic phosphate (B84403) (Pi) to produce α-D-glucose-1-phosphate (α-G1P) and fructose.

  • 1,2-β-Oligoglucan Phosphorylase (OP): The α-G1P generated in the first step serves as a donor for 1,2-β-oligoglucan phosphorylase. This enzyme utilizes glucose as an acceptor to synthesize β-1,2-glucooligosaccharides.

  • Exo-β-1,2-glucooligosaccharide Sophorohydrolase (ES): Finally, exo-β-1,2-glucooligosaccharide sophorohydrolase specifically hydrolyzes the β-1,2-glucooligosaccharides from the non-reducing end to release this compound.

This coordinated enzymatic process allows for the continuous production of this compound in a single reaction vessel, eliminating the need for intermediate purification steps.

Materials and Reagents

ReagentSupplierCatalog No.
SucroseSigma-AldrichS0389
D-GlucoseSigma-AldrichG8270
Sodium Phosphate MonobasicSigma-AldrichS0751
Sodium Phosphate DibasicSigma-AldrichS0876
Sucrose Phosphorylase (Leuconostoc mesenteroides)(See Note 1)-
1,2-β-Oligoglucan Phosphorylase (Enterococcus italicus)(See Note 1)-
Exo-β-1,2-glucooligosaccharide Sophorohydrolase (Parabacteroides distasonis)(See Note 1)-
Dry YeastLocal Supplier-
Deionized Water--

Note 1: The enzymes used in the cited protocols are typically produced as recombinant proteins. Researchers may need to express and purify these enzymes or source them from commercial suppliers specializing in carbohydrate-active enzymes.

Experimental Protocols

I. Optimized One-Pot this compound Synthesis

This protocol is based on the optimized conditions reported for high-yield this compound production.[1][2][3][4]

Reaction Conditions:

ParameterOptimal Value
Sucrose Concentration250 mM
Glucose Concentration5 mM
Inorganic Phosphate (Pi)10 mM (pH 7.0)
Sucrose Phosphorylase (LmSP)5 µg/mL
1,2-β-Oligoglucan Phosphorylase (EiSOGP)20 µg/mL
Exo-β-1,2-glucooligosaccharide Sophorohydrolase (BDI_3064)50 µg/mL
Temperature30°C
Reaction Time48 hours
Expected Yield 108 mM this compound (45% final yield after purification) [1][2][3][4]

Procedure:

  • Prepare the Reaction Mixture: In a suitable reaction vessel, prepare a 100 mL reaction mixture containing 5 mM glucose, 250 mM sucrose, and 10 mM sodium phosphate buffer (pH 7.0).

  • Add Enzymes: Add the enzymes to the following final concentrations: 5 µg/mL sucrose phosphorylase, 20 µg/mL 1,2-β-oligoglucan phosphorylase, and 50 µg/mL exo-β-1,2-glucooligosaccharide sophorohydrolase.

  • Incubation: Incubate the reaction mixture at 30°C for 48 hours with gentle agitation.

  • Enzyme Inactivation: After 48 hours, inactivate the enzymes by heating the reaction mixture at 95°C for 10 minutes.[2]

  • Removal of Monosaccharides: To remove residual glucose and fructose, add 2 g of dry yeast to the cooled reaction mixture and incubate at 30°C for 2 hours.[2]

  • Yeast Removal: Centrifuge the mixture to pellet the yeast cells and collect the supernatant.

  • Purification: The this compound in the supernatant can be purified by size-exclusion chromatography.[1][2][3][4]

II. This compound Production under Various Substrate Concentrations

To investigate the effect of substrate concentrations on this compound production, a series of experiments can be conducted with varying levels of glucose and sucrose. The following table summarizes the this compound production under different initial substrate concentrations with a constant enzyme concentration of 100 µg/mL for each enzyme and 20 mM inorganic phosphate.[2]

Condition No.Glucose (mM)Sucrose (mM)This compound Produced (mM)
1510080
25250116
35500129
42510095
525250120
625500125
7100100105
8100250118
9100500122

Visualizations

Enzymatic_Cascade Sucrose Sucrose SP Sucrose Phosphorylase (SP) Sucrose->SP Pi Phosphate (Pi) Pi->SP aG1P α-D-Glucose-1-Phosphate (α-G1P) SP->aG1P Fructose Fructose SP->Fructose OP 1,2-β-Oligoglucan Phosphorylase (OP) aG1P->OP Glucose Glucose Glucose->OP Oligosaccharides β-1,2-Glucooligo- saccharides OP->Oligosaccharides ES Exo-β-1,2-gluco- oligosaccharide Sophorohydrolase (ES) Oligosaccharides->ES This compound This compound ES->this compound

Caption: Enzymatic cascade for one-pot this compound synthesis.

Experimental_Workflow A 1. Prepare Reaction Mixture (Sucrose, Glucose, Phosphate Buffer) B 2. Add Enzymes (SP, OP, ES) A->B C 3. Incubate (30°C, 48 hours) B->C D 4. Enzyme Inactivation (95°C, 10 min) C->D E 5. Remove Monosaccharides (Yeast Treatment, 30°C, 2 hours) D->E F 6. Yeast Removal (Centrifugation) E->F G 7. Purify this compound (Size-Exclusion Chromatography) F->G H Final Product: Pure this compound G->H

Caption: Experimental workflow for one-pot this compound production.

Conclusion

The one-pot enzymatic synthesis of this compound presents a highly efficient and specific method for producing this valuable disaccharide. By combining the activities of three enzymes in a single reaction, this protocol minimizes processing steps and simplifies purification. The detailed methodology and optimized conditions provided in this application note will enable researchers, scientists, and drug development professionals to readily produce this compound for their specific applications. This approach not only offers a cost-effective alternative to traditional methods but also aligns with the principles of green chemistry by utilizing biocatalysts under mild reaction conditions.

References

Application Notes and Protocols: Sophorose as a Potent Inducer of Cellulase in Trichoderma reesei

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichoderma reesei is a filamentous fungus renowned for its robust capacity to secrete large quantities of cellulolytic enzymes, making it a cornerstone of the biotechnology industry for applications ranging from biofuel production to textile and food processing. The expression of cellulase (B1617823) genes in T. reesei is tightly regulated and inducible, with the disaccharide sophorose (a β-1,2-linked glucan) being recognized as one of the most potent natural inducers.[1][2][3] Understanding the mechanism of this compound induction and having standardized protocols to harness its activity are critical for optimizing cellulase yields and developing improved fungal strains.

These application notes provide a comprehensive overview of this compound-mediated cellulase induction in T. reesei, including quantitative data on its efficacy compared to other inducers, detailed experimental protocols for cellulase induction and activity assays, and a visualization of the underlying signaling pathways.

Data Presentation: Efficacy of this compound as a Cellulase Inducer

This compound consistently demonstrates superior induction of cellulase activity and gene expression compared to other commonly used inducers such as lactose (B1674315) and cellobiose. The following tables summarize quantitative data from various studies, highlighting the potency of this compound.

Table 1: Comparison of Cellulase Activity Induced by Different Carbon Sources

InducerFold Increase in Cellulase Activity (Compared to Control/Other Inducers)T. reesei StrainReference
This compound-Glucose Mixture (MGS)1.64-fold higher than lactoseRut C30[3][4]
This compound-Glucose Mixture (MGS)5.26-fold higher than cellobioseRut C30
This compoundOver 200-fold higher induction capacity than lactoseRut C30
This compoundAt least 28 times more powerful than this compound itself (using a this compound analog)Rut-C30
Lactose (in CEL1B knockout)52.4% increase in cellulase activityRut C30 ΔCEL1B
This compound (in CEL1B knockout)25.7% decrease in cellulase activityRut C30 ΔCEL1B

Table 2: this compound-Induced Upregulation of Cellulase-Related Genes

GeneFold Change (Log2 Fold Change)ConditionT. reesei StrainReference
cel7a (cbh1)UpregulatedThis compound vs. GlucoseQM9414
cel6a (cbh2)UpregulatedThis compound vs. GlucoseQM9414
Glycoside Hydrolase (GH) family genesUpregulatedThis compound vs. GlucoseNot Specified
xyr12.7-fold increase (in CEL1B knockout)Lactose inductionRut C30 ΔCEL1B
ace32.8-fold increase (in CEL1B knockout)Lactose inductionRut C30 ΔCEL1B
vib12.1-fold increase (in CEL1B knockout)Lactose inductionRut C30 ΔCEL1B
PDR-type ABC transporter65-fold more expressed (Log2 fold change = 6.03)This compound (in Δcre1 vs. parental)QM9414

Experimental Protocols

Protocol 1: Induction of Cellulase Production in T. reesei using this compound

This protocol describes the induction of cellulase expression in T. reesei using this compound as the inducing agent in a submerged fermentation setup.

1. Materials:

  • T. reesei strain (e.g., Rut C30, QM9414)

  • Malt (B15192052) extract agar (B569324) (for spore production)

  • Seed culture medium (e.g., 10 g/L glucose, 5 g/L (NH₄)₂SO₄, 15 g/L KH₂PO₄, 0.6 g/L CaCl₂·2H₂O, 0.5 g/L MgSO₄·7H₂O, 2 g/L peptone)

  • Fermentation medium (e.g., modified Mandels' medium)

  • This compound solution (sterile-filtered)

  • Sterile flasks and centrifuge tubes

  • Incubator shaker

2. Procedure:

  • Spore Preparation: Culture the T. reesei strain on malt extract agar plates for 7 days at 28°C to allow for sporulation.

  • Inoculum Preparation: Harvest spores from the agar plate using sterile water to create a spore suspension (approximately 10⁷ spores/mL). Inoculate 1 mL of the spore suspension into 50 mL of seed culture medium in a 250 mL flask.

  • Seed Culture: Incubate the seed culture at 28°C with shaking at 150 rpm for 24-48 hours.

  • Induction: Transfer a 4% (v/v) inoculum from the seed culture into 50 mL of fermentation medium in a 250 mL flask.

  • Addition of Inducer: Add sterile this compound solution to the fermentation medium to a final concentration of 1-2 mM.

  • Fermentation: Incubate the fermentation culture at 28°C with shaking at 150-200 rpm for the desired period (e.g., 24-120 hours).

  • Sample Collection: At various time points, aseptically collect samples of the culture supernatant for cellulase activity assays and mycelia for gene expression analysis. Centrifuge the samples to separate the supernatant from the mycelia.

Protocol 2: Cellulase Activity Assay (CMCase Method)

This protocol measures the endoglucanase activity of the secreted cellulase using carboxymethyl cellulose (B213188) (CMC) as a substrate.

1. Materials:

  • Culture supernatant containing cellulase

  • 2% (w/v) Carboxymethyl cellulose (CMC) solution in 0.05 M citrate (B86180) buffer (pH 4.8)

  • Dinitrosalicylic acid (DNS) reagent

  • 0.05 M Citrate buffer (pH 4.8)

  • Glucose standard solutions (for calibration curve)

  • Spectrophotometer

2. Procedure:

  • Reaction Setup: In a test tube, mix 0.5 mL of culture supernatant (appropriately diluted in citrate buffer), 0.5 mL of 2% CMC solution, and 0.5 mL of 0.05 M citrate buffer.

  • Incubation: Incubate the reaction mixture in a water bath at 50°C for 10-60 minutes.

  • Reaction Termination and Color Development: Add 0.5 mL of DNS reagent to the reaction mixture and place it in a boiling water bath for 5 minutes to stop the reaction and allow for color development.

  • Absorbance Measurement: After cooling the tubes to room temperature, measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Quantification: Determine the amount of reducing sugars released by comparing the absorbance to a standard curve prepared with known concentrations of glucose. One unit (U) of CMCase activity is defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression levels of cellulase-encoding genes in T. reesei mycelia.

1. Materials:

  • T. reesei mycelia (from induced and non-induced cultures)

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument

  • qPCR master mix (containing SYBR Green)

  • Gene-specific primers for target genes (e.g., cbh1, cbh2) and a reference gene (e.g., β-actin, sar1)

2. Procedure:

  • RNA Extraction: Harvest mycelia from the fermentation culture by filtration or centrifugation. Immediately freeze the mycelia in liquid nitrogen and store at -80°C. Extract total RNA from the frozen mycelia using a suitable RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qPCR: Perform quantitative real-time PCR using the synthesized cDNA as a template, gene-specific primers, and a SYBR Green-based qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the 2-ΔΔCT method to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.

Visualizations

This compound-Induced Cellulase Signaling Pathway in T. reesei

sophorose_signaling This compound This compound transporter Sugar Transporter This compound->transporter intracellular_this compound Intracellular This compound transporter->intracellular_this compound cAMP cAMP intracellular_this compound->cAMP elevates XYR1 XYR1 intracellular_this compound->XYR1 induces PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->XYR1 activates cellulase_genes Cellulase Genes (e.g., cbh1, cbh2) XYR1->cellulase_genes activates transcription ACE3 ACE3 ACE3->cellulase_genes activates transcription VIB1 VIB1 VIB1->cellulase_genes enhances transcription CRE1 CRE1 (Repressor) CRE1->cellulase_genes represses cellulase_expression Cellulase Expression cellulase_genes->cellulase_expression glucose Glucose glucose->CRE1 activates experimental_workflow start Start spore_prep 1. T. reesei Spore Preparation start->spore_prep inoculum_prep 2. Inoculum Preparation spore_prep->inoculum_prep induction 3. Cellulase Induction with this compound inoculum_prep->induction sampling 4. Sample Collection (Supernatant & Mycelia) induction->sampling supernatant_analysis 5a. Supernatant Analysis sampling->supernatant_analysis mycelia_analysis 5b. Mycelia Analysis sampling->mycelia_analysis activity_assay 6a. Cellulase Activity Assay (CMCase) supernatant_analysis->activity_assay gene_expression 6b. Gene Expression Analysis (qRT-PCR) mycelia_analysis->gene_expression data_analysis 7. Data Analysis and Interpretation activity_assay->data_analysis gene_expression->data_analysis end End data_analysis->end

References

Protocol for using sophorose to induce enzyme production.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, is a highly effective natural inducer of cellulase (B1617823) gene expression, particularly in the filamentous fungus Trichoderma reesei. Its potency surpasses that of other common inducers like lactose (B1674315) and cellobiose, making it a valuable tool for research and industrial applications aimed at enhancing cellulase yields for biofuel production and other biotechnological processes.

Principle of Induction

This compound acts as a signaling molecule that triggers a cascade of events leading to the transcription of cellulase-encoding genes. While the complete signaling pathway is still under investigation, evidence points to the involvement of cyclic AMP (cAMP) as a key second messenger. The presence of this compound leads to a significant increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and ultimately leads to the expression of cellulase genes.[1] this compound has a dual regulatory role: it not only induces cellulase production but also represses the expression of β-glucosidase, an enzyme that can hydrolyze this compound.[2][3][4] This repression may serve to prolong the inductive signal.

Experimental Protocols

I. Preparation of this compound-Glucose Mixture (MGS) from Stevioside (B1681144)

For a cost-effective source of this compound, a mixture of glucose and this compound (MGS) can be prepared by the acid hydrolysis of stevioside.

Materials:

  • Stevioside

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) for neutralization

  • High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) for concentration determination

Procedure:

  • Prepare a solution of stevioside in water.

  • Add HCl to the desired concentration (e.g., 0.06 mol L⁻¹).[5]

  • Heat the mixture at a specific temperature and duration (e.g., 105°C for 120 minutes) to facilitate hydrolysis.[5]

  • After cooling, neutralize the solution with NaOH.

  • Analyze the concentrations of this compound and glucose in the resulting MGS using HPLC or IC.[5] A study reported achieving this compound and glucose concentrations of 4.67 g L⁻¹ and 38.4 g L⁻¹, respectively, using this method.[5]

II. General Protocol for Cellulase Induction in Trichoderma reesei using this compound

This protocol outlines the general steps for inducing cellulase production in T. reesei using this compound as the inducer.

Materials:

  • Trichoderma reesei culture (e.g., strain QM6a or Rut C30)

  • Growth medium (e.g., potato dextrose broth)

  • Induction medium containing a defined carbon source and this compound

  • Shaker incubator

  • Centrifuge

  • Reagents for cellulase activity assays (e.g., p-nitrophenyl-β-D-cellobioside for cellobiohydrolase activity)

Procedure:

  • Pre-culture: Inoculate T. reesei spores or mycelia into a suitable growth medium and incubate until a sufficient biomass is obtained.

  • Mycelial Transfer: Harvest the mycelia by centrifugation and wash with a sterile, carbon-free medium to remove any residual carbon source.

  • Induction: Resuspend the washed mycelia in an induction medium containing this compound as the sole carbon source or as an inducer in the presence of another carbon source. The optimal concentration of this compound for cellulase induction has been reported to be around 1x10⁻³ M.[6]

  • Incubation: Incubate the culture in a shaker incubator at a controlled temperature (e.g., 28-30°C) and pH. Cellulase induction by this compound is typically observed within 1.5 to 2 hours.[7][8]

  • Sampling: Collect samples at different time points to measure cellulase activity and biomass concentration.

  • Enzyme Activity Assay: Separate the supernatant containing the secreted enzymes from the mycelia by centrifugation. Measure the cellulase activity in the supernatant using appropriate substrates and methods. For example, cellobiohydrolase activity can be determined by measuring the release of p-nitrophenol (pNP) from p-nitrophenyl-β-D-cellobioside at 415 nm.[9] One unit (U) of activity is often defined as the amount of enzyme required to produce 1 µg of pNP per minute.[9]

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of this compound as a cellulase inducer.

InducerRelative Cellulase Activity (FPA)Reference
MGS (Glucose-Sophorose Mixture)1.64-fold higher than lactose[5][10]
MGS (Glucose-Sophorose Mixture)5.26-fold higher than cellobiose[5][10]
This compoundOver 200-fold higher induction capacity than lactose[9]
This compound~7-fold higher stimulation than gentiobiose[6]
ParameterValueReference
Optimal this compound Concentration1x10⁻³ M[6]
Time to Induction1.5 - 2 hours[7][8]
Intracellular cAMP increase (this compound vs. other sources)At least 4-fold higher[1]

Signaling Pathway and Experimental Workflow

sophorose_signaling_pathway cluster_extracellular Extracellular cluster_cell T. reesei Cell This compound This compound receptor Receptor (putative) This compound->receptor Binds membrane Cell Membrane ac Adenylate Cyclase receptor->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka Activates tf Transcription Factors pka->tf Phosphorylates nucleus Nucleus tf->nucleus genes Cellulase Genes tf->genes Activates Transcription mrna mRNA genes->mrna ribosome Ribosome mrna->ribosome cellulase Cellulase ribosome->cellulase Translation secretion Secretion cellulase->secretion experimental_workflow cluster_analysis Analysis start Start preculture 1. Pre-culture of T. reesei start->preculture harvest 2. Harvest and Wash Mycelia preculture->harvest induction 3. Resuspend in Induction Medium with this compound harvest->induction incubation 4. Incubate under Controlled Conditions induction->incubation sampling 5. Collect Samples at Time Intervals incubation->sampling separation 6. Separate Supernatant and Biomass sampling->separation enzyme_assay 7a. Cellulase Activity Assay (Supernatant) separation->enzyme_assay biomass_measurement 7b. Biomass Measurement separation->biomass_measurement data_analysis 8. Data Analysis and Interpretation enzyme_assay->data_analysis biomass_measurement->data_analysis end End data_analysis->end

References

Applications of Sophorose in Glycobiology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, is a versatile tool in glycobiology research.[1][2] Though less common than its cellobiose (B7769950) (β-1,4) or maltose (B56501) (α-1,4) isomers, its unique linkage imparts distinct biological activities that are leveraged in various applications. Initially isolated from the pods of Sophora japonica, this compound is a key component of sophorolipid (B1247395) biosurfactants and is recognized as the most potent natural inducer of cellulase (B1617823) gene expression in fungi such as Trichoderma reesei.[1][3][4]

These application notes provide an overview of the primary uses of this compound in research, complete with detailed experimental protocols and quantitative data to facilitate the integration of this valuable disaccharide into laboratory workflows.

Application 1: Potent Inducer of Cellulase Production

One of the most significant applications of this compound is its role as a powerful inducer of cellulolytic enzyme production, particularly in the filamentous fungus Trichoderma reesei, a primary industrial source of cellulases. This compound is capable of inducing cellulase expression at concentrations thousands of times lower than cellobiose or lactose (B1674315). This makes it an invaluable tool for studying the regulatory networks of cellulase expression and for developing engineered fungal strains with enhanced enzyme production capabilities for biofuel and biorefinery applications.

The induction mechanism involves this compound being transported into the fungal cell, where it triggers a signaling cascade leading to the transcriptional activation of cellulase-encoding genes.

Quantitative Data: Cellulase Induction by Various Sugars
InducerOrganismConcentrationResulting Cellulase Activity (FPA)Reference
This compound (in MGS) T. reesei Rut C3010 g/L~1.75 IU/mL
LactoseT. reesei Rut C3010 g/L~1.07 IU/mL
CellobioseT. reesei Rut C3010 g/L~0.33 IU/mL
GlucoseT. reesei Rut C3010 g/L~0.10 IU/mL

MGS: Mixture of Glucose and this compound. FPA: Filter Paper Activity (IU/mL). Values are approximate, derived from graphical data.

Experimental Protocol: Cellulase Induction in Trichoderma reesei

This protocol describes a standard laboratory-scale experiment for inducing cellulase production in T. reesei using this compound.

1. Materials and Reagents:

  • Trichoderma reesei strain (e.g., Rut C30)

  • Potato Dextrose Agar (PDA) plates

  • Seed Medium (e.g., Mandels' medium with 1% glucose)

  • Cellulase Production Medium (CPM) (e.g., Mandels' medium base, pH 5.0)

  • Inducer Stock Solution: 100 mM this compound in sterile deionized water, filter-sterilized

  • Sterile baffled Erlenmeyer flasks (250 mL)

  • Shaking incubator

  • Centrifuge and sterile centrifuge tubes

  • Reagents for Filter Paper Assay (FPA) (e.g., Whatman No. 1 filter paper, citrate (B86180) buffer, DNS reagent)

2. Procedure:

  • Spore Preparation: Grow T. reesei on PDA plates at 28°C for 7-10 days until confluent sporulation. Harvest spores by flooding the plate with sterile 0.9% NaCl solution and gently scraping the surface. Determine spore concentration using a hemocytometer.

  • Pre-culture: Inoculate 50 mL of Seed Medium in a 250 mL baffled flask with T. reesei spores to a final concentration of 1 x 10⁶ spores/mL. Incubate at 28-30°C with vigorous shaking (200 rpm) for 36-48 hours.

  • Induction Phase: Transfer a 10% (v/v) inoculum from the pre-culture into 100 mL of CPM in a 500 mL baffled flask.

  • Add this compound from the sterile stock solution to the desired final concentration (e.g., 1 mM). For a negative control, add an equivalent volume of sterile water. For comparison, other inducers like lactose or cellobiose can be used at higher concentrations (e.g., 10 g/L).

  • Incubate the culture at 28-30°C, 200 rpm for 5-7 days.

  • Sample Collection: Aseptically withdraw samples (e.g., 2 mL) every 24 hours.

  • Enzyme Harvest: Centrifuge the collected samples at 10,000 x g for 10 minutes at 4°C to pellet the mycelia. The supernatant contains the secreted cellulase enzymes.

  • Activity Assay: Determine the Filter Paper Activity (FPA) of the supernatant using a standard protocol, such as the NREL LAP-006 method. One unit of FPA is defined as the amount of enzyme releasing 1 µmol of glucose equivalents from filter paper per minute.

Visualization: Cellulase Induction Workflow

Cellulase_Induction_Workflow cluster_prep Preparation cluster_induction Induction & Production cluster_analysis Analysis Spore 1. Spore Harvest (T. reesei on PDA) Preculture 2. Pre-culture (Seed Medium, 48h) Spore->Preculture Induction 3. Inoculation into CPM + this compound (Inducer) Preculture->Induction Fermentation 4. Fermentation (5-7 days, 28°C) Induction->Fermentation Harvest 5. Sample Harvest & Centrifugation Fermentation->Harvest Supernatant Secreted Cellulases (Supernatant) Harvest->Supernatant Assay 6. Filter Paper Assay (FPA) Supernatant->Assay Result Enzyme Activity (IU/mL) Assay->Result B_Glucosidase_Assay This compound This compound (Substrate) Incubate 1. Incubate (pH 5.0, 50°C) This compound->Incubate Enzyme β-Glucosidase Enzyme->Incubate Glucose Glucose (Product) Incubate->Glucose Stop 2. Stop Reaction (Na₂CO₃) Glucose->Stop GOPOD 3. Add GOPOD Reagent (Glucose Oxidase/Peroxidase) Stop->GOPOD Color Colored Product (Quinoneimine dye) GOPOD->Color Measure 4. Measure Absorbance (~510 nm) Color->Measure Sophorose_Synthesis Sucrose Sucrose SP Sucrose Phosphorylase Sucrose->SP Glucose Glucose SOGP 1,2-β-oligoglucan Phosphorylase Glucose->SOGP Initial Acceptor Pi Pi Pi->SP G1P α-Glucose-1-Phosphate SP->G1P Fructose Fructose SP->Fructose G1P->SOGP SOGP->Pi Recycled SopOligo Sophoro- oligosaccharides (Sop_n, n≥2) SOGP->SopOligo SopOligo->SOGP Chain Elongation SGH Sophorohydrolase SopOligo->SGH Hydrolysis This compound This compound (Accumulates) SGH->this compound

References

Application Notes and Protocols for Sophorose Detection and Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and reliable quantification of sophorose is crucial in various applications, including the study of sophorolipid (B1247395) biosynthesis, enzymatic hydrolysis of polysaccharides, and the development of novel therapeutics. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound. This document provides detailed application notes and protocols for two common HPLC methods: HPLC with Refractive Index Detection (HPLC-RI) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Method 1: HPLC with Refractive Index Detection (HPLC-RI)

HPLC-RI is a robust and widely used method for the analysis of non-chromophoric compounds like sugars. The separation is typically achieved using an amino or ligand-exchange column. Refractive index detection is a universal detection method that responds to changes in the refractive index of the mobile phase caused by the analyte.[1][2][3][4]

Application Note

This method is suitable for the routine quantification of this compound in relatively clean sample matrices, such as purified enzymatic hydrolysates or fermentation broths that have undergone sample cleanup. The use of an amino column with a mobile phase of acetonitrile (B52724) and water provides good resolution for many common disaccharides.[5][6]

Key Performance Parameters (Illustrative Example for a Disaccharide Similar to this compound)

ParameterValueReference
ColumnAmino Column (e.g., 4.6 x 250 mm, 5 µm)[5][6]
Retention Time~8-12 min[7]
Limit of Detection (LOD)0.05 - 0.1 mg/mL[8][9]
Limit of Quantification (LOQ)0.15 - 0.3 mg/mL[8][9]
Linearity (R²)≥ 0.999[5]
Precision (%RSD)< 2%[5]
Experimental Protocol

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.22 µm or 0.45 µm, nylon or PVDF)

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a refractive index detector.

  • Amino column (e.g., 4.6 mm I.D. x 250 mm, 5 µm particle size).

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (75:25, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detector Temperature: 35 °C

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes

4. Standard Preparation

  • Stock Standard (e.g., 10 mg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 10 mL of the mobile phase.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 2, 5, and 10 mg/mL) by diluting the stock standard with the mobile phase.

5. Sample Preparation (from Fermentation Broth)

  • Centrifuge the fermentation broth sample at 10,000 x g for 10 minutes to pellet cells and debris.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • If necessary, dilute the filtered supernatant with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.

6. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagram

HPLC_RI_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing Standard_Prep Standard Preparation HPLC_System HPLC-RI System (Amino Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Centrifugation & Filtration) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Quantification of This compound Data_Acquisition->Quantification Calibration_Curve->Quantification

HPLC-RI experimental workflow for this compound quantification.

Method 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and selective method for the analysis of carbohydrates.[10] It separates carbohydrates in their anionic form at high pH on a polymeric anion-exchange column.[11][12] Pulsed amperometric detection allows for the direct and sensitive detection of carbohydrates without the need for derivatization.[12]

Application Note

This method is ideal for the analysis of this compound in complex matrices or when high sensitivity is required. HPAEC-PAD can resolve isomers and is less susceptible to interference from other sample components compared to HPLC-RI.[10] It is particularly useful for analyzing samples from fermentation broths, biological fluids, and plant extracts.

Key Performance Parameters (General for Disaccharides)

ParameterValueReference
ColumnHigh-pH Anion-Exchange Column (e.g., CarboPac series)[11]
Limit of Detection (LOD)Low ng/mL (picomole) range[11]
Limit of Quantification (LOQ)Low-to-mid ng/mL (picomole) range[10]
Linearity (R²)≥ 0.999[10]
Precision (%RSD)< 5%[10]
Experimental Protocol

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Sodium hydroxide (B78521) (50% w/w, low carbonate)

  • Sodium acetate (B1210297) (reagent grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.22 µm, nylon or PVDF)

2. Instrumentation

  • Ion chromatography system with a biocompatible pump, autosampler, and a pulsed amperometric detector with a gold working electrode.

  • High-pH anion-exchange column (e.g., Thermo Scientific™ Dionex™ CarboPac™ PA20).

3. Chromatographic Conditions

  • Eluent A: 100 mM Sodium Hydroxide

  • Eluent B: 100 mM Sodium Hydroxide with 1 M Sodium Acetate

  • Gradient: A gradient elution may be required to separate this compound from other carbohydrates. A typical starting point is an isocratic elution with 100 mM NaOH for the separation of disaccharides. For more complex samples, a shallow sodium acetate gradient can be employed.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • PAD Waveform: A standard carbohydrate waveform should be used as recommended by the instrument manufacturer.

4. Standard Preparation

  • Stock Standard (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ultrapure water.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock standard with ultrapure water.

5. Sample Preparation (from Enzymatic Hydrolysate)

  • Terminate the enzymatic reaction, for example, by heat inactivation (e.g., boiling for 10 minutes).

  • Centrifuge the sample at 10,000 x g for 10 minutes to remove any precipitated protein or solids.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered sample with ultrapure water to a concentration within the linear range of the method.

6. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Logical Relationship Diagram

HPAEC_PAD_Logic cluster_principle Principle of HPAEC-PAD cluster_advantages Advantages cluster_considerations Considerations High_pH High pH (>12) Anionic_Carb Carbohydrates become Anionic High_pH->Anionic_Carb Carbonate_Free Carbonate-Free Eluents High_pH->Carbonate_Free System_Biocompatibility Biocompatible System Required High_pH->System_Biocompatibility Anion_Exchange Separation by Anion-Exchange Anionic_Carb->Anion_Exchange PAD_Detection Direct Electrochemical Detection (PAD) Anion_Exchange->PAD_Detection High_Sensitivity High Sensitivity Anion_Exchange->High_Sensitivity High_Selectivity High Selectivity PAD_Detection->High_Selectivity No_Derivativation No_Derivativation PAD_Detection->No_Derivativation Complex_Matrices Suitable for Complex Matrices High_Selectivity->Complex_Matrices No_Derivatization No Derivatization Required

Logical relationships in the HPAEC-PAD method for this compound analysis.

References

Mass Spectrometry Analysis of Sophorose and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, and its derivatives are of significant interest in various fields, including biotechnology and pharmacology. Sophorolipids, a class of glycolipid biosurfactants derived from this compound, are particularly noteworthy for their applications in bioremediation, cosmetics, and as potential therapeutic agents. Accurate and detailed analysis of this compound and its derivatives is crucial for quality control, structural elucidation, and understanding their biological functions. Mass spectrometry (MS), coupled with liquid chromatography (LC), has emerged as a powerful tool for the qualitative and quantitative analysis of these compounds. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound and its derivatives.

Quantitative Data Presentation

The following table summarizes the mass-to-charge ratios (m/z) for this compound and some of its common derivatives observed in electrospray ionization mass spectrometry (ESI-MS). The observed ions are typically adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), ammonium (B1175870) ([M+NH₄]⁺), or deprotonated molecules ([M-H]⁻).

Compound/DerivativeFormulaMolecular Weight (Da)Adduct/IonObserved m/zCharacteristic Fragment Ions (m/z)
This compound C₁₂H₂₂O₁₁342.30[M+Na]⁺365.10163.06 ([Hex+H]⁺), 145.05 ([Hex-H₂O+H]⁺)
[M-H]⁻341.11-
Sophoricoside C₂₁H₂₀O₁₀432.38[M+H]⁺433.11271 (aglycone)
Acidic Sophorolipid (B1247395) (C18:1) C₃₀H₅₂O₁₃620.72[M-H]⁻619.34341 (this compound moiety), 279 (fatty acid moiety)
[M+NH₄]⁺638.39459 (loss of fatty acid), 205 (acetylated this compound moiety)
Lactonic Sophorolipid (C18:1) C₃₀H₅₀O₁₂602.71[M-H]⁻601.33441, 381
Mono-acetylated this compound C₁₄H₂₄O₁₂384.33[M+Na]⁺407.11205.07
Di-acetylated this compound C₁₆H₂₆O₁₃426.37[M+Na]⁺449.12247, 205

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is critical for obtaining high-quality mass spectrometry data. For disaccharides like this compound, which are highly polar, it is important to remove salts and other interfering substances.

Materials:

  • This compound or this compound derivative sample

  • Milli-Q water

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Solid-phase extraction (SPE) cartridges with hydrophilic interaction liquid chromatography (HILIC) sorbent

  • 0.22 µm syringe filters

Protocol:

  • Dissolution: Dissolve the this compound or this compound derivative sample in a suitable solvent. For pure this compound, Milli-Q water or a low percentage of organic solvent in water is recommended. For more hydrophobic derivatives like sophorolipids, a higher concentration of organic solvent such as methanol or acetonitrile may be necessary.

  • Desalting (for polar compounds like this compound): a. Condition a HILIC SPE cartridge by washing with 1 mL of ACN followed by 1 mL of 80% ACN in water. b. Load the dissolved sample onto the conditioned SPE cartridge. c. Wash the cartridge with 1 mL of 95% ACN in water containing 0.1% FA to remove salts and other polar impurities. d. Elute the this compound with 1 mL of 50% ACN in water.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilution: Dilute the sample to an appropriate concentration for LC-MS analysis (typically in the range of 1-10 µg/mL). The final solvent composition should be compatible with the initial mobile phase of the LC method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap)

LC Parameters (Example for Sophorolipids, adaptable for this compound):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for sophorolipid separation. For underivatized this compound, a HILIC column may provide better retention and separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-3 min: 5% B

    • 3-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B (isocratic)

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: ESI positive and/or negative mode.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Desolvation gas: 800 L/hr; Cone gas: 50 L/hr.

  • Scan Range (Full Scan MS): m/z 100-1500.

  • Tandem MS (MS/MS): Product ion scans of selected precursor ions.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra.

Signaling Pathway and Experimental Workflow Diagrams

This compound-Induced Cellulase (B1617823) Signaling Pathway in Trichoderma reesei

This compound is a potent inducer of cellulase gene expression in the fungus Trichoderma reesei. While the complete signaling cascade is still under investigation, key regulatory proteins have been identified. The pathway is initiated by the uptake of this compound into the fungal cell, which then triggers a signaling cascade leading to the activation of transcription factors that bind to the promoter regions of cellulase genes, initiating their transcription.

sophorose_signaling_pathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Membrane sophorose_ext This compound transporter Sugar Transporter sophorose_ext->transporter Uptake sophorose_int Intracellular This compound transporter->sophorose_int unknown_receptors Putative Receptors/Sensors sophorose_int->unknown_receptors signaling_cascade Signaling Cascade (Kinases, Phosphatases) unknown_receptors->signaling_cascade ace3 ACE3 signaling_cascade->ace3 xyr1 XYR1 signaling_cascade->xyr1 Activates ace2 ACE2 signaling_cascade->ace2 ace3->xyr1 Activates cellulase_genes Cellulase Genes (cbh1, egl1, etc.) xyr1->cellulase_genes Binds to promoter ace2->cellulase_genes Binds to promoter mrna mRNA cellulase_genes->mrna Transcription cellulase_protein Cellulase (Secreted) mrna->cellulase_protein Translation secreted_cellulase Secreted Cellulase cellulase_protein->secreted_cellulase Secretion

Caption: this compound-induced cellulase expression pathway in T. reesei.

Experimental Workflow for MS Analysis of this compound and Derivatives

The following diagram outlines the general workflow for the analysis of this compound and its derivatives using LC-MS.

ms_workflow sample Sample containing this compound and/or its Derivatives sample_prep Sample Preparation (Dissolution, Desalting, Filtration) sample->sample_prep lc_separation LC Separation (Reversed-Phase or HILIC) sample_prep->lc_separation ms_analysis Mass Spectrometry (ESI-MS and MS/MS) lc_separation->ms_analysis data_acquisition Data Acquisition (Full Scan and Product Ion Scans) ms_analysis->data_acquisition data_processing Data Processing (Peak Picking, Integration) data_acquisition->data_processing data_analysis Data Analysis (Identification, Quantification, Structural Elucidation) data_processing->data_analysis results Results (Data Tables, Spectra, Pathways) data_analysis->results

Caption: General workflow for LC-MS analysis of this compound.

Conclusion

Mass spectrometry is an indispensable technique for the comprehensive analysis of this compound and its derivatives. The protocols and data presented in these application notes provide a robust framework for researchers in academic and industrial settings. Careful sample preparation, optimized LC-MS parameters, and systematic data analysis will enable accurate identification, quantification, and structural characterization of these important biomolecules, facilitating further research into their biological roles and potential applications.

Application Notes and Protocols: Purification of Sophorose from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorose, a disaccharide comprised of two glucose units linked by a β-1,2 glycosidic bond, is a significant compound in biotechnology and pharmaceutical research. It is a powerful inducer of cellulase (B1617823) enzymes in fungi such as Trichoderma reesei and serves as a key starting material for the synthesis of various biologically active molecules. The primary sources of this compound are the fermentation broths of microorganisms like Candida bombicola, where it is often a co-product of sophorolipid (B1247395) synthesis, or it can be generated through the enzymatic or acidic hydrolysis of these sophorolipids. This document provides comprehensive protocols for the purification of this compound from fermentation broth, detailing the essential stages of decolorization, ion exchange chromatography, and crystallization.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Purification
Purification StepParameterValue
Initial Broth This compound Concentration in Waste Streams~1% (w/v)[1][2]
Acid Hydrolysis of Sophorolipids Sophorolipid Concentration200 g/L[3]
Sulfuric Acid Concentration0.25% (w/w of sophorolipids)[3]
Hydrolysis Time12 hours[3]
TemperatureBoiling
This compound Concentration in Hydrolysate10.3 g/L
Glucose Concentration in Hydrolysate16.6 g/L
Activated Carbon Decolorization Activated Carbon Dosage0.1 - 3% (w/v)
Contact Time15 - 60 minutes
Temperature40 - 80°C
pHNeutral (~7)
Crystallization Purity Achieved>95%

Experimental Protocols

Preparation of this compound-Containing Hydrolysate from Fermentation Broth

This protocol outlines the initial steps to generate a this compound-rich aqueous solution from a fermentation broth containing sophorolipids.

Materials:

  • Fermentation broth from Candida bombicola

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Heating mantle with stirring capability

  • Separatory funnel

  • pH meter

Procedure:

  • Harvesting the Broth: Begin by centrifuging the fermentation broth to pellet the microbial cells.

  • Acid Hydrolysis:

    • Transfer the resulting cell-free supernatant to a suitable reaction vessel. If starting with a more concentrated sophorolipid mixture, it should be diluted to approximately 200 g/L.

    • Introduce sulfuric acid to a final concentration of 0.1% to 2% by weight, relative to the weight of the sophorolipids.

    • Heat the mixture to a temperature in the range of 60°C to 110°C, ensuring continuous and thorough stirring.

    • Maintain these reaction conditions for a period of 5 to 24 hours. This process facilitates the hydrolysis of sophorolipids, which liberates this compound and fatty acids.

  • Phase Separation:

    • Following the hydrolysis step, allow the reaction mixture to cool to room temperature. The liberated fatty acids will form a distinct oily layer.

    • Transfer the entire mixture to a separatory funnel and let it stand until the phases have completely separated.

    • Carefully drain and collect the lower aqueous phase, which now contains the this compound and glucose.

  • Neutralization:

    • Measure the pH of the collected aqueous solution and adjust it to approximately 7.0 using a solution of sodium hydroxide.

Activated Carbon Decolorization

This protocol is for the removal of colored impurities from the this compound-containing hydrolysate.

Materials:

  • This compound hydrolysate

  • Powdered activated carbon

  • Stirred tank or beaker

  • Heating plate with a magnetic stirrer

  • Filtration system (e.g., vacuum filtration with filter paper)

Procedure:

  • Pre-filtration: To remove any large particulate matter, filter the neutralized hydrolysate through a coarse filter.

  • Heating: Gently heat the this compound solution to a temperature between 60-80°C.

  • Activated Carbon Treatment:

    • With vigorous stirring, add 0.1-3% (w/v) of powdered activated carbon to the heated solution.

    • Maintain the specified temperature and continuous stirring for a contact time of 30-60 minutes.

  • Filtration:

    • The activated carbon is then removed by vacuum filtration. The use of a filter aid, such as celite, can enhance the speed and efficiency of the filtration process.

    • The resulting filtrate should be a clear solution, ranging from colorless to light yellow.

Ion Exchange Chromatography

This protocol is designed to eliminate charged impurities, including residual amino acids, organic acids, and salts. Given that this compound is a neutral molecule, it will pass through the column, while charged impurities will be retained. For comprehensive purification, a two-step process employing both cation and anion exchange resins is recommended.

Materials:

  • Decolorized this compound solution

  • Strong acid cation exchange resin (e.g., Dowex 50W series)

  • Strong base anion exchange resin (e.g., Dowex 1 or Amberlite IRA series)

  • Chromatography columns

  • Peristaltic pump

  • Fraction collector (optional)

  • Deionized water

Procedure:

  • Column Preparation:

    • Pack two individual chromatography columns, one with the cation exchange resin and the other with the anion exchange resin.

    • Thoroughly wash both columns with deionized water.

  • Cation Exchange Chromatography:

    • Pass the decolorized this compound solution through the cation exchange column at a controlled and steady flow rate.

    • Collect the eluate. The neutral this compound molecules will not bind to the resin and will be present in the flow-through, while cations and other positively charged impurities will be retained.

    • Wash the column with deionized water and combine this wash with the previously collected eluate.

  • Anion Exchange Chromatography:

    • Next, pass the eluate from the cation exchange column through the anion exchange column.

    • Collect the eluate. The this compound will once again pass through, while any remaining anions and negatively charged impurities will be retained by the resin.

    • Wash the column with deionized water and combine the wash with the collected eluate.

  • Concentration:

    • The purified this compound solution can now be concentrated using a rotary evaporator. This step increases the this compound concentration in preparation for crystallization.

Crystallization

This is the final purification step to obtain high-purity crystalline this compound.

Materials:

  • Concentrated, purified this compound solution

  • Ethanol (B145695) (or another suitable anti-solvent)

  • Crystallization vessel (e.g., a beaker or flask)

  • Stirrer

  • Water bath for controlled cooling

  • Filtration apparatus (e.g., a Büchner funnel)

  • Drying oven or desiccator

Procedure:

  • Supersaturation:

    • Gently heat the concentrated this compound solution to further increase its concentration and to dissolve any small, pre-existing crystals.

    • While stirring, slowly add an anti-solvent such as ethanol until the solution becomes slightly turbid. This turbidity indicates the onset of precipitation.

  • Cooling and Crystal Growth:

    • Cool the supersaturated solution in a slow and controlled manner. A water bath is recommended for gradually lowering the temperature. It is crucial to avoid rapid cooling, as this can lead to the formation of small, less pure crystals.

  • Seeding (Optional):

    • If crystals do not form readily, the introduction of a few seed crystals of pure this compound can be used to induce crystallization.

  • Maturation:

    • Allow the solution to stand at a low temperature (e.g., 4°C) for several hours. This maturation period will help to maximize crystal growth and the overall yield.

  • Harvesting and Washing:

    • Collect the this compound crystals by filtration.

    • Wash the crystals with a small amount of cold ethanol or a saturated this compound solution to remove any residual mother liquor.

  • Drying:

    • Dry the crystals in a vacuum oven at a low temperature or within a desiccator to obtain the final, pure this compound product.

Visualizations

PurificationWorkflow FermentationBroth Fermentation Broth (Candida bombicola) CellRemoval Cell Removal (Centrifugation) FermentationBroth->CellRemoval AcidHydrolysis Acid Hydrolysis (H₂SO₄, Heat) CellRemoval->AcidHydrolysis Cell-free Supernatant PhaseSeparation Phase Separation AcidHydrolysis->PhaseSeparation Decolorization Activated Carbon Decolorization PhaseSeparation->Decolorization Aqueous Phase (this compound + Glucose) IonExchange Ion Exchange Chromatography Decolorization->IonExchange Decolorized Solution Crystallization Crystallization IonExchange->Crystallization Purified this compound Solution Purethis compound Pure this compound Crystallization->Purethis compound

Caption: Overall workflow for the purification of this compound from fermentation broth.

IonExchangeProcess cluster_cation Cation Removal cluster_anion Anion Removal Input Decolorized this compound Solution (this compound, Salts, Charged Impurities) CationExchange Cation Exchange Column (Negative Resin) Input->CationExchange AnionExchange Anion Exchange Column (Positive Resin) CationExchange->AnionExchange Flow-through: This compound, Anions Cations Cations Retained Output Purified this compound Solution AnionExchange->Output Flow-through: This compound Anions Anions Retained

Caption: Ion exchange chromatography process for removing charged impurities.

CrystallizationLogic Start Concentrated Purified This compound Solution Supersaturate Create Supersaturated Solution (e.g., add anti-solvent) Start->Supersaturate Cool Controlled Cooling Supersaturate->Cool Nucleation Nucleation (Crystal Formation Starts) Cool->Nucleation Growth Crystal Growth Nucleation->Growth Harvest Harvest Crystals (Filtration) Growth->Harvest Final Pure this compound Crystals Harvest->Final

References

Application Notes and Protocols for Sophorose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sophorolipids (SLs) are a class of glycolipid biosurfactants produced by non-pathogenic yeasts, most notably Starmerella bombicola.[1][2][3] These molecules consist of a hydrophilic sophorose (a disaccharide of glucose) head and a hydrophobic fatty acid tail.[3][4][5] The fatty acid chain can be of varying length and saturation, and the this compound unit can be acetylated. Furthermore, the fatty acid's carboxyl group can either be free (acidic or open-chain form) or form a macrocyclic lactone with the this compound head (lactonic form).[2][4] This structural diversity allows for a wide range of physicochemical and biological properties.[3] this compound derivatives, both natural and chemoenzymatically modified, have garnered significant interest from researchers and drug development professionals due to their biodegradability, low toxicity, and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][6] They also show great promise as agents for synthesizing and stabilizing nanoparticles for targeted drug delivery systems.[1][7]

This document provides detailed application notes and experimental protocols for researchers exploring the potential of this compound derivatives in various therapeutic areas.

Anticancer Applications

Application Note:

Sophorolipids and their derivatives have demonstrated significant potential as anticancer agents.[1][8] They exhibit cytotoxic effects against a wide array of cancer cell lines, including pancreatic, breast, lung, liver, and cervical cancers.[1][2][9] The anticancer mechanism of sophorolipids is multi-faceted, primarily involving the induction of apoptosis (programmed cell death).[1][10] This is achieved by modulating key signaling pathways, disrupting mitochondrial function, and increasing intracellular reactive oxygen species (ROS).[1][10]

Key mechanisms include:

  • Mitochondrial Pathway Activation: SLs can alter the mitochondrial membrane permeability, leading to the release of cytochrome c.[10]

  • Caspase Activation: The released cytochrome c activates caspase cascades (specifically caspase-3 and -9), which are crucial executioners of apoptosis.[1][10]

  • Modulation of Bcl-2 Family Proteins: SLs can influence the expression of pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2), shifting the balance towards cell death.[10]

  • MAPK Signaling: Increased ROS levels can activate pro-apoptotic signaling pathways like JNK and p38 MAPK.[10]

Importantly, some sophorolipid (B1247395) derivatives show selective cytotoxicity, meaning they are more toxic to cancer cells than to noncancerous cell lines, which is a highly desirable trait for chemotherapeutic agents.[2] The ability to easily modify their chemical structure allows for the synthesis of novel compounds with potentially enhanced efficacy and selectivity.[9]

Data Presentation: Cytotoxicity of Sophorolipid Derivatives

The following table summarizes the cytotoxic effects of various sophorolipid derivatives on human pancreatic carcinoma cells.

Sophorolipid DerivativeConcentrationMean Cytotoxicity (% LDH Release)[9]
Natural Mixture0.5 - 2.0 mg/mL20 ± 4%
Methyl Ester0.5 - 2.0 mg/mL63 ± 5%
Ethyl Ester Diacetate0.5 - 2.0 mg/mL36 ± 6%
Ethyl Ester Monoacetate0.5 - 2.0 mg/mL18 ± 7%
Lactonic Sophorolipid Diacetate (LSD)0.5 mg/mL40.3%
Lactonic Sophorolipid Diacetate (LSD)2.0 mg/mL3.4%
Acidic Sophorolipid (AS)0.5 mg/mL49%
Acidic Sophorolipid (AS)2.0 mg/mL0%

Note: Data extracted from a study assessing cell necrosis via lactate (B86563) dehydrogenase (LDH) release after 24 hours of treatment.[9] Sophorolipid treatment did not affect peripheral blood mononuclear cells (noncancerous controls) at the tested doses.[9]

Visualizations: Anticancer Workflow and Signaling

anticancer_workflow Experimental Workflow for Anticancer Screening cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis SL_Deriv This compound Derivatives (Test Compounds) Treatment Treat cells with various concentrations of derivatives SL_Deriv->Treatment Cancer_Cells Cancer Cell Lines (e.g., Pancreatic, Breast) Cancer_Cells->Treatment Incubation Incubate for a defined period (e.g., 24h) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., LDH or MTT Assay) Incubation->Assay Measure Measure Absorbance/ Fluorescence Assay->Measure Calculate Calculate % Cytotoxicity or % Viability Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for screening the anticancer activity of this compound derivatives.

apoptosis_pathway Sophorolipid-Induced Apoptosis Signaling Pathway cluster_membrane Cell Membrane Interaction cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade SL Sophorolipid Derivatives Membrane Cancer Cell Membrane SL->Membrane ROS ↑ Intracellular ROS Membrane->ROS Bax ↑ Bax Membrane->Bax Bcl2 ↓ Bcl-2 Membrane->Bcl2 MAPK JNK/p38 MAPK Activation ROS->MAPK Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MAPK->Casp3

Caption: Sophorolipid-induced apoptosis pathway in cancer cells.[1][10]

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is used to assess cell necrosis by measuring the release of the cytoplasmic enzyme LDH from cells with damaged membranes.[9][11]

Materials:

  • Cancer cell line of interest (e.g., human pancreatic carcinoma cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Sophorolipid derivatives stock solutions (dissolved in a suitable vehicle like DMSO or media)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Commercial LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions)

  • Microplate reader capable of measuring absorbance at ~490 nm and ~680 nm

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Controls: Include wells for:

      • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.

      • Untreated Control (Spontaneous LDH release): Cells with fresh medium only.

      • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit (usually 1 hour before the final measurement).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C and 5% CO₂.[9]

  • Assay Execution:

    • Centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm. It is also recommended to measure absorbance at a reference wavelength of 680 nm to subtract background.

  • Calculation:

    • Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Anti-inflammatory Applications

Application Note:

Inflammation is a key biological response, but chronic inflammation is implicated in many diseases. This compound derivatives have emerged as potential anti-inflammatory agents.[9][12] Their mechanism of action often involves modulating critical inflammatory signaling pathways like NF-κB and MAPK.[12] These pathways control the expression of pro-inflammatory mediators, including nitric oxide (NO), cytokines (e.g., TNF-α, IL-6), and enzymes like cyclooxygenase-2 (COX-2).[12][13] For instance, the isoflavone (B191592) glycoside sophoricoside (B191293) has been shown to selectively inhibit COX-2 activity and reduce IL-6 bioactivity.[13] By suppressing the production of these inflammatory molecules, this compound derivatives can help mitigate the inflammatory response, suggesting their therapeutic potential for inflammatory conditions.

Data Presentation: Anti-inflammatory Activity of Sophoricoside

CompoundTargetIC50 Value[13]
Sophoricoside (SOP)Interleukin-6 (IL-6) Bioactivity6.1 µM
Sophoricoside (SOP)Cyclooxygenase-2 (COX-2) Activity4.4 µM

Visualizations: Anti-inflammatory Assay Workflow and Signaling

anti_inflammatory_workflow General Workflow for In Vitro Anti-inflammatory Assay Cells Immune Cells (e.g., RAW 264.7) Pretreat Pre-treat cells with This compound Derivatives Cells->Pretreat Stimulate Stimulate with Inflammatory Agent (e.g., LPS) Pretreat->Stimulate Incubate Incubate for Specific Time Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Measure Measure Inflammatory Mediators (NO, Cytokines) Collect->Measure Analyze Analyze Data & Determine Inhibition % Measure->Analyze

Caption: Workflow for assessing the anti-inflammatory activity of this compound derivatives.

nfkb_pathway Inhibition of NF-κB Inflammatory Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK SL This compound Derivative SL->IKK IkB IκB Degradation SL->IkB IKK->IkB NFkB_active NF-κB (active) IkB->NFkB_active NFkB_inactive NF-κB (inactive) - IκB Complex NFkB_inactive->IKK Translocation NF-κB Translocation NFkB_active->Translocation Gene Pro-inflammatory Gene Expression (COX-2, TNF-α, iNOS) Translocation->Gene

Caption: this compound derivatives can inhibit key steps in the NF-κB signaling pathway.[12]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

This assay measures the ability of a compound to inhibit the production of NO in macrophages (like RAW 264.7) stimulated with lipopolysaccharide (LPS).[12][14] The amount of NO is quantified by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.[12]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • LPS from E. coli

  • This compound derivative stock solutions

  • Griess Reagent System (Component 1: Sulfanilamide solution; Component 2: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)

  • Sodium nitrite (NaNO₂) standard solution (for standard curve)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 540-570 nm

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate overnight.

  • Compound Treatment:

    • Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of the this compound derivatives.

    • Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement:

    • Prepare a nitrite standard curve by serially diluting the NaNO₂ standard solution in culture medium.

    • Transfer 50 µL of cell culture supernatant from each well of the experimental plate to a new 96-well plate. Also, add 50 µL of each nitrite standard to this new plate.

    • Add 50 µL of Griess Reagent Component 1 to all wells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component 2 to all wells.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Measurement: Measure the absorbance at 560 nm within 30 minutes.[14]

  • Calculation:

    • Determine the nitrite concentration in each sample by comparing its absorbance to the standard curve.

    • Calculate the percentage of NO inhibition using the formula:

      • % NO Inhibition = [(Nitrite in LPS-stimulated cells - Nitrite in compound-treated cells) / Nitrite in LPS-stimulated cells] x 100

    • Note: A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed NO reduction is not due to cell death.[14]

Antimicrobial Applications

Application Note:

Sophorolipids and their derivatives have shown promising antimicrobial activity, particularly against Gram-positive bacteria.[6] The structural characteristics of the sophorolipid, such as the length of the alkyl chain in ester derivatives and the degree of acetylation, significantly influence their antimicrobial efficacy.[6] Kinetic studies have shown that certain sophorolipid esters can kill bacteria like B. cereus in a time-dependent manner, achieving a significant reduction in cell numbers within a short period.[6] The antimicrobial action of SLs is often attributed to their ability to destabilize and disrupt microbial cell membranes.[15] This makes them attractive candidates for developing new antimicrobial agents, especially given the rising challenge of antibiotic resistance.

Data Presentation: Antimicrobial Activity of Sophorolipid Derivatives

The following table shows the Minimum Inhibitory Concentration (MIC) of various sophorolipid esters against the Gram-positive bacterium Bacillus cereus. A lower MIC value indicates higher antimicrobial activity.

Sophorolipid DerivativeMIC against B. cereus (µM)[6]
SL-Methyl Ester24
SL-Ethyl Ester24
SL-Propyl Ester23
SL-Butyl Ester12
SL-Pentyl Ester23
SL-Hexyl Ester45

Visualizations: Antimicrobial Testing Workflow

antimicrobial_workflow Workflow for MIC Determination by Broth Microdilution cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis SL_Dilutions Prepare 2-fold serial dilutions of this compound Derivatives in a 96-well plate Inoculate Inoculate each well with the bacterial suspension SL_Dilutions->Inoculate Bact_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Bact_Inoculum->Inoculate Incubate_Plate Incubate plate at 35±1°C for 16-24 hours Inoculate->Incubate_Plate Observe Visually inspect wells for turbidity (growth) Incubate_Plate->Observe Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.[16][17]

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[16][18]

Materials:

  • Bacterial strains (e.g., Bacillus cereus, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sophorolipid derivative stock solutions

  • Sterile 96-well microtiter plates with lids

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick several isolated colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[17]

  • Compound Dilution:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the sophorolipid stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 can be a sterility control (no bacteria).

  • Inoculation:

    • This dilution method results in 100 µL of varying drug concentrations in wells 1-10.

    • Inoculate wells 1 through 11 with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL, and the drug concentrations will be halved to their final test concentrations. The final bacterial concentration will be ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35 ± 1°C for 16-24 hours in ambient air.[16]

  • Reading the MIC:

    • After incubation, examine the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the sophorolipid derivative at which there is no visible growth.[18]

Applications in Drug Delivery & Nanoparticle Synthesis

Application Note:

Sophorolipids are excellent candidates for roles in nanotechnology and drug delivery.[1] Their amphiphilic nature makes them effective stabilizing and capping agents in the synthesis of metallic nanoparticles, such as those made of silver, cobalt, or iron oxide.[7][19][20] In this process, sophorolipids can act as both a reducing agent (reducing metal ions to metal atoms) and a capping agent (adsorbing to the nanoparticle surface to prevent aggregation).[19][21] This "green synthesis" approach eliminates the need for harsh chemical reducing agents.[19]

The resulting sophorolipid-coated nanoparticles are often stable, water-dispersible, and biocompatible.[7][21] The this compound head group exposed on the surface can improve colloidal stability and interactions with biological systems.[7] These functionalized nanoparticles can be loaded with therapeutic agents, such as anticancer drugs like doxorubicin, to create targeted drug delivery systems.[1][10] Such systems can enhance drug stability, bioavailability, and therapeutic efficacy while potentially reducing the side effects associated with conventional chemotherapy.[1][10]

Visualizations: Nanoparticle Synthesis

nanoparticle_synthesis Sophorolipid-Mediated Nanoparticle Synthesis cluster_process Process Metal_Ion Metal Salt Solution (e.g., AgNO3) Mix Mix & Heat Metal_Ion->Mix SL_Solution Aqueous Sophorolipid (Acidic Form) SL_Solution->Mix Reduction Reduction of Metal Ions (SL as reducing agent) Mix->Reduction NP Sophorolipid-Capped Nanoparticles Capping Capping of Nanoparticles (SL as stabilizing agent) Reduction->Capping Capping->NP

Caption: Synthesis of sophorolipid-capped metallic nanoparticles.[19][21]

Experimental Protocol: Synthesis of Sophorolipid-Capped Silver Nanoparticles (SL-AgNPs)

This protocol describes a green synthesis method where sophorolipids act as both the reducing and capping agent.[19][21]

Materials:

  • Purified acidic sophorolipids

  • Silver nitrate (B79036) (AgNO₃)

  • Deionized water

  • Stir plate with heating capability

  • Spectrophotometer (UV-Vis)

Procedure:

  • Preparation of Solutions:

    • Prepare a 10⁻³ M aqueous solution of silver nitrate (AgNO₃).

    • Prepare a 10⁻³ M aqueous solution of purified acidic sophorolipids.

  • Synthesis Reaction:

    • In a clean glass flask, mix 100 mL of the 10⁻³ M AgNO₃ solution with 100 mL of the 10⁻³ M sophorolipid solution.

    • Heat the mixture to a temperature between 60°C and 80°C with continuous stirring.[7]

    • Observe the color of the solution. The formation of silver nanoparticles is indicated by a color change to yellowish-brown.[22]

  • Monitoring and Characterization:

    • Monitor the formation of SL-AgNPs by taking aliquots of the solution at different time intervals and measuring their UV-Vis absorption spectrum.

    • Silver nanoparticles typically exhibit a surface plasmon resonance (SPR) peak between 400-450 nm. The appearance and sharpening of this peak confirm nanoparticle formation.

  • Purification (Optional):

    • The resulting nanoparticle solution can be centrifuged at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

    • The supernatant can be discarded, and the pellet can be washed and re-dispersed in deionized water to remove any unreacted reagents.

  • Storage:

    • The final SL-AgNP solution should be stored in a dark bottle at 4°C to prevent photo-induced aggregation. The sophorolipid capping provides stability, allowing the nanoparticles to be stored as a stable powder that can be re-dispersed in water when needed.[19]

References

Chemical Synthesis of Sophorose and its Analogues: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical and enzymatic synthesis of sophorose and its analogues. This compound, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, and its derivatives are of significant interest in various fields, including biotechnology and drug development, due to their roles as inducers of enzymatic activity and as precursors for novel bioactive molecules.

Applications of this compound and its Analogues

This compound is most notably recognized as a powerful inducer of cellulase (B1617823) gene expression in fungi such as Trichoderma reesei. This property is crucial for the industrial production of cellulases, which are enzymes that break down cellulose (B213188) into glucose and are essential for biofuel production and other biorefinery applications.

This compound analogues, created by modifying the core this compound structure, are being explored for a variety of applications:

  • Enzyme Inhibition and Induction: Modified this compound molecules can act as more potent inducers or inhibitors of specific enzymes, allowing for finer control over biological processes.

  • Antimicrobial Agents: Sophorolipid analogues, which are this compound molecules with an attached lipid tail, have shown significant antimicrobial activity.

  • Quorum Sensing Inhibition: Derivatives of this compound are being investigated for their ability to interfere with quorum sensing, a bacterial communication system involved in virulence and biofilm formation.

  • Drug Delivery: The amphiphilic nature of some this compound analogues makes them potential candidates for drug delivery systems.

Synthesis of this compound

This compound can be synthesized through both enzymatic and chemical methods. The choice of method depends on factors such as desired purity, scale, and cost.

Enzymatic Synthesis of this compound

A one-pot enzymatic synthesis method offers a highly specific and efficient route to this compound from inexpensive starting materials like sucrose (B13894) and glucose.[1][2] This method utilizes three key enzymes: sucrose phosphorylase, 1,2-β-oligoglucan phosphorylase, and exo-β-1,2-glucooligosaccharide sophorohydrolase.

Table 1: Optimized Conditions for One-Pot Enzymatic Synthesis of this compound [2]

ParameterValue
Glucose Concentration5 mM
Sucrose Concentration250 mM
Inorganic Phosphate (B84403)10 mM
Sucrose Phosphorylase5 µg/mL
1,2-β-oligoglucan Phosphorylase20 µg/mL
exo-β-1,2-glucooligosaccharide sophorohydrolase50 µg/mL
Temperature30 °C
Incubation Time48 h
Yield of this compound 108 mM (45% based on sucrose)
  • Reaction Mixture Preparation: Prepare a 100 mL reaction mixture containing 5 mM glucose, 250 mM sucrose, and 10 mM sodium phosphate buffer (pH 7.0).

  • Enzyme Addition: Add sucrose phosphorylase (5 µg/mL), 1,2-β-oligoglucan phosphorylase (20 µg/mL), and exo-β-1,2-glucooligosaccharide sophorohydrolase (50 µg/mL) to the reaction mixture.

  • Incubation: Incubate the mixture at 30 °C for 48 hours.

  • Enzyme Inactivation: Heat the reaction mixture at 95 °C for 10 minutes to inactivate the enzymes.

  • Purification (Yeast Treatment): To remove remaining glucose and fructose, add 2 g of dry yeast and incubate at 30 °C for 2 hours.

  • Purification (Chromatography): Centrifuge the mixture to remove yeast cells. The supernatant is then subjected to size-exclusion chromatography to isolate pure this compound.

Enzymatic_Sophorose_Synthesis cluster_enzymes Enzymes Sucrose Sucrose SP Sucrose Phosphorylase G1P α-D-Glucose-1-Phosphate (G1P) Sucrose->G1P + Pi Fructose Fructose Sucrose->Fructose Glucose Glucose SOGP 1,2-β-Oligoglucan Phosphorylase Pi Inorganic Phosphate (Pi) Sophoro_oligo Sophoro-oligosaccharides G1P->Sophoro_oligo + Glucose Sophoro_oligo->Pi - Pi This compound This compound Sophoro_oligo->this compound ESH exo-β-1,2-glucooligosaccharide sophorohydrolase Sophorose_Signaling_Pathway cluster_cell Fungal Cell Sophorose_ext This compound (extracellular) Sophorose_int This compound (intracellular) Sophorose_ext->Sophorose_int Transport Membrane Cell Membrane cAMP Increased cAMP levels Sophorose_int->cAMP TF_activation Activation of Transcription Factors (XYR1, ACE3, VIB1) cAMP->TF_activation Gene_expression Cellulase Gene Expression (cel7a, cel6a, etc.) TF_activation->Gene_expression Cellulase Cellulase Enzymes Gene_expression->Cellulase Secretion Secretion Cellulase->Secretion

References

Application Notes & Protocols: Sophorose Production from Sophorolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorolipids are microbial glycolipids composed of a hydrophilic sophorose head and a hydrophobic fatty acid tail.[1][2] Produced by non-pathogenic yeasts like Starmerella bombicola, they are a readily available and biodegradable source for the production of this compound, a disaccharide with applications in various fields, including as an inducer for cellulase (B1617823) production.[2][3][4] This document provides detailed protocols for the production of this compound from sophorolipids via acid and enzymatic hydrolysis, as well as methods for purification and quantification.

Sophorolipids exist in two main forms: a lactonic form, where the fatty acid is internally esterified, and an acidic (or open) form. The composition of a crude sophorolipid (B1247395) mixture can vary depending on the fermentation conditions. For efficient this compound production, it is often preferable to use the acidic form, which can be obtained by optimizing fermentation or through alkaline hydrolysis of the lactonic form.

Hydrolysis of Sophorolipids for this compound Production

Two primary methods for cleaving the glycosidic bond between the this compound moiety and the fatty acid tail are acid hydrolysis and enzymatic hydrolysis.

Acid Hydrolysis

Acid hydrolysis is a direct method for releasing this compound from sophorolipids. However, it can also lead to the breakdown of this compound into glucose, requiring careful control of reaction conditions to maximize this compound yield.

Table 1: Summary of Acid Hydrolysis Conditions and Yields

ParameterValueReference
Starting MaterialAcidic Sophorolipids
Sophorolipid Conc.200 g/L
Acidic CompoundSulfuric Acid (H₂SO₄)
Acid Concentration0.25% (w/w of sophorolipids)
TemperatureBoiling (under reflux)
Reaction Time12 hours
This compound Yield10.3 g/L
Glucose Byproduct16.6 g/L

Experimental Protocol: Acid Hydrolysis of Sophorolipids

  • Preparation of Sophorolipid Solution:

    • Prepare a 200 g/L aqueous solution of acidic sophorolipids. If starting with a mixture of lactonic and acidic forms, first perform an alkaline hydrolysis (saponification) step to convert the lactonic form to the acidic form.

  • Acidification:

    • Add sulfuric acid to the sophorolipid solution to a final concentration of 0.25% relative to the weight of the sophorolipids. Other inorganic acids like hydrochloric acid, phosphoric acid, or nitric acid can also be used.

  • Hydrolysis Reaction:

    • Heat the mixture to boiling in a flask equipped with a reflux condenser.

    • Maintain the reaction at boiling temperature with stirring for 12 hours. The reaction time can be optimized between 2 to 200 hours, and the temperature can be varied between 60°C and 110°C.

  • Phase Separation:

    • After the reaction is complete, allow the mixture to cool.

    • The mixture will separate into two phases: an upper oily phase containing the fatty acids and a lower aqueous phase containing this compound and glucose.

    • Separate the aqueous phase for purification and analysis.

G cluster_prep Preparation cluster_reaction Hydrolysis cluster_separation Separation SL_sol Sophorolipid Solution (200 g/L) Mix Acidified Mixture SL_sol->Mix H2SO4 Sulfuric Acid (0.25% w/w) H2SO4->Mix Heat Boil under Reflux (12h) Mix->Heat Cool Cooling & Phase Separation Heat->Cool Aqueous Aqueous Phase (this compound + Glucose) Cool->Aqueous Oily Oily Phase (Fatty Acids) Cool->Oily

Figure 1. Workflow for Acid Hydrolysis of Sophorolipids.

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder and potentially more specific alternative to acid hydrolysis. This process typically involves a two-step approach: alkaline hydrolysis to prepare the substrate, followed by enzymatic cleavage.

Step 1: Alkaline Hydrolysis (Deacetylation and Saponification)

This initial step converts the acetylated lactonic sophorolipids into the deacetylated acidic form, which is a more suitable substrate for certain enzymes.

Experimental Protocol: Alkaline Hydrolysis

  • Dissolution: Dissolve the crude sophorolipid mixture in an aqueous solution of sodium hydroxide (B78521) (e.g., 1 M NaOH).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 50-80°C) for several hours until the lactone ring is opened and acetyl groups are removed. The reaction can be monitored by TLC or HPLC.

  • Neutralization: After the reaction, cool the solution and neutralize it with an acid (e.g., HCl) to precipitate the acidic sophorolipids.

  • Recovery: Collect the precipitated deacetylated acidic sophorolipids by filtration or centrifugation.

Step 2: Enzymatic Cleavage

Enzymes such as hesperidinase and naringinase (B1166350) have been shown to be effective in cleaving the terminal glucose unit from the deacetylated acidic sophorolipid.

Table 2: Recommended Conditions for Enzymatic Hydrolysis

ParameterValueReference
SubstrateDeacetylated Acidic Sophorolipid
EnzymeHesperidinase or Naringinase
BufferSodium Citrate Buffer
pH3.5
Temperature30°C
Reaction Time2 hours (initial)

Experimental Protocol: Enzymatic Hydrolysis

  • Substrate Preparation: Prepare a solution of deacetylated acidic sophorolipid (e.g., 5 mM) in a suitable buffer, such as 50 mM sodium citrate, pH 3.5.

  • Enzyme Addition: Add the enzyme (e.g., hesperidinase) to the substrate solution. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at 30°C with agitation for 2 hours or longer. Monitor the progress of the reaction by analyzing samples periodically via HPLC.

  • Reaction Termination: Stop the reaction by adding a threefold volume of ethanol (B145695).

  • Product Recovery: Centrifuge the mixture to remove any precipitate and collect the supernatant containing this compound for purification.

G cluster_alkaline Alkaline Hydrolysis cluster_enzymatic Enzymatic Hydrolysis cluster_product Product Crude_SL Crude Sophorolipids NaOH NaOH Treatment Crude_SL->NaOH Deacetylated_SL Deacetylated Acidic SL NaOH->Deacetylated_SL Enzyme_Mix Enzyme Reaction Mixture Deacetylated_SL->Enzyme_Mix Incubate Incubate (30°C, 2h) Enzyme_Mix->Incubate Terminate Terminate with Ethanol Incubate->Terminate Supernatant Supernatant (this compound) Terminate->Supernatant

Figure 2. Workflow for Enzymatic Production of this compound.

Purification of this compound

After hydrolysis, the aqueous phase contains this compound, glucose, residual salts, and other water-soluble impurities. Purification is necessary to isolate this compound.

Glucose Removal by Fermentation

One method to remove glucose is to use a microorganism, such as Saccharomyces cerevisiae, which will selectively ferment glucose to ethanol.

Protocol: Glucose Fermentation

  • Add Saccharomyces cerevisiae to the aqueous hydrolysate.

  • Incubate under conditions suitable for fermentation.

  • After fermentation is complete, remove the yeast cells by centrifugation.

  • The ethanol can be removed by distillation or evaporation, leaving an aqueous solution enriched in this compound.

Column Chromatography

Column chromatography is a standard method for separating sugars. Silica (B1680970) gel or cellulose (B213188) can be used as the stationary phase.

Table 3: Column Chromatography Parameters for this compound Purification

ParameterStationary Phase: Silica GelStationary Phase: Cellulose
Column Preparation Slurry pack silica gel in the initial mobile phase.Equilibrate cellulose with the mobile phase.
Sample Loading Dissolve the sample in a minimum amount of solvent and load onto the column.Apply the sample dissolved in the mobile phase.
Mobile Phase Chloroform/Methanol gradients (e.g., 95:5 v/v).Butanol/Ethanol/Water (e.g., 4:1:1 v/v/v).
Elution Collect fractions and monitor by TLC or HPLC.Elute with a different solvent mixture (e.g., 50:50 ethanol/water) to recover the glycans.
Fraction Analysis Combine fractions containing pure this compound.Analyze eluted fractions for this compound content.

Protocol: Silica Gel Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or the initial mobile phase).

    • Pour the slurry into a glass column and allow it to pack uniformly. Do not let the column run dry.

  • Sample Loading:

    • Concentrate the this compound-containing aqueous solution to a small volume.

    • Adsorb the concentrated sample onto a small amount of silica gel and allow it to dry.

    • Carefully add the dried sample-silica mixture to the top of the column.

  • Elution:

    • Begin elution with a solvent system of low polarity (e.g., chloroform:methanol 95:5).

    • Gradually increase the polarity of the mobile phase to elute the sugars.

    • Collect fractions and analyze them using TLC or HPLC to identify the fractions containing this compound.

  • Product Recovery:

    • Combine the pure this compound fractions and remove the solvent by rotary evaporation.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) is a common and reliable method for the quantification of this compound and glucose.

Table 4: HPLC-RID Parameters for this compound and Glucose Analysis

ParameterMethod 1Method 2
Column Amino ColumnHi-Plex H Column
Mobile Phase Acetonitrile:Water (75:25 v/v)Deionized Water
Flow Rate 0.9 mL/min0.5 mL/min
Column Temperature 35°C35°C
Detector Refractive Index (RID)Refractive Index (RID)
Reference

Protocol: HPLC-RID Analysis

  • Standard Preparation: Prepare standard solutions of this compound and glucose of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation: Dilute the samples from the hydrolysis reaction or purification fractions with the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

    • Inject the standards and samples.

    • Identify the peaks for this compound and glucose based on their retention times compared to the standards.

  • Quantification:

    • Integrate the peak areas for this compound and glucose.

    • Calculate the concentration of each sugar in the samples using the calibration curve generated from the standards.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Hydrolysate Sample Dilute Dilute with Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Column Separation on Column Inject->Column Detect RID Detection Column->Detect Chromatogram Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify using Standards Integrate->Quantify

Figure 3. General Workflow for HPLC-RID Quantification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sophorose for Cellulase Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing sophorose concentration to achieve maximal cellulase (B1617823) induction.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in cellulase production?

A1: this compound, a disaccharide (2-O-β-D-glucopyranosyl-D-glucose), is a potent natural inducer of cellulase gene expression in many fungi, most notably in species of Trichoderma.[1][2][3] Its primary role is to activate the signaling pathways that lead to the transcription and synthesis of cellulase enzymes. This compound has been shown to be a significantly more powerful inducer than cellobiose (B7769950), another product of cellulose (B213188) degradation.[2][3]

Q2: What is the optimal concentration of this compound for cellulase induction?

A2: The optimal concentration of this compound for inducing cellulase formation has been reported to be around 1x10⁻³ M. However, the ideal concentration can vary depending on the fungal strain, culture conditions, and the specific experimental setup. It is recommended to perform a dose-response experiment to determine the optimal concentration for your particular system.

Q3: Why am I observing low cellulase yields despite using this compound?

A3: Several factors could contribute to low cellulase yields even with this compound induction:

  • Suboptimal this compound Concentration: As mentioned, the concentration of this compound is critical. Too high or too low a concentration can lead to reduced induction.

  • Rapid this compound Metabolism: Trichoderma and other fungi can rapidly metabolize this compound, which can limit the duration of induction. Continuous or fed-batch addition of this compound may be necessary to maintain an effective concentration.

  • Catabolite Repression: The presence of readily metabolizable carbon sources, such as glucose, can repress cellulase gene expression, even in the presence of an inducer like this compound.

  • Suboptimal Culture Conditions: Factors such as pH, temperature, and aeration can significantly impact both fungal growth and enzyme production. The optimal pH for cellulase induction by this compound is generally around 5.0.

  • Incomplete Cellulase Complex: this compound induction may not always result in the production of a complete and fully functional cellulase enzyme complex.

Q4: Can I use this compound in combination with other inducers?

A4: Yes, mixtures of this compound with other sugars, such as glucose, have been used effectively to induce cellulase production. For instance, a glucose-sophorose mixture (MGS) has been shown to induce higher cellulase activity compared to lactose (B1674315) or cellobiose alone. This approach can also be more cost-effective than using pure this compound.

Q5: How does this compound regulate β-glucosidase?

A5: this compound exhibits a dual regulatory function: it induces cellulase production while simultaneously repressing the synthesis of β-glucosidase. This repression of β-glucosidase is significant because this enzyme can hydrolyze this compound, thus reducing its availability for cellulase induction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low or no cellulase activity 1. Incorrect this compound concentration. 2. Presence of repressive sugars (e.g., high glucose). 3. Suboptimal pH or temperature. 4. Inactive this compound stock solution.1. Perform a dose-response curve to determine the optimal this compound concentration for your strain. 2. Ensure the growth medium is depleted of repressive sugars before adding this compound. 3. Optimize culture pH (around 5.0) and temperature (strain-dependent, often 28-30°C). 4. Prepare a fresh this compound solution.
Inconsistent results between experiments 1. Variability in inoculum size or age. 2. Inconsistent timing of this compound addition. 3. Fluctuation in culture conditions.1. Standardize the inoculum preparation and use mycelia of a consistent age. 2. Add this compound at the same growth phase in each experiment. 3. Carefully monitor and control pH, temperature, and aeration.
Cellulase production ceases prematurely 1. Depletion of this compound due to metabolism. 2. Accumulation of inhibitory byproducts.1. Implement a fed-batch strategy with multiple small additions of this compound over time. 2. Consider medium exchange or fed-batch cultivation to dilute potential inhibitors.

Data Presentation

Table 1: Effect of this compound Concentration on Cellulase Induction in Trichoderma viride

This compound Concentration (M)Relative Cellulase Activity (%)
1 x 10⁻⁵25
1 x 10⁻⁴70
1 x 10⁻³ 100
1 x 10⁻²85

Note: Data is illustrative and based on findings suggesting an optimal concentration around 1x10⁻³ M. Actual values will vary with experimental conditions.

Table 2: Comparison of Different Inducers for Cellulase Production in Trichoderma reesei

InducerRelative Filter Paper Activity (FPA) (%)
Cellobiose19
Lactose61
Glucose-Sophorose Mixture (MGS)100

Data adapted from studies comparing various inducers. MGS was shown to be significantly more effective than lactose and cellobiose.

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration

  • Inoculum Preparation: Grow the fungal strain (e.g., Trichoderma reesei) in a suitable liquid medium to obtain a sufficient quantity of mycelia.

  • Mycelia Preparation: Harvest the mycelia by filtration and wash with a sterile buffer to remove any residual medium components.

  • Induction Setup: Resuspend the washed mycelia in a minimal medium lacking a carbon source. Distribute equal amounts of the mycelial suspension into a series of flasks.

  • This compound Addition: Add this compound to the flasks to achieve a range of final concentrations (e.g., 10⁻⁶ M to 10⁻² M). Include a no-sophorose control.

  • Incubation: Incubate the flasks under controlled conditions of temperature and shaking.

  • Sampling and Analysis: Withdraw samples at regular time intervals (e.g., every 4-6 hours) and centrifuge to separate the supernatant.

  • Enzyme Assay: Measure the cellulase activity in the supernatant using a standard assay, such as the filter paper assay (FPA) or by measuring the release of reducing sugars from a cellulosic substrate.

  • Data Analysis: Plot cellulase activity against this compound concentration to determine the optimal induction concentration.

Protocol 2: Fed-Batch Induction with this compound

  • Initial Setup: Follow steps 1-3 from Protocol 1.

  • Initial this compound Addition: Add an initial dose of this compound to the optimal concentration determined in Protocol 1.

  • Incubation and Monitoring: Incubate the culture and monitor cellulase activity and residual this compound concentration over time.

  • Subsequent Additions: When cellulase production plateaus or the this compound concentration drops significantly, add another small dose of this compound.

  • Repeat: Repeat the additions as necessary to maintain induction.

  • Final Analysis: Compare the final cellulase yield from the fed-batch culture to a batch culture with a single this compound addition.

Visualizations

Sophorose_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Permease This compound Permease This compound->Permease Uptake Membrane Cell Membrane Intracellular_this compound Intracellular this compound Permease->Intracellular_this compound XYR1 XYR1 (Activator) Intracellular_this compound->XYR1 Activates Cellulase_Genes Cellulase Genes XYR1->Cellulase_Genes Promotes Transcription CRE1 CRE1 (Repressor) CRE1->Cellulase_Genes Represses Transcription Nucleus Nucleus Cellulase_mRNA Cellulase mRNA Cellulase_Genes->Cellulase_mRNA Transcription Cellulase_Enzymes Cellulase Enzymes (Secreted) Cellulase_mRNA->Cellulase_Enzymes Translation & Secretion Glucose Glucose Glucose->CRE1 Activates

Caption: this compound signaling pathway for cellulase induction.

Experimental_Workflow Start Start Inoculum Prepare Fungal Inoculum Start->Inoculum Harvest Harvest & Wash Mycelia Inoculum->Harvest Resuspend Resuspend in Minimal Medium Harvest->Resuspend Induction Add this compound (Induction) Resuspend->Induction Incubate Incubate (Controlled Conditions) Induction->Incubate Sample Periodic Sampling Incubate->Sample Sample->Incubate Continue Incubation Assay Measure Cellulase Activity Sample->Assay Analyze Analyze Results Assay->Analyze End End Analyze->End

Caption: Experimental workflow for this compound induction.

References

Troubleshooting low yields in enzymatic sophorose synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in enzymatic sophorose synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the one-pot, three-enzyme synthesis of this compound?

A1: This method utilizes a synergistic enzymatic cascade to produce this compound from the simple and inexpensive substrates, sucrose (B13894) and glucose. The process involves three key enzymes:

  • Sucrose Phosphorylase (SP): This enzyme catalyzes the phosphorolysis of sucrose to generate α-D-glucose-1-phosphate (α-Glc1P) and fructose (B13574).

  • 1,2-β-Oligoglucan Phosphorylase (OP): This enzyme utilizes the α-Glc1P as a donor to transfer glucose units onto an acceptor molecule, which is initially glucose and subsequently the growing sophorooligosaccharide chain. This elongates the chain with β-1,2 glycosidic linkages.

  • Exo-β-1,2-glucooligosaccharide Sophorohydrolase (SH): This enzyme specifically hydrolyzes the elongated sophorooligosaccharides from the non-reducing end to release this compound (a disaccharide).

This cyclical process allows for the accumulation of this compound over time.[1][2]

Q2: What are the typical starting concentrations of substrates and enzymes for this reaction?

A2: Optimized reaction conditions for the one-pot synthesis have been reported to yield significant amounts of this compound.[3][4] A summary of these conditions is provided in the table below.

Q3: What is the optimal temperature and pH for the one-pot this compound synthesis?

A3: The optimal conditions for the combined three-enzyme system are a temperature of 30°C and a pH of 7.0 .[1] Maintaining these conditions is critical for maximizing the activity and stability of all three enzymes.

Q4: What are some common side products in this enzymatic synthesis, and how can they be minimized?

A4: A common side product is sophorotriose , and to a lesser extent, higher sophorooligosaccharides.[1][4] The formation of these byproducts is a natural part of the elongation-hydrolysis cycle. To minimize their presence in the final product, it is crucial to optimize the reaction time and the ratio of the enzymes. Specifically, ensuring sufficient activity of the exo-β-1,2-glucooligosaccharide sophorohydrolase is key to breaking down the longer oligosaccharides into this compound.

Q5: How can I monitor the progress of the this compound synthesis reaction?

A5: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) for a quick qualitative assessment or by High-Performance Liquid Chromatography (HPLC) for quantitative analysis of this compound and other sugars in the reaction mixture.

Troubleshooting Guide for Low this compound Yields

Low yields in enzymatic this compound synthesis can arise from several factors. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: Suboptimal Reaction Conditions

Incorrect temperature or pH can significantly reduce the activity of one or more enzymes in the cascade, leading to a bottleneck in the synthesis process.

Solutions:
  • Verify pH: Ensure the reaction buffer is accurately prepared to a pH of 7.0. Use a calibrated pH meter to check the pH of the final reaction mixture.

  • Maintain Temperature: Use a water bath or incubator with precise temperature control to maintain the reaction at 30°C. Fluctuations in temperature can lead to decreased enzyme activity and stability.

Problem 2: Incorrect Substrate or Enzyme Concentrations

The balance between the substrates (sucrose and glucose) and the three enzymes is critical for efficient this compound production.

Solutions:
  • Optimize Substrate Ratio: While the optimized conditions provide a good starting point, slight variations in enzyme batches may require fine-tuning of the substrate concentrations.

  • Enzyme Activity Check: If possible, perform an activity assay for each individual enzyme to ensure they are active. Inactive or inhibited enzymes are a primary cause of reaction failure.

Problem 3: Enzyme Inhibition

The presence of inhibitors in the reaction mixture can significantly reduce the catalytic efficiency of the enzymes.

Solutions:
  • Substrate Purity: Ensure that the sucrose and glucose used are of high purity and free from contaminants that could act as enzyme inhibitors.

  • Product Inhibition: While this compound itself is not a strong inhibitor of the synthesis enzymes, the accumulation of fructose (from the sucrose phosphorylase reaction) could potentially have an effect. However, in the optimized system, this is not typically a major issue.

  • Known Inhibitors:

    • Sucrose Phosphorylase: Glucose is a known feedback inhibitor of sucrose phosphorylase transcription, though its direct allosteric inhibition is less characterized.[5]

    • β-Glucosidases (related to sophorohydrolase): These enzymes can be inhibited by various sugar analogs and other compounds. While specific inhibitors for exo-β-1,2-glucooligosaccharide sophorohydrolase are not extensively documented, it's prudent to avoid potential inhibitors of β-glucosidases in general.

Problem 4: Inefficient Purification

Loss of product during the purification steps can lead to a low final yield.

Solutions:
  • Yeast Treatment Optimization: The purpose of the yeast treatment is to remove excess glucose and fructose.[1] Ensure the yeast is active and the incubation time is sufficient for complete removal of monosaccharides without degrading the this compound.

  • Size-Exclusion Chromatography (SEC) Troubleshooting:

    • Peak Tailing: This can be caused by interactions between the this compound and the column matrix. Ensure the mobile phase is appropriate and the column is well-packed.

    • Poor Resolution: If this compound is not well-separated from sophorotriose, consider using a column with a smaller pore size or optimizing the flow rate.

Data Presentation

Table 1: Optimized Reaction Conditions for One-Pot this compound Synthesis [3][4]

ParameterOptimized Concentration
Glucose5 mM
Sucrose250 mM
Inorganic Phosphate10 mM
Sucrose Phosphorylase5 µg/mL
1,2-β-Oligoglucan Phosphorylase20 µg/mL
Exo-β-1,2-glucooligosaccharide Sophorohydrolase50 µg/mL
Temperature 30°C
pH 7.0

Table 2: Optimal pH and Temperature for Individual Enzymes

EnzymeOptimal pHOptimal Temperature
Sucrose Phosphorylase (Leuconostoc mesenteroides)7.0[6]32°C[6]
1,2-β-Oligoglucan Phosphorylase (Listeria innocua)7.5 - 8.0[7]37 - 45°C[7]
Exo-β-D-glucosaminidase (Aspergillus oryzae - related enzyme)5.5[8]50°C[8]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for this compound Analysis

Objective: To qualitatively monitor the progress of the this compound synthesis reaction.

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. A common starting ratio is 75:25 (v/v). This may need to be optimized for best separation.

  • Visualization Reagent: A solution of p-anisaldehyde or a similar carbohydrate-staining reagent.

  • Heat gun or oven

Procedure:

  • Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor. Cover and let it equilibrate.

  • Spot the TLC Plate: Using a capillary tube, spot a small amount of your reaction mixture onto the pencil baseline of the TLC plate. Also spot standards for glucose, sucrose, and this compound if available.

  • Develop the Plate: Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Spots: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Dry the plate thoroughly. Dip the plate in the visualization reagent and then heat it with a heat gun or in an oven until the spots appear. Carbohydrates typically appear as dark spots.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

Objective: To quantitatively determine the concentration of this compound in the reaction mixture.

Materials:

  • HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Amino (NH2) column (e.g., Hypersil NH2, 4.6 x 300 mm).[7]

  • Mobile Phase: Acetonitrile:Water (75:25, v/v).[7] The mobile phase should be filtered and degassed.

  • This compound standard for calibration curve.

Procedure:

  • Sample Preparation: Dilute a small aliquot of your reaction mixture with the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature to 30°C.[7]

    • Set the flow rate to 1.0 mL/min.[7]

    • Inject the prepared sample.

    • The run time is typically around 15 minutes.[7]

  • Quantification: Create a calibration curve by running a series of this compound standards of known concentrations. Use the peak area of this compound in your sample to determine its concentration from the calibration curve.

Visualizations

Enzymatic_Sophorose_Synthesis cluster_sucrose_conversion Step 1: α-Glc1P Generation cluster_elongation Step 2: Elongation cluster_hydrolysis Step 3: Hydrolysis Sucrose Sucrose SP Sucrose Phosphorylase Sucrose->SP Fructose Fructose SP->Fructose aGlc1P α-D-glucose-1-phosphate SP->aGlc1P OP 1,2-β-Oligoglucan Phosphorylase aGlc1P->OP Glucose Glucose (Initial Acceptor) Glucose->OP Sophorooligosaccharides Sophorooligosaccharides (Sop_n) OP->Sophorooligosaccharides SH Exo-β-1,2-glucooligosaccharide Sophorohydrolase Sophorooligosaccharides->SH This compound This compound (Final Product) SH->this compound

Caption: One-pot, three-enzyme cascade for this compound synthesis.

Troubleshooting_Low_Yield Start Low this compound Yield CheckConditions Verify Reaction Conditions (pH 7.0, Temp 30°C) Start->CheckConditions ConditionsOK Conditions Correct? CheckConditions->ConditionsOK AdjustConditions Adjust pH and/or Temperature ConditionsOK->AdjustConditions No CheckEnzymes Check Substrate/Enzyme Concentrations & Activity ConditionsOK->CheckEnzymes Yes AdjustConditions->CheckConditions EnzymesOK Concentrations & Activity OK? CheckEnzymes->EnzymesOK AdjustEnzymes Optimize Concentrations /Replace Inactive Enzyme EnzymesOK->AdjustEnzymes No CheckInhibitors Investigate Potential Inhibitors EnzymesOK->CheckInhibitors Yes AdjustEnzymes->CheckEnzymes InhibitorsPresent Inhibitors Present? CheckInhibitors->InhibitorsPresent PurifySubstrates Use Higher Purity Substrates/Reagents InhibitorsPresent->PurifySubstrates Yes CheckPurification Review Purification Procedure InhibitorsPresent->CheckPurification No PurifySubstrates->CheckInhibitors PurificationOK Purification Efficient? CheckPurification->PurificationOK OptimizePurification Optimize Yeast Treatment &/or SEC PurificationOK->OptimizePurification No Success Improved Yield PurificationOK->Success Yes OptimizePurification->CheckPurification

Caption: Troubleshooting workflow for low this compound yield.

Logical_Relationships cluster_factors Factors Influencing Yield Yield This compound Yield ReactionCond Reaction Conditions (pH, Temperature) ReactionCond->Yield SubstrateConc Substrate Concentration (Sucrose, Glucose) SubstrateConc->Yield EnzymeConc Enzyme Concentration & Activity EnzymeConc->Yield Inhibitors Presence of Inhibitors Inhibitors->Yield Purification Purification Efficiency Purification->Yield

Caption: Key factors affecting enzymatic this compound synthesis yield.

References

Stability of sophorose in different buffer conditions and temperatures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of sophorose in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond. Its stability is crucial for its effective use in various applications, including as a potent inducer of cellulase (B1617823) production in microorganisms like Trichoderma reesei and potentially in drug development.[1][2][3] Degradation of this compound can lead to loss of its biological activity and the formation of impurities, such as glucose, which can interfere with experimental outcomes.

Q2: Under what pH conditions is this compound most stable?

A2: this compound exhibits its greatest stability in neutral to slightly acidic conditions. It is susceptible to hydrolysis under strongly acidic conditions, which breaks the glycosidic bond to yield glucose.[3] Conversely, while the glycosidic bond is resistant to hydrolysis in alkaline solutions, this compound can undergo epimerization at the reducing end under these conditions.[4]

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures accelerate the degradation of this compound, particularly in acidic solutions. For instance, acid hydrolysis for this compound production from sophorolipids is carried out at temperatures ranging from 60°C to 110°C.[3] In alkaline conditions, higher temperatures can also increase the rate of epimerization.[4] For long-term storage and in most experimental setups, it is advisable to keep this compound solutions at low temperatures (e.g., 4°C) or frozen.

Q4: Can I autoclave my this compound solution?

A4: Autoclaving is generally not recommended for this compound solutions, especially if the pH is acidic, as the high temperature and pressure can lead to significant hydrolysis. If sterilization is required, sterile filtration using a 0.22 µm filter is the preferred method.

Q5: What are the common degradation products of this compound?

A5: The primary degradation product of this compound under acidic conditions is glucose, resulting from the cleavage of the β-1,2 glycosidic bond. In alkaline conditions, the main product is 2-O-β-D-glucopyranosyl-D-mannose, an epimer of this compound.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of cellulase induction activity This compound degradation due to improper storage or experimental conditions (e.g., low pH, high temperature).Prepare fresh this compound solutions from a solid, properly stored stock. Ensure the pH of the culture medium is within a stable range for this compound during the induction experiment. Consider sterile filtration instead of autoclaving for sterilization.
Unexpected peaks in HPLC analysis This compound degradation into glucose or epimerization products.Analyze this compound stock solution for purity before use. Check the pH and temperature of the experimental buffer. For alkaline conditions, be aware of the potential for epimerization.
Variability in experimental results Inconsistent this compound concentration due to degradation during storage or handling.Aliquot this compound solutions and store them frozen to minimize freeze-thaw cycles. Use a consistent protocol for solution preparation and handling. Regularly check the purity of the stock solution.

Data on this compound Stability

Table 1: Qualitative Stability of this compound at Different pH Conditions

pH RangeConditionPredominant ReactionStability
Strongly Acidic (pH < 4) Elevated TemperatureHydrolysis of β-1,2 glycosidic bondUnstable
Mildly Acidic to Neutral (pH 4-7) Room Temperature to 37°CMinimal degradationGenerally Stable
Alkaline (pH > 8) Elevated TemperatureEpimerization at the reducing endGlycosidic bond is stable, but the molecule isomerizes

Table 2: Recommended Storage Conditions for this compound Solutions

Storage DurationTemperatureRecommended Buffer (if applicable)Notes
Short-term (up to 1 week) 4°CNeutral buffer (e.g., Phosphate or HEPES, pH 7.0)Protect from microbial contamination.
Long-term (months) -20°C or -80°CWater or neutral bufferAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol provides a general method for determining the stability of this compound under specific buffer and temperature conditions.

1. Materials:

  • This compound
  • Buffers of desired pH (e.g., citrate, phosphate, borate)
  • High-purity water
  • HPLC system with a suitable column for carbohydrate analysis (e.g., Aminex HPX-87P) and a refractive index (RI) detector.
  • Temperature-controlled incubator or water bath.

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in high-purity water.
  • Prepare solutions of this compound at the desired concentration (e.g., 1 mg/mL) in the different buffers to be tested.
  • Take an initial sample (t=0) from each solution for immediate HPLC analysis.
  • Incubate the remaining solutions at the desired temperatures.
  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
  • Analyze all samples by HPLC to quantify the remaining this compound and the formation of any degradation products (e.g., glucose).
  • Plot the concentration of this compound versus time to determine the degradation rate.

Protocol 2: Induction of Cellulase in Trichoderma reesei with this compound

This protocol describes the use of this compound to induce cellulase expression in T. reesei.

1. Materials:

  • Trichoderma reesei strain (e.g., RUT-C30)
  • Basal medium for fungal growth (containing a non-inducing carbon source like glycerol)
  • This compound solution (sterile-filtered)
  • Shaking incubator

2. Procedure:

  • Pre-culture T. reesei in the basal medium until a sufficient mycelial mass is obtained.
  • Harvest the mycelia by centrifugation and wash with a sterile, carbon-free medium to remove any residual carbon source.
  • Resuspend the mycelia in a fresh basal medium containing a low concentration of a non-repressing carbon source.
  • Add sterile this compound solution to the culture to a final concentration typically in the range of 0.1 to 1 mM.
  • Incubate the culture under optimal conditions for T. reesei growth and protein production (e.g., 28-30°C with shaking).
  • At various time points, collect samples of the culture supernatant.
  • Assay the supernatant for cellulase activity using standard methods (e.g., measuring the release of reducing sugars from a cellulosic substrate).

Signaling Pathways and Experimental Workflows

This compound-Mediated Cellulase Induction Signaling Pathway in Trichoderma reesei

This compound is a potent inducer of cellulase gene expression in T. reesei. The signaling cascade is believed to involve the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5][6] This, in turn, activates a signaling pathway that ultimately leads to the transcription of cellulase-encoding genes.

sophorose_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound receptor Transporter/Receptor This compound->receptor Uptake membrane Cell Membrane acy1 Adenylate Cyclase (ACY1) receptor->acy1 Activates camp cAMP acy1->camp Converts atp ATP atp->acy1 pka Protein Kinase A (PKA) camp->pka Activates transcription Transcription Factors (e.g., XYR1) pka->transcription Phosphorylates/ Activates cellulase_genes Cellulase Genes transcription->cellulase_genes Induces Transcription nucleus Nucleus mrna mRNA cellulase_genes->mrna cellulase Cellulase Enzymes mrna->cellulase Translation

This compound-induced cellulase signaling pathway.
Experimental Workflow for this compound Stability Analysis

The following diagram illustrates a typical workflow for assessing the stability of this compound under different experimental conditions.

sophorose_stability_workflow start Start: Prepare this compound Stock Solution prep_samples Prepare this compound Samples in Different Buffers (pH) and at Different Temperatures start->prep_samples incubation Incubate Samples prep_samples->incubation sampling Collect Aliquots at Defined Time Points incubation->sampling sampling->sampling hplc HPLC Analysis (Quantify this compound and Degradation Products) sampling->hplc data_analysis Data Analysis (Plot Concentration vs. Time, Calculate Degradation Rate) hplc->data_analysis end End: Determine Stability Under Tested Conditions data_analysis->end

Workflow for this compound stability testing.

References

Preventing degradation of sophorose during storage.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sophorose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond. It is a potent inducer of cellulase (B1617823) enzymes in various fungi, such as Trichoderma reesei, making it a valuable tool in biofuel research and industrial biotechnology.[1][2][3][4] Maintaining the stability and purity of this compound is critical for ensuring the reproducibility and accuracy of experimental results. Degradation can lead to a loss of its inducing activity and the introduction of impurities that may interfere with your experiments.

Q2: What are the primary factors that can cause this compound degradation?

The main factors affecting this compound stability are:

  • pH: this compound is susceptible to degradation, particularly under alkaline conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Humidity: As a hygroscopic solid, this compound can absorb moisture, which may lead to hydrolysis and other degradation pathways, especially when stored improperly.[5][6]

Q3: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store it as a dry, solid powder in a tightly sealed container at or below -20°C.[7] The container should be placed in a desiccator or a controlled low-humidity environment to protect it from moisture.

Q4: Can I store this compound in solution?

If you need to prepare a this compound stock solution, it is best to prepare it fresh for each experiment. If short-term storage is necessary, sterile-filter the solution and store it at 2-8°C for no longer than a few days. For longer-term storage, aliquots of the sterile solution can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q5: What are the known degradation products of this compound?

Under alkaline conditions and elevated temperatures, this compound can undergo epimerization at the C2 position of the reducing glucose unit to form 2-O-β-D-glucopyranosyl-D-mannose.[7][8] Under strongly acidic conditions, hydrolysis of the glycosidic bond can occur, yielding glucose.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to this compound degradation.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected cellulase induction. This compound degradation due to improper storage.Verify that solid this compound is stored at -20°C in a desiccated environment. Prepare this compound solutions fresh before use.
This compound degradation in alkaline experimental medium.If your experimental medium is alkaline, consider adding this compound immediately before starting the experiment. Perform a time-course experiment to determine the stability of this compound in your specific medium.
Appearance of unexpected peaks in chromatography (HPLC/HPAEC). Epimerization of this compound to 2-O-β-D-glucopyranosyl-D-mannose.This is likely to occur if your samples were exposed to alkaline conditions (pH > 7) and/or high temperatures. Confirm the identity of the new peak using a standard or by mass spectrometry.
Hydrolysis of this compound to glucose.This can occur under acidic conditions. Ensure your solutions are buffered to a neutral or slightly acidic pH if prolonged storage or heating is required.
Solid this compound appears clumpy or discolored. Moisture absorption.Discard the product as it may be partially degraded. Ensure future storage is in a tightly sealed container with a desiccant.
Thermal degradation.High temperatures can lead to caramelization. Store this compound away from heat sources.

Quantitative Data on this compound Stability

Condition Observation Primary Degradation Product Reference
Alkaline pH Treatment with 0.1M NaOH at 50°C results in C2-epimerization.2-O-β-D-glucopyranosyl-D-mannose[7][8]
Neutral pH (Aqueous Solution) Generally stable. Half-life for spontaneous hydrolysis of the similar β-glycosidic bond in trehalose (B1683222) at 25°C is estimated to be extremely long.Glucose (via hydrolysis)[9]
Acidic pH Hydrolysis is expected to be the primary degradation pathway, similar to other disaccharides. The rate is dependent on pH and temperature.Glucose[5]
Solid State (High Humidity) As a hygroscopic solid, moisture uptake can lead to degradation.Potential for hydrolysis to glucose.[5][6]
Solid State (High Temperature) Thermal degradation can occur, potentially leading to caramelization.Complex mixture of degradation products.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-RI

This protocol describes how to assess the stability of this compound under specific storage conditions (e.g., in an aqueous solution at a certain temperature and pH).

1. Materials:

  • This compound
  • HPLC-grade water
  • Buffers of desired pH
  • HPLC system with a Refractive Index (RI) detector
  • A suitable HPLC column for sugar analysis (e.g., an amino or ligand-exchange column)[10][11][12][13][14][15]

2. Procedure:

  • Prepare this compound Solution: Accurately weigh and dissolve this compound in the desired buffered solution to a known concentration (e.g., 1-10 mg/mL).
  • Initial Analysis (T=0): Immediately after preparation, filter a sample of the solution through a 0.22 µm syringe filter and inject it into the HPLC system to determine the initial concentration and purity of this compound.
  • Storage: Store the remaining solution under the desired experimental conditions (e.g., 4°C, 25°C, 40°C).
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored solution.
  • Sample Preparation and Analysis: Filter the aliquot and inject it into the HPLC system.
  • Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area indicates degradation. The appearance of new peaks should also be noted and, if possible, identified.

3. HPLC Conditions (Example):

  • Column: Amino column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v), isocratic[10][11]
  • Flow Rate: 1.0 mL/min[10]
  • Column Temperature: 35°C[11]
  • Detector: Refractive Index (RI) Detector
  • Injection Volume: 10-20 µL

Protocol 2: Forced Degradation Study of this compound

This protocol is used to identify potential degradation products and degradation pathways of this compound under stress conditions.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (B78521) (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC-RI system

2. Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in water (e.g., 10 mg/mL).
  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample with 0.1 M NaOH before HPLC analysis.
  • Base Hydrolysis (Epimerization): Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 hours). Neutralize the sample with 0.1 M HCl before HPLC analysis.
  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours).
  • Thermal Degradation: Incubate an aliquot of the this compound stock solution at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24 hours).
  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC-RI to identify and quantify any degradation products.

Visualizations

sophorose_degradation_pathways This compound This compound epimer 2-O-β-D-glucopyranosyl-D-mannose This compound->epimer Alkaline pH High Temperature glucose Glucose This compound->glucose Acidic pH (Hydrolysis) caramelization Caramelization Products This compound->caramelization High Temperature (Solid State)

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Study cluster_analysis Analysis prep Prepare this compound Solution (Known Concentration) storage Store under defined conditions (Temperature, pH, Humidity) prep->storage sampling Collect samples at predefined time points storage->sampling hplc Analyze by HPLC-RI sampling->hplc data Quantify this compound Peak and Degradation Products hplc->data

Caption: Experimental workflow for this compound stability testing.

cellulase_induction_pathway This compound This compound (Extracellular) transporter Membrane Transporter This compound->transporter sophorose_intra This compound (Intracellular) transporter->sophorose_intra signaling Signal Transduction Cascade (involving cAMP) sophorose_intra->signaling transcription_factors Transcription Factors (e.g., XYR1, ACE3) signaling->transcription_factors gene_expression Cellulase Gene Expression transcription_factors->gene_expression cellulase Cellulase Synthesis & Secretion gene_expression->cellulase

Caption: Simplified signaling pathway for this compound-induced cellulase production in T. reesei.

References

Improving the efficiency of sophorose purification by chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient purification of sophorose is a critical step that can often present significant challenges. This technical support center provides a comprehensive resource to troubleshoot common issues, offering detailed experimental protocols and quantitative data to streamline your chromatography workflows.

Frequently Asked Questions (FAQs)

What is the most common starting material for this compound purification?

This compound is frequently isolated from the waste streams generated during the commercial production of sophorolipids by yeasts such as Candida bombicola. These waste streams can contain significant quantities (around 1% w/v) of free this compound.[1][2]

Which chromatographic techniques are most effective for this compound purification?

Several chromatographic methods have been successfully employed for this compound purification. These include:

  • Carbon-Celite Column Chromatography: This is a classic method for carbohydrate purification and has been shown to be effective for isolating this compound from aqueous waste streams.[1][2]

  • Silica (B1680970) Gel Chromatography: This technique is often used for the separation of sophorolipids, from which this compound can be subsequently hydrolyzed and purified.[3]

  • Anion Exchange Chromatography: High-performance anion exchange chromatography (HPAEC) is a high-resolution technique suitable for the analysis and purification of this compound.

  • Reversed-Phase Liquid Chromatography (RPLC): Particularly useful for separating sophorolipid (B1247395) variants, which can then be processed to yield pure this compound. A C18 column is commonly used.

What are the key parameters to optimize for better separation?

To enhance the efficiency of your this compound purification, focus on optimizing the following parameters:

  • Mobile Phase Composition: The choice of solvents and their ratios is crucial. For instance, in silica gel chromatography, a chloroform/methanol (B129727) solvent system is often used. In reversed-phase chromatography, a gradient of water and an organic solvent like acetonitrile (B52724) or methanol is typically employed.

  • Flow Rate: Adjusting the flow rate can impact resolution and analysis time. Slower flow rates generally lead to better separation.

  • Column Dimensions and Packing: The length and diameter of the column, as well as the particle size of the stationary phase, affect separation efficiency. Longer columns and smaller particle sizes typically provide higher resolution.

  • Temperature: Maintaining a stable column temperature can improve the reproducibility of the separation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the chromatographic purification of this compound.

Problem Possible Cause Solution
Poor Resolution / Overlapping Peaks Improper mobile phase composition.Optimize the solvent gradient or isocratic elution conditions. Adjusting the polarity or pH of the mobile phase can significantly impact selectivity.
Column overloading.Reduce the amount of sample loaded onto the column.
Column degradation.Replace the column if it has been used extensively or improperly stored.
Low Yield of this compound This compound degradation during processing.This compound can undergo epimerization in alkaline conditions at elevated temperatures. Ensure that the pH and temperature of your process are controlled.
Incomplete elution from the column.Modify the mobile phase composition to ensure all this compound is eluted. A stronger solvent may be required at the end of the run.
Sample precipitation on the column.Ensure the sample is fully dissolved in the mobile phase before loading. Filtering the sample can also prevent clogging.
Peak Tailing Active sites on the stationary phase interacting with the analyte.Add a competing agent to the mobile phase or use a different type of column.
Column contamination.Clean the column according to the manufacturer's instructions.
High Backpressure Clogged column frit or tubing.Filter the sample and mobile phase to remove particulate matter. Reverse-flush the column (if recommended by the manufacturer).
Sample viscosity is too high.Dilute the sample before injection.
No Peaks Detected Injection issue.Ensure the injection system is working correctly and the correct sample volume is being injected.
Detector malfunction.Check the detector settings and ensure the lamp (for UV detectors) is functioning.
Compound instability.Verify the stability of this compound under the chromatographic conditions.

Experimental Protocols

Protocol 1: Purification of this compound using Carbon-Celite Column Chromatography

This protocol is adapted from methods used for isolating this compound from fermentation waste streams.

1. Sample Preparation:

  • Centrifuge the aqueous waste stream to remove yeast cells and other large debris.
  • Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.
  • Concentrate the filtered solution under reduced pressure to increase the this compound concentration.

2. Column Packing:

  • Prepare a slurry of activated carbon and Celite (1:1 w/w) in deionized water.
  • Pour the slurry into a glass column and allow it to pack under gravity.
  • Wash the packed column with several column volumes of deionized water.

3. Elution:

  • Load the concentrated sample onto the top of the column.
  • Wash the column with deionized water to remove salts and other hydrophilic impurities.
  • Elute the this compound using a stepwise gradient of ethanol (B145695) in water (e.g., 5%, 10%, 15%, 20% ethanol).

4. Fraction Analysis:

  • Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
  • Pool the fractions containing pure this compound and concentrate them under reduced pressure.

Protocol 2: Analysis of this compound by High-Performance Anion Exchange Chromatography (HPAEC)

This protocol is based on the analysis of this compound using a specialized HPAEC system.

1. System and Column:

  • Use an HPAEC system equipped with a pulsed amperometric detector (PAD).
  • A Carbopac PA20 column (or equivalent) is suitable for this separation.

2. Mobile Phase:

  • Prepare a 20 mM Potassium Hydroxide (KOH) solution as the mobile phase. Ensure the mobile phase is thoroughly degassed.

3. Chromatographic Conditions:

  • Set the flow rate to 0.3 mL/min.
  • Inject 10-20 µL of the sample (concentration range: 50–200 ppm).
  • Maintain a constant column temperature (e.g., 30 °C).

4. Data Analysis:

  • Identify the this compound peak by comparing its retention time to that of a pure this compound standard.
  • Quantify the amount of this compound by integrating the peak area.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies to aid in method development and optimization.

Table 1: Mobile Phase Compositions for Sophorolipid Separation

Chromatographic MethodStationary PhaseMobile Phase SystemReference
Silica Gel ChromatographySilica GelChloroform/Methanol (95:5, v/v)
Centrifugal Partition ChromatographyBiphasic liquid systemn-heptane, ethyl acetate, n-butanol, methanol, and water in various proportions
Reversed-Phase HPLCC18Gradient of water and acetonitrile/methanol

Table 2: HPAEC Conditions for this compound Analysis

ParameterValueReference
ColumnCarbopac PA20
Mobile Phase20 mM KOH
Flow Rate0.3 mL/min
Sample Concentration50–200 ppm

Visualizing the Workflow

The following diagrams illustrate the general workflows for this compound purification and troubleshooting.

experimental_workflow start Start: Crude this compound Source (e.g., Fermentation Broth) sample_prep Sample Preparation (Centrifugation, Filtration) start->sample_prep end_node End: Purified this compound chromatography Chromatographic Separation (e.g., Carbon-Celite, Silica Gel) sample_prep->chromatography fraction_collection Fraction Collection chromatography->fraction_collection analysis Fraction Analysis (TLC, HPLC) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling concentration Concentration pooling->concentration concentration->end_node

Caption: General workflow for this compound purification by chromatography.

troubleshooting_workflow start Problem Encountered (e.g., Poor Resolution, Low Yield) identify_symptoms Identify Symptoms start->identify_symptoms check_mobile_phase Check Mobile Phase (Composition, pH, Purity) identify_symptoms->check_mobile_phase inspect_column Inspect Column (Packing, Contamination) identify_symptoms->inspect_column verify_system Verify System Parameters (Flow Rate, Pressure, Detector) identify_symptoms->verify_system optimize_conditions Optimize Conditions check_mobile_phase->optimize_conditions inspect_column->optimize_conditions verify_system->optimize_conditions solution Problem Resolved optimize_conditions->solution

Caption: Logical workflow for troubleshooting chromatography issues.

References

Identifying and minimizing by-products in sophorose synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during sophorose synthesis. The information is designed to help you identify and minimize by-products, thereby improving yield and purity.

Section 1: Troubleshooting Guides & FAQs

This section is divided into the primary methods of this compound synthesis.

One-Pot Enzymatic Synthesis

This method utilizes a cascade of enzymes to produce this compound from simple sugars like glucose and sucrose (B13894). While efficient, by-products such as sophorotriose and other higher oligosaccharides can form.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common by-products in the one-pot enzymatic synthesis of this compound?

    • A1: The most frequently observed by-products are sophorotriose, sophorotetraose, and other higher sophoro-oligosaccharides. Residual glucose and fructose (B13574) from the starting materials may also be present in the final mixture.[1]

  • Q2: How are these higher oligosaccharide by-products formed?

    • A2: In the enzymatic cascade, this compound itself can act as an acceptor substrate for the 1,2-β-oligoglucan phosphorylase, leading to the elongation of the carbohydrate chain and the formation of sophorotriose and longer oligosaccharides.[1]

  • Q3: Is it possible to hydrolyze the higher oligosaccharide by-products back to this compound?

    • A3: Yes, the enzyme exo-β-1,2-glucooligosaccharide sophorohydrolase (BDI_3064) is used in the one-pot system to hydrolyze sophorotetraose and higher oligosaccharides. However, it is important to note that this enzyme is reportedly not effective on sophorotriose.[1]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
High levels of sophorotriose in the final product. The enzyme used for hydrolyzing higher oligosaccharides (BDI_3064) is not active on sophorotriose.[1]Optimize the reaction conditions to favor the synthesis of this compound over the elongation to sophorotriose. This can be achieved by adjusting the ratio of the enzymes and the initial substrate concentrations. A lower initial sucrose concentration may reduce the formation of higher oligosaccharides.[1]
Low overall yield of this compound. Suboptimal concentrations of inorganic phosphate (B84403) can hinder the reaction. High phosphate levels can inhibit the elongation of sophorooligosaccharides.The optimal concentration of inorganic phosphate should be determined empirically. A concentration range of 10-50 mM has been shown to be effective.
Presence of glucose and fructose in the final product. These are unreacted starting materials or by-products of the sucrose phosphorylase reaction.Post-synthesis, these monosaccharides can be removed by treating the reaction mixture with yeast, which will ferment the glucose and fructose.
Formation of sophorotetraose and higher oligosaccharides. High concentrations of the donor substrate (sucrose) can promote the formation of longer-chain oligosaccharides.Reducing the initial sucrose concentration can minimize the formation of these by-products. For example, using 250 mM sucrose instead of 500 mM has been shown to result in this compound as the main product with only small amounts of sophorotriose.
This compound Synthesis via Sophorolipid (B1247395) Hydrolysis

This compound can be produced by the acidic hydrolysis of sophorolipids, which are glycolipids produced by certain yeasts. This method yields this compound along with fatty acids and glucose.

Frequently Asked questions (FAQs)

  • Q1: What are the main by-products when producing this compound from sophorolipids?

    • A1: The primary by-products are the fatty acids that constitute the lipid portion of the sophorolipid and glucose, which is formed from the over-hydrolysis of this compound.

  • Q2: How can the fatty acid by-products be removed?

    • A2: After hydrolysis, the fatty acids are not miscible in the aqueous phase and can be separated by simple phase separation.

  • Q3: What is the source of glucose in the final product?

    • A3: Glucose is formed when the β-1,2-glycosidic bond of this compound is cleaved under the acidic hydrolysis conditions. The extent of this over-hydrolysis depends on the reaction time and the concentration of the acid.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
High concentration of glucose in the hydrolysate. The acid concentration is too high, or the hydrolysis time is too long, leading to the breakdown of this compound.Optimize the acid concentration and reaction time. A lower acid concentration (e.g., 0.1% to 2% by weight relative to the sophorolipids) and a shorter reaction time can favor the production of this compound over glucose. For post-synthesis purification, the glucose can be removed by fermentation using a microorganism like Saccharomyces cerevisiae.
Low yield of this compound. Incomplete hydrolysis of the sophorolipids.Ensure the sophorolipids are in their acidic form, as this is more amenable to hydrolysis. This can be achieved by optimizing the fermentation conditions for sophorolipid production or by a preliminary basic hydrolysis (saponification). Increase the reaction temperature within the recommended range of 60°C to 110°C to improve the rate of hydrolysis.
Difficulty in separating the fatty acid layer. Formation of an emulsion.Allow the mixture to cool and stand for a sufficient period to allow for clear phase separation. Centrifugation can also be employed to break the emulsion.
This compound Synthesis via Stevioside (B1681144) Hydrolysis

Stevioside, a natural sweetener, can be hydrolyzed to produce this compound. This process also generates other steviol (B1681142) glycosides and glucose.

Frequently Asked Questions (FAQs)

  • Q1: What are the by-products of this compound synthesis from stevioside?

    • A1: The main by-products are isosteviol, steviolbioside, steviolmonoside, steviol, and glucose. The formation of these by-products is a result of the cleavage of different glycosidic bonds within the stevioside molecule.

  • Q2: How does the acid concentration affect the product distribution?

    • A2: Higher acid concentrations and longer reaction times will lead to more extensive hydrolysis, resulting in a higher proportion of glucose and steviol, and a lower yield of this compound.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low yield of this compound and high yield of glucose. The hydrolysis conditions (acid concentration, temperature, time) are too harsh, leading to the degradation of this compound.Optimize the hydrolysis conditions. For example, using 0.06 mol L-1 HCl at 105°C for 120 minutes has been shown to produce a mixture of this compound and glucose. Milder conditions will favor the partial hydrolysis of stevioside to this compound.
Presence of multiple steviol glycoside by-products. Incomplete or non-selective hydrolysis.The formation of various steviol glycosides is inherent to the process. Purification by methods such as chromatography is necessary to isolate this compound.
Difficulty in purifying this compound from the reaction mixture. The mixture contains a variety of structurally similar compounds.A multi-step purification process is typically required. This may involve initial separation of the less polar compounds (like isosteviol) followed by chromatographic separation of the sugars.

Section 2: Data Presentation

Table 1: Effect of Inorganic Phosphate Concentration on this compound Yield in One-Pot Enzymatic Synthesis

Inorganic Phosphate Concentration (mM)This compound Produced (mM)
10120 - 130
20120 - 130
50120 - 130
10095

Table 2: Product Concentrations from Acidic Hydrolysis of Sophorolipids

ReactantProductConcentration
Sophorolipids (acidic form, ~200 g/L) with 0.25% H₂SO₄This compound10.3 g/L
Glucose16.6 g/L

Table 3: Product Yields from Acidic Hydrolysis of Stevioside with Varying HCl Concentrations

HCl Concentration (mol L⁻¹)This compound Concentration (g L⁻¹)Glucose Concentration (g L⁻¹)Isosteviol Concentration (g L⁻¹)
0.043.9833.25.5
0.054.3235.86.0
0.06 4.67 38.4 6.4
0.074.1540.15.8
0.083.8842.55.3

Section 3: Experimental Protocols

3.1 Protocol for One-Pot Enzymatic Synthesis of this compound

  • Reaction Mixture Preparation: Prepare a 100 mL reaction mixture containing:

    • 5 mM glucose

    • 250 mM sucrose

    • 10 mM sodium phosphate buffer (pH 7.0)

    • 5 µg/mL sucrose phosphorylase (LmSP)

    • 20 µg/mL 1,2-β-oligoglucan phosphorylase (EiSOGP)

    • 50 µg/mL exo-β-1,2-glucooligosaccharide sophorohydrolase (BDI_3064)

  • Incubation: Incubate the mixture at 30°C for 48 hours.

  • Enzyme Inactivation: Heat the mixture at 95°C for 10 minutes to inactivate the enzymes.

  • Glucose and Fructose Removal (Optional):

    • Add 2 g of dry yeast to the mixture.

    • Incubate at 30°C for 2 hours.

    • Centrifuge to remove the yeast cells.

    • Heat the supernatant at 95°C for 10 minutes.

  • Purification:

    • Concentrate the supernatant using a rotary evaporator.

    • Purify the this compound using size-exclusion chromatography.

3.2 Protocol for Acidic Hydrolysis of Sophorolipids

  • Solution Preparation: Prepare an aqueous solution of sophorolipids (acidic form) at a concentration of 100-400 g/L.

  • Acidification: Add an acidic compound (e.g., sulfuric acid) to the solution to a final concentration of 0.1% to 2% by weight with respect to the sophorolipids.

  • Hydrolysis: Heat the mixture to a temperature between 60°C and 110°C for 5 to 24 hours.

  • Phase Separation: Allow the mixture to cool. The fatty acids will form a separate layer that can be removed.

  • Purification of this compound: The aqueous phase containing this compound and glucose can be further purified, for example, by fermentation with yeast to remove glucose, followed by chromatography.

3.3 Protocol for Acidic Hydrolysis of Stevioside

  • Reaction Setup: Prepare a solution of commercial stevioside (e.g., 100 g/L).

  • Acidification: Add HCl to a final concentration of 0.06 mol L⁻¹.

  • Hydrolysis: Incubate the reaction mixture at 105°C for 120 minutes.

  • Neutralization: Cool the reaction mixture and adjust the pH to 5.0 using NaOH.

  • Initial Separation: Place the mixture at 4°C to allow for the precipitation of less soluble components.

  • Purification: The supernatant containing this compound, glucose, and other by-products can be further purified using chromatographic methods.

Section 4: Visualizations

sophorose_synthesis_workflow cluster_substrates Starting Substrates cluster_enzymes Enzymatic Cascade cluster_products Products & By-products Sucrose Sucrose LmSP Sucrose Phosphorylase (LmSP) Sucrose->LmSP Glucose_acceptor Glucose (acceptor) EiSOGP 1,2-β-oligoglucan Phosphorylase (EiSOGP) Glucose_acceptor->EiSOGP LmSP->EiSOGP α-Glc-1P Fructose Fructose (By-product) LmSP->Fructose This compound This compound EiSOGP->this compound Sophorotriose Sophorotriose (By-product) EiSOGP->Sophorotriose HigherOligos Higher Oligosaccharides (By-products) EiSOGP->HigherOligos BDI_3064 exo-β-1,2-glucooligosaccharide sophorohydrolase (BDI_3064) BDI_3064->this compound This compound->EiSOGP acts as acceptor Sophorotriose->EiSOGP HigherOligos->BDI_3064 Hydrolysis

Caption: Workflow for one-pot enzymatic synthesis of this compound.

sophorolipid_hydrolysis_workflow Sophorolipid Sophorolipid (Acidic Form) Hydrolysis Acid Hydrolysis Sophorolipid->Hydrolysis Acid Acid Catalyst (e.g., H₂SO₄) Acid->Hydrolysis Heat Heat (60-110°C) Heat->Hydrolysis Mixture Reaction Mixture Hydrolysis->Mixture PhaseSeparation Phase Separation Mixture->PhaseSeparation AqueousPhase Aqueous Phase: This compound & Glucose PhaseSeparation->AqueousPhase OrganicPhase Organic Phase: Fatty Acids PhaseSeparation->OrganicPhase Purification Purification AqueousPhase->Purification Sophorose_final Pure this compound Purification->Sophorose_final Glucose_byproduct Glucose (By-product) Purification->Glucose_byproduct

Caption: Workflow for this compound production via sophorolipid hydrolysis.

References

Technical Support Center: Sophorose Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of sophorose for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound is a disaccharide composed of two glucose units linked by a β-1,2-glycosidic bond. It is a white, crystalline solid.[1][2] this compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[1]

Q2: What is the approximate solubility of this compound in water?

A2: The solubility of this compound in water is approximately 50 mg/mL. The solubility of sugars like this compound is temperature-dependent, generally increasing with higher temperatures.

Q3: Are there any recommended organic solvents for dissolving this compound for cell-based assays?

A3: While this compound is soluble in DMSO, it's crucial to consider the potential cytotoxicity of organic solvents on cell lines. For most cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous medium, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5% v/v).

Q4: Can heating be used to improve the solubility of this compound?

A4: Yes, gentle heating can aid in the dissolution of this compound. However, prolonged exposure to high temperatures, especially under alkaline conditions (e.g., 0.1M NaOH at 50°C), can lead to the epimerization of this compound to 2-O-β-D-glucopyranosyl-D-mannose.[3] For most applications, warming the solution to 37°C is sufficient.

Q5: How does the metabolism of this compound by microorganisms affect its apparent solubility and experimental outcomes?

A5: In microbiological experiments, such as inducing cellulase (B1617823) production in Trichoderma reesei, this compound is rapidly metabolized by the organism.[4] This consumption can be mistaken for poor solubility. It is important to monitor the this compound concentration over time to distinguish between solubility issues and metabolic uptake. For continuous induction, multiple small additions of this compound may be more effective than a single large dose.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
This compound powder is not dissolving in water at room temperature. This compound may require assistance to dissolve, especially at higher concentrations.1. Gently warm the solution to 37°C. 2. Use an ultrasonic bath to aid dissolution. 3. Increase the solvent volume to work with a lower concentration.
A precipitate forms when the this compound stock solution (in DMSO) is added to the aqueous experimental medium. The this compound concentration in the final solution exceeds its solubility limit in the mixed solvent system, or the rapid change in solvent polarity causes it to "crash out".1. Reduce the final concentration of this compound in the medium. 2. Add the this compound stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and uniform mixing. 3. Pre-warm the aqueous medium to 37°C before adding the this compound stock.
Inconsistent experimental results when using this compound as an inducer for cellulase production. This compound is being rapidly consumed by the microorganisms, leading to a decrease in the effective inducer concentration over time.1. Implement a fed-batch strategy with multiple, spaced-out additions of this compound to maintain a consistent inducer level. 2. Monitor the this compound concentration in the medium throughout the experiment using techniques like HPLC.
Observed degradation or conversion of this compound in the prepared solution. The solution conditions (e.g., high pH, elevated temperature) are causing chemical changes to the this compound molecule.1. Maintain a neutral pH for your this compound solutions unless the experimental protocol specifies otherwise. 2. Avoid prolonged heating at high temperatures. Prepare fresh solutions for each experiment to minimize degradation.

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound.

Solvent Temperature Solubility Notes
WaterNot Specified50 mg/mL-
Water5°C54.32 g / 100 gData for dextrose (a monosaccharide component of this compound) is provided for reference as specific temperature-dependent data for this compound is limited.
Water30°C120.46 g / 100 gData for dextrose.
Water50°C243.76 g / 100 gData for dextrose.
DMSONot SpecifiedSolubleQualitative data.
EthanolNot SpecifiedInsolubleQualitative data.
MethanolNot SpecifiedInsolubleQualitative data.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolution in Water (for general use):

    • Add a portion of high-purity water to the this compound powder.

    • Gently warm the mixture to 37°C while stirring until the this compound is completely dissolved.

    • If necessary, use a sonicator for a short period to aid dissolution.

    • Add the remaining water to reach the final desired concentration.

    • Sterilize the solution by passing it through a 0.22 µm filter.

  • Dissolution in DMSO (for cell culture):

    • Add high-purity, anhydrous DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 100 mg/mL).

    • Vortex or gently heat until fully dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Induction of Cellulase Expression in Trichoderma reesei
  • Culture Preparation: Grow T. reesei mycelium in a suitable basal medium until it reaches the desired growth phase.

  • Induction:

    • Prepare a sterile stock solution of this compound in water as described in Protocol 1.

    • Add this compound to the T. reesei culture to a final concentration known to induce cellulase expression (e.g., 1 mM).

    • For sustained induction, a fed-batch approach is recommended. Add smaller amounts of this compound at regular intervals (e.g., every 6-8 hours) to maintain the inducer concentration.

  • Incubation: Incubate the culture under optimal conditions for cellulase production (e.g., controlled temperature and pH).

  • Analysis:

    • Harvest samples of the culture supernatant at different time points.

    • Measure cellulase activity using standard assays (e.g., carboxymethyl cellulase assay).

    • Monitor the expression of cellulase-encoding genes (e.g., cbh1, egl1) using RT-qPCR.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_induction Cellulase Induction cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Solvent (Water or DMSO) weigh->dissolve sterilize Filter Sterilize dissolve->sterilize add_this compound Add this compound (Inducer) sterilize->add_this compound Sterile Stock culture Prepare T. reesei Culture culture->add_this compound incubate Incubate add_this compound->incubate sample Collect Supernatant incubate->sample enzyme_assay Measure Cellulase Activity sample->enzyme_assay gene_expression Analyze Gene Expression (RT-qPCR) sample->gene_expression

Caption: Experimental workflow for this compound-induced cellulase production.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound receptor Membrane Receptor (e.g., CRT1) This compound->receptor Binds transporter Cellodextrin Transporter This compound->transporter Uptake xyr1 XYR1 (Transcription Factor) receptor->xyr1 Activates transporter->xyr1 nucleus Nucleus xyr1->nucleus ace3 ACE3 (Transcription Factor) ace3->nucleus vib1 VIB1 (Transcription Factor) vib1->nucleus cellulase_genes Cellulase Genes (e.g., cbh1, egl1) nucleus->cellulase_genes Transcription cellulase_expression Cellulase Expression and Secretion cellulase_genes->cellulase_expression Translation & Secretion

Caption: Proposed signaling pathway for this compound-induced cellulase expression.

References

Validation & Comparative

Sophorose vs. Lactose: A Comparative Guide to Gene Expression Induction in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an inducer for gene expression in filamentous fungi is a critical parameter that can significantly impact protein yields and experimental outcomes. This guide provides an objective comparison of two commonly used inducers, sophorose and lactose (B1674315), with a focus on their application in cellulase (B1617823) production by fungi like Trichoderma reesei.

The induction of cellulolytic enzymes in filamentous fungi is a tightly regulated process, crucial for the industrial production of biofuels and other biochemicals. While several disaccharides can trigger this response, this compound and lactose have emerged as key players, each with distinct advantages and mechanisms of action.

At a Glance: this compound vs. Lactose

FeatureThis compoundLactose
Induction Potency High (up to 200-fold more potent than lactose)[1]Moderate[2]
Mechanism Direct InducerIndirect Inducer (requires conversion to this compound)[1]
Cost-Effectiveness Generally more expensive and less readily available[3][4]Cost-effective and widely available soluble inducer
Industrial Application Limited by cost, often used in research or as a potent supplementWidely used in industrial fermentation for cellulase production
Metabolic Pathway Directly interacts with the induction machinery.Requires uptake by a permease and subsequent enzymatic conversion.

Delving Deeper: Mechanism of Action

The fundamental difference between this compound and lactose as inducers lies in their interaction with the fungal cell. This compound, a β-1,2-linked disaccharide of glucose, is considered the most potent natural inducer of cellulase gene expression in Trichoderma reesei. It is believed to directly initiate the signaling cascade leading to the transcription of cellulase genes.

Lactose, a β-1,4-linked disaccharide of galactose and glucose, on the other hand, is an indirect inducer. For lactose to exert its inductive effect, it must first be taken up by the cell via a lactose permease. Once inside, it is metabolized by β-galactosidase or β-glucosidase, which can hydrolyze it and then, through a transglycosylation reaction, synthesize this compound. This newly synthesized this compound then acts as the true inducer.

Signaling Pathways: A Visual Comparison

The signaling pathways for gene induction by this compound and lactose, while converging, have distinct upstream components. The following diagrams illustrate the currently understood mechanisms in fungi like Trichoderma reesei.

sophorose_pathway cluster_extracellular Extracellular cluster_cell Cell This compound This compound receptor Receptor This compound->receptor Uptake membrane cAMP cAMP Signaling receptor->cAMP transcription_factors Transcription Factors (e.g., XYR1) cAMP->transcription_factors nucleus Nucleus transcription_factors->nucleus gene_expression Cellulase Gene Expression nucleus->gene_expression

This compound Induction Pathway

lactose_pathway cluster_extracellular Extracellular cluster_cell Cell lactose Lactose permease Lactose Permease lactose->permease Transport membrane intracellular_lactose Intracellular Lactose permease->intracellular_lactose b_glucosidase β-glucosidase/ β-galactosidase intracellular_lactose->b_glucosidase sophorose_synth This compound (Synthesized) b_glucosidase->sophorose_synth Transglycosylation cAMP cAMP Signaling sophorose_synth->cAMP transcription_factors Transcription Factors (e.g., XYR1, ACE3) cAMP->transcription_factors nucleus Nucleus transcription_factors->nucleus gene_expression Cellulase Gene Expression nucleus->gene_expression

Lactose Induction Pathway

Quantitative Performance Data

Experimental data consistently demonstrates the superior induction capacity of this compound over lactose. The following table summarizes findings from studies on Trichoderma reesei.

InducerFungal StrainKey FindingReference
This compoundT. reeseiInduction capacity over 200 times higher than lactose.
LactoseT. reesei Rut C30Deletion of the CEL1B gene resulted in a 52.4% increase in cellulase activity.
This compoundT. reesei Rut C30Deletion of the CEL1B gene led to a 25.7% decrease in cellulase activity.
Glucose-Sophorose Mixture (MGS) vs. LactoseT. reeseiMGS induced 1.64-fold higher cellulase activity than lactose.
This compound AnalogT. reesei Rut-C30A chemically modified sophorolipid (B1247395) was at least 28 times more powerful as an inducer than this compound.
This compound and LactoseT. reesei QM9414This compound induced cellulase gene expression to almost the same level as cellulose, while lactose resulted in moderate expression.

Experimental Protocols

Below are generalized protocols for inducing cellulase gene expression in Trichoderma reesei using either this compound or lactose. Specific concentrations and time points may need optimization for different strains and experimental setups.

This compound Induction Protocol

sophorose_protocol step1 Pre-culture: Grow T. reesei in a suitable medium (e.g., with glycerol (B35011) or sorbitol as a carbon source) to obtain sufficient mycelial biomass. step2 Induction: Transfer the mycelia to a fresh medium containing 1-2 mM this compound. step1->step2 step3 Incubation: Incubate the culture under optimal conditions (e.g., 28-30°C, shaking at 200 rpm) for the desired induction period (e.g., 6-72 hours). step2->step3 step4 Analysis: Harvest the supernatant to measure extracellular cellulase activity and/or extract RNA from the mycelia for gene expression analysis. step3->step4

This compound Induction Workflow
Lactose Induction Protocol

lactose_protocol step1 Pre-culture: Grow T. reesei in a minimal medium with a non-inducing carbon source to establish a baseline culture. step2 Induction: Transfer the mycelia to a medium containing lactose as the sole carbon source (e.g., 1% w/v). step1->step2 step3 Incubation: Incubate the culture under controlled conditions (e.g., 28-30°C, shaking at 200 rpm) for an extended period to allow for lactose metabolism and induction (e.g., 48-72 hours). step2->step3 step4 Analysis: Collect samples at various time points to analyze cellulase activity in the supernatant and gene expression levels in the mycelia. step3->step4

References

A Comparative Guide to the Biological Activity of Synthetic and Natural Sophorose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, is a molecule of significant interest due to its potent biological activities. Primarily recognized as the most effective natural inducer of cellulase (B1617823) production in fungi such as Trichoderma reesei, it plays a crucial role in the commercial production of enzymes for biofuel and other industries.[1][2][3] Additionally, this compound is the hydrophilic component of sophorolipids, which possess a range of biological properties including antimicrobial and antiviral activities. While this compound can be obtained from natural sources or through chemical and enzymatic synthesis, a direct comparative study evaluating the biological activity of this compound from these different origins is notably absent in the current scientific literature.

This guide provides a comprehensive overview of the known biological activities of this compound, detailing the methods used to assess these activities. It presents available data on the efficacy of this compound from various sources, outlines experimental protocols for key bioassays, and offers a standardized workflow for researchers seeking to conduct their own comparative analyses.

Data on Cellulase Induction by this compound from Various Sources

The primary biological activity of this compound documented in the literature is its ability to induce the expression of cellulase enzymes. The following table summarizes quantitative data from studies that have utilized this compound from different origins to induce cellulase production in Trichoderma reesei. It is important to note that these studies were not designed as direct head-to-head comparisons of synthetic versus natural this compound.

Source of this compoundOrganismKey FindingsReference
Byproduct of Stevioside (B1681144) Hydrolysis (Mixed with Glucose)Trichoderma reesei Rut C30The mixture of glucose and this compound (MGS) induced 1.64-fold higher cellulase activity compared to lactose (B1674315) and 5.26-fold higher activity compared to cellobiose.[1][4][1]
Enzymatic Synthesis (via Transglycosylation)Trichoderma reeseiThis compound produced from glucose via transglycosylation by a thermophilic glycoside hydrolase (CoGH1A) was effectively used to induce cellulase production.[2][2]
Not specified (likely commercial/synthetic)Trichoderma virideOptimal cellulase induction was observed at a this compound concentration of 1x10⁻³ M.[3][3]
From degradation of SophorolipidsHypocrea jecorina Rut C30This compound generated from the degradation of sophorolipids by the fungus effectively induced cellulase synthesis.[5][5]

Experimental Protocols

To facilitate further research and direct comparative studies, detailed methodologies for the key experiments are provided below.

Cellulase Activity Assay

Objective: To quantify the total cellulase activity in a culture supernatant, typically measured as Filter Paper Units (FPU).

Materials:

  • Whatman No. 1 filter paper strips (1.0 x 6.0 cm)

  • 50 mM Sodium Citrate (B86180) buffer (pH 4.8)

  • Dinitrosalicylic acid (DNS) reagent

  • Glucose standard solutions

  • Culture supernatant containing cellulase enzymes

Procedure:

  • Enzyme Reaction: Place a rolled filter paper strip into a test tube. Add 1.0 ml of 50 mM sodium citrate buffer (pH 4.8).

  • Add 0.5 ml of appropriately diluted enzyme solution (culture supernatant) to the tube.

  • Incubate the reaction mixture at 50°C for exactly 60 minutes.

  • Stopping the Reaction: After incubation, stop the reaction by adding 3.0 ml of DNS reagent.

  • Color Development: Place the tubes in a boiling water bath for 5 minutes.

  • Cool the tubes to room temperature and add 20 ml of distilled water.

  • Measurement: Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Quantification: Determine the amount of glucose released by comparing the absorbance to a standard curve prepared with known concentrations of glucose. One unit of filter paper activity (FPU) is defined as the amount of enzyme that releases 1 µmol of glucose from filter paper per minute.

Fungal Culture for Cellulase Induction

Objective: To grow a fungal culture and induce cellulase production using this compound.

Materials:

  • Trichoderma reesei strain (e.g., Rut C30)

  • Basal medium (containing salts, nitrogen source, and trace elements)

  • Carbon source for initial growth (e.g., glycerol (B35011) or glucose)

  • Inducer solution (this compound from synthetic and/or natural sources)

Procedure:

  • Inoculation: Inoculate a flask containing a defined basal medium with spores or mycelia of T. reesei.

  • Initial Growth: Incubate the culture with shaking at a controlled temperature (e.g., 28-30°C) for a period to allow for initial biomass accumulation. A non-inducing carbon source like glycerol is often used.

  • Induction: Once sufficient biomass has been established, add the this compound solution to the desired final concentration (e.g., 0.1 to 1.0 mM).

  • Incubation: Continue the incubation under the same conditions for a set period (e.g., 24-72 hours), during which cellulase expression will be induced.

  • Sampling: At various time points, aseptically remove samples of the culture.

  • Sample Processing: Separate the mycelia from the culture broth by centrifugation or filtration. The supernatant is used for the cellulase activity assay.

Mandatory Visualizations

To aid in the design and understanding of comparative experiments, the following diagrams are provided.

G cluster_prep This compound Preparation cluster_exp Cellulase Induction Experiment cluster_analysis Data Analysis S1 Synthetic this compound P1 Characterize & Quantify (HPLC, NMR) S1->P1 S2 Natural this compound (e.g., from Stevioside Hydrolysis) S2->P1 P2 Prepare Sterile Stock Solutions of Equal Concentration P1->P2 C3 Induce Cultures with: - Synthetic this compound - Natural this compound - No this compound (Control) P2->C3 C1 Inoculate T. reesei Cultures in Basal Medium C2 Incubate for Biomass Growth C1->C2 C2->C3 C4 Incubate and Collect Samples Over Time C3->C4 A1 Separate Mycelia and Supernatant C4->A1 A2 Perform Cellulase Activity Assay (FPU) on Supernatant A1->A2 A3 Measure Mycelial Dry Weight A1->A3 A4 Compare Specific Cellulase Productivity (FPU/g Biomass) A2->A4 A3->A4

Caption: Experimental workflow for comparing synthetic vs. natural this compound. (Within 100 characters)

G cluster_cell T. reesei Cell cluster_nucleus This compound This compound (Inducer) Receptor Membrane Receptor (Putative) This compound->Receptor Binds Membrane Cell Membrane SignalCascade Intracellular Signaling Cascade Receptor->SignalCascade Activates TranscriptionFactors Activation of Transcription Factors (e.g., XYR1, ACE2) SignalCascade->TranscriptionFactors CellulaseGenes Cellulase Gene Promoters TranscriptionFactors->CellulaseGenes Binds to Nucleus Nucleus Transcription Transcription (mRNA synthesis) CellulaseGenes->Transcription Translation Translation (Protein synthesis) Transcription->Translation Cellulase Cellulase Enzymes Translation->Cellulase Secretion Secretion Cellulase->Secretion Extracellular Extracellular Space

Caption: this compound-mediated cellulase induction pathway in T. reesei. (Within 100 characters)

Discussion and Future Outlook

The available evidence strongly supports the role of this compound as a powerful inducer of cellulase expression. However, the question of whether the biological activity of this compound is dependent on its source—be it synthetic, enzymatically produced, or derived from natural products—remains unanswered. Structurally and chemically, pure this compound is identical regardless of its origin. Therefore, any observed differences in bioactivity in a direct comparison would likely be attributable to:

  • Purity: Different production methods may result in varying levels and types of impurities. For instance, this compound derived from stevioside hydrolysis may contain residual plant compounds, while synthetic routes could leave behind reactants or byproducts. These impurities could potentially have synergistic or antagonistic effects on cellulase induction.

  • Stereochemistry: While unlikely to differ significantly, subtle variations in the anomeric purity of this compound preparations could theoretically influence interactions with fungal receptors.

For researchers in the field, the key takeaway is that while this compound is a potent and reliable inducer of cellulase, the impact of its production method on its biological efficacy has not been rigorously evaluated. The experimental framework provided in this guide offers a clear path for conducting such a comparative study. A definitive answer to this question would be of great value to the biotechnology and pharmaceutical industries, potentially optimizing the production of cellulases and other this compound-dependent processes by identifying the most effective and economical source of this important disaccharide. Future research should focus on performing direct, controlled comparisons of highly purified this compound from both synthetic and natural origins to resolve this knowledge gap.

References

A Comparative Analysis of Sophorose and Gentiobiose on Enzyme Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two disaccharides, sophorose and gentiobiose, on the induction of cellulolytic enzymes in fungi. The information presented is supported by experimental data from various studies to assist researchers in selecting the appropriate inducer for their specific applications.

Executive Summary

This compound is widely recognized as a potent inducer of cellulase (B1617823) production, particularly in the industrial workhorse Trichoderma reesei.[1] Experimental evidence consistently demonstrates its ability to elicit a strong and rapid induction of cellulase gene expression. Gentiobiose also serves as an effective inducer of cellulases, notably in species of Penicillium and Talaromyces.[2][3] While both disaccharides are valuable tools for enzyme production, their efficacy can vary significantly depending on the fungal species. In a direct comparison using Trichoderma viride, this compound was found to be approximately seven times more effective at inducing cellulase than gentiobiose.[4]

Data Presentation: this compound vs. Gentiobiose in Cellulase Induction

The following tables summarize quantitative data on the induction of cellulase activity by this compound and gentiobiose from various studies. It is important to note that direct comparisons are limited due to variations in experimental conditions, including the fungal strains, inducer concentrations, and fermentation times used.

Table 1: Effect of this compound on Cellulase Production in Trichoderma species

Fungal StrainInducer & ConcentrationFermentation TimeKey FindingsReference
Trichoderma reesei QM6aThis compound (unspecified)1.5 - 2 hoursRapid induction of carboxymethyl cellulase.[5]
Trichoderma virideThis compound (1 x 10⁻³ M)Not specifiedOptimal concentration for cellulase induction.[4]
Trichoderma reeseiThis compoundNot specifiedConsidered the most effective inducer for cellulase production.[1]

Table 2: Effect of Gentiobiose on Cellulase Production in Various Fungi

Fungal StrainInducer & ConcentrationFermentation TimeKey FindingsReference
Penicillium purpurogenum P-26GentiobioseNot specifiedInduced significant amounts of cellulase compared to cellobiose (B7769950).[6][7]
Talaromyces cellulolyticusCellobiose:Gentiobiose (2.5:1 ratio)Not specifiedResulted in a 2.4-fold increase in cellulase synthesis.[3][8]
Trichoderma virideGentiobioseNot specifiedApproximately one-seventh the inducing activity of this compound.[4]

Experimental Protocols

Fungal Fermentation for Cellulase Production

This protocol provides a general framework for inducing cellulase production in filamentous fungi using either this compound or gentiobiose.

a. Inoculum Preparation:

  • Aseptically transfer a small agar (B569324) plug containing the fungal mycelium to a flask containing a suitable liquid pre-culture medium (e.g., potato dextrose broth).

  • Incubate the flask on a rotary shaker at an appropriate temperature (e.g., 28-30°C) and agitation speed (e.g., 150-200 rpm) for 2-3 days to obtain a sufficient amount of mycelial biomass.

b. Induction Phase:

  • Harvest the mycelia from the pre-culture by filtration or centrifugation.

  • Wash the mycelia with a sterile basal salt medium to remove any residual nutrients from the pre-culture medium.

  • Transfer the washed mycelia to the main fermentation medium containing a defined carbon source (or carbon-free for induction studies) and other essential nutrients.

  • Introduce the inducer (this compound or gentiobiose) to the desired final concentration (e.g., 1 mM).

  • Incubate the culture under controlled conditions of temperature, pH, and aeration.

  • Collect samples at regular intervals to measure mycelial growth and cellulase activity in the culture supernatant.

Cellulase Activity Assay (DNS Method)

The dinitrosalicylic acid (DNS) method is a common colorimetric assay to determine the amount of reducing sugars released by the enzymatic hydrolysis of a substrate, which is a measure of cellulase activity.

a. Reagents:

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 20 ml of 2 M NaOH in 80 ml of distilled water. Adjust the final volume to 100 ml with distilled water.

  • Substrate: 1% (w/v) carboxymethyl cellulose (B213188) (CMC) in a suitable buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.8).

  • Glucose Standard Solutions: Prepare a series of glucose solutions of known concentrations (e.g., 0.1 to 1.0 mg/ml) to generate a standard curve.

b. Assay Procedure:

  • Pipette 0.5 ml of the enzyme sample (culture supernatant) into a test tube.

  • Add 0.5 ml of the CMC substrate solution to the test tube.

  • Incubate the reaction mixture at a specific temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).

  • Stop the enzymatic reaction by adding 1.0 ml of the DNS reagent.

  • Boil the mixture for 5-15 minutes to allow for color development.

  • Cool the tubes to room temperature and measure the absorbance at 540 nm using a spectrophotometer.

  • Determine the amount of reducing sugar released by comparing the absorbance values to the glucose standard curve. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of glucose equivalent per minute under the assay conditions.

Mandatory Visualization

Signaling Pathways for Cellulase Induction

sophorose_signaling_pathway cluster_intracellular Intracellular This compound This compound transporter Sugar Transporter This compound->transporter adenylate_cyclase Adenylate Cyclase transporter->adenylate_cyclase Activates camp cAMP adenylate_cyclase->camp Produces pka Protein Kinase A (PKA) camp->pka Activates transcription_factors Transcription Factors (e.g., XYR1) pka->transcription_factors Phosphorylates cellulase_genes Cellulase Genes transcription_factors->cellulase_genes Activates Transcription mrna mRNA cellulase_genes->mrna cellulase Cellulase Enzymes mrna->cellulase Translation secreted_cellulase Secreted Cellulase cellulase->secreted_cellulase

Caption: this compound signaling pathway for cellulase induction in T. reesei.

gentiobiose_signaling_pathway cluster_intracellular Intracellular cellobiose Cellobiose transporter Sugar Transporter cellobiose->transporter bgl Intracellular β-glucosidase transporter->bgl gentiobiose Gentiobiose (True Inducer) bgl->gentiobiose Transglycosylation signaling_cascade Signaling Cascade (Specific components not fully elucidated) gentiobiose->signaling_cascade Initiates transcription_factors Transcription Factors signaling_cascade->transcription_factors Activates cellulase_genes Cellulase Genes transcription_factors->cellulase_genes Activates Transcription mrna mRNA cellulase_genes->mrna cellulase Cellulase Enzymes mrna->cellulase Translation secreted_cellulase Secreted Cellulase cellulase->secreted_cellulase

Caption: Proposed gentiobiose induction mechanism in Penicillium.

Experimental Workflow

experimental_workflow cluster_fermentation Fungal Fermentation cluster_analysis Enzyme Analysis inoculum 1. Inoculum Preparation induction 2. Induction with This compound or Gentiobiose inoculum->induction sampling 3. Periodic Sampling induction->sampling centrifugation 4. Separation of Mycelia and Supernatant sampling->centrifugation assay 5. Cellulase Activity Assay (DNS) centrifugation->assay data_analysis 6. Data Analysis assay->data_analysis

Caption: Experimental workflow for comparing inducers.

References

Sophorose Cross-Reactivity in Disaccharide Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of carbohydrate analysis, the specificity of enzymatic assays is paramount for accurate quantification. This guide provides a detailed comparison of the cross-reactivity of sophorose in assays designed for other common disaccharides, namely lactose (B1674315), sucrose (B13894), and maltose (B56501). Understanding the potential for this compound interference is critical for researchers working with complex biological or fermentation samples where multiple sugars may be present. This document summarizes available quantitative data, presents detailed experimental protocols for assessing cross-reactivity, and utilizes diagrams to illustrate key concepts and workflows.

Executive Summary

Enzymatic assays for disaccharides rely on the high specificity of enzymes to hydrolyze their target substrate, which is then typically quantified by measuring the released monosaccharides. However, the presence of structurally similar sugars, such as this compound (a β-1,2-linked glucosyl-glucose disaccharide), can potentially lead to inaccurate results through cross-reactivity.

This guide reveals that while highly specific enzymes are available and can minimize interference, the potential for cross-reactivity is a significant consideration, particularly with less purified enzyme preparations or in assays that rely on the detection of glucose. Notably, some specialized enzymes, such as a highly glucose-tolerant β-glucosidase from Aspergillus oryzae, have been shown to have no significant interaction with this compound, lactose, or sucrose, highlighting the importance of enzyme selection.

Quantitative Analysis of this compound Cross-Reactivity

The degree of cross-reactivity is dependent on the specific enzyme used in the assay. The following table summarizes the potential for this compound to interfere with common disaccharide assays based on available enzymatic specificity data. It is important to note that direct percentage cross-reactivity values for this compound in commercial assay kits for lactose, sucrose, and maltose are not widely published. The data presented here is inferred from substrate specificity studies of the relevant enzymes.

Assay TargetPrimary EnzymePrinciple of DetectionPotential this compound Cross-ReactivitySupporting Data Summary
Lactose β-GalactosidaseMeasurement of released glucose and/or galactose.Low to Moderate. Depends on the source of the β-galactosidase. Some β-galactosidases have broad specificity and may hydrolyze other β-linked disaccharides.Studies on β-galactosidase from various microbial sources show a primary specificity for lactose. While not always tested against this compound, the enzyme's activity is typically highest with lactose. A highly glucose-tolerant β-glucosidase from Aspergillus oryzae showed no inhibition by lactose or this compound, suggesting neither are significant substrates for this specific enzyme[1].
Sucrose Invertase (β-Fructofuranosidase)Measurement of released glucose and fructose.Very Low. Invertase is highly specific for the β-fructofuranoside linkage in sucrose. This compound, a β-glucoside, is not a substrate.Invertase specifically hydrolyzes the terminal non-reducing β-fructofuranoside residues. A study on a highly glucose-tolerant β-glucosidase from Aspergillus oryzae also showed no inhibition by sucrose or this compound[1].
Maltose Maltase (α-Glucosidase)Measurement of released glucose.Very Low. Maltase is specific for the α-1,4-glucosidic bond in maltose. This compound has a β-1,2-glucosidic bond.Maltase is part of the α-glucosidase family, which acts on α-glucosidic linkages. This compound, having a β-linkage, would not be a substrate for a highly specific maltase.
General β-Glucoside Assays β-GlucosidaseMeasurement of released glucose.High. this compound is a known substrate and inducer for many β-glucosidases.Many fungal and bacterial β-glucosidases have been shown to hydrolyze this compound effectively. This is particularly relevant in research contexts where β-glucosidase activity is being measured, as this compound can be a strong substrate and inducer of this enzyme class[2][3][4].

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound in a specific disaccharide assay, the following general protocol can be adapted.

Protocol: Evaluation of this compound Interference in a Disaccharide Assay

1. Objective: To quantify the percentage of cross-reactivity of this compound in an enzymatic assay for a target disaccharide (e.g., lactose).

2. Materials:

  • Target disaccharide standard solution (e.g., Lactose, 1 mg/mL)

  • This compound standard solution (1 mg/mL)

  • The enzymatic assay kit for the target disaccharide (including enzyme and buffer)

  • Microplate reader or spectrophotometer

  • 96-well microplates or cuvettes

3. Method:

  • Step 1: Standard Curve Preparation: Prepare a standard curve for the target disaccharide according to the assay kit manufacturer's instructions. This typically involves serial dilutions of the standard.

  • Step 2: this compound Interference Test:

    • Prepare a series of solutions containing a fixed, high concentration of this compound (e.g., a concentration expected to be the maximum in your samples).

    • Prepare another series of solutions with varying concentrations of this compound, ranging from low to high concentrations.

  • Step 3: Assay Procedure:

    • Run the enzymatic assay on the standard curve solutions, the this compound-only solutions, and blank controls (buffer only).

    • Follow the kit's instructions for incubation times and temperature.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Step 4: Data Analysis:

    • Plot the standard curve (Concentration vs. Signal).

    • Determine the apparent concentration of the target disaccharide in the this compound-only samples by interpolating their signal on the standard curve.

    • Calculate the percentage cross-reactivity using the following formula:

Visualizing Experimental Workflows and Concepts

Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the workflow for assessing cross-reactivity and the enzymatic reactions involved.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Std_Curve Prepare Target Disaccharide Standard Curve Run_Assay Perform Enzymatic Assay (Incubate with Enzyme) Std_Curve->Run_Assay Sophorose_Sol Prepare this compound Test Solutions Sophorose_Sol->Run_Assay Blank Prepare Blank (Buffer Only) Blank->Run_Assay Measure_Signal Measure Signal (Absorbance/Fluorescence) Run_Assay->Measure_Signal Calc_CR Calculate % Cross-Reactivity Measure_Signal->Calc_CR

Caption: Workflow for Assessing this compound Cross-Reactivity.

Enzymatic_Reactions cluster_lactose Lactose Assay cluster_sophorose_potential Potential this compound Interference Lactose Lactose BetaGal β-Galactosidase Lactose->BetaGal Hydrolysis Galactose Galactose BetaGal->Galactose Glucose_L Glucose BetaGal->Glucose_L This compound This compound NonSpecific_Enzyme Non-specific β-Glucosidase This compound->NonSpecific_Enzyme Cross-Reactivity Glucose_S1 Glucose NonSpecific_Enzyme->Glucose_S1 Glucose_S2 Glucose NonSpecific_Enzyme->Glucose_S2

Caption: Enzymatic Hydrolysis in Disaccharide Assays.

Conclusion

The potential for this compound to cross-react in assays for other disaccharides is highly dependent on the specificity of the enzyme utilized. For assays targeting sucrose and maltose, the risk of interference from this compound is minimal due to the distinct glycosidic linkages (α vs. β) and the high specificity of invertase and maltase. Lactose assays may be more susceptible to interference if a β-galactosidase with broad substrate specificity is used.

For researchers working with samples containing this compound, it is imperative to:

  • Select highly specific enzymes for the target disaccharide.

  • Validate the assay for cross-reactivity with this compound using the protocol outlined in this guide.

  • Consider alternative analytical methods , such as High-Performance Liquid Chromatography (HPLC), for complex mixtures where enzymatic specificity may be a concern.

By carefully considering these factors, researchers can ensure the accuracy and reliability of their disaccharide quantification.

References

A Comparative Guide to Sophorose Synthesis: Unveiling the Most Effective Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of sophorose, a disaccharide with significant applications in biotechnology and pharmacology, is a critical challenge. This guide provides a quantitative comparison of the leading methods for this compound synthesis—enzymatic, microbial, and chemical—supported by experimental data to inform methodological choices for optimal yield, purity, and efficiency.

This comprehensive analysis delves into the intricacies of each approach, presenting a clear, data-driven comparison to facilitate informed decisions in laboratory and industrial settings. Detailed experimental protocols for key cited experiments are provided, alongside visual representations of complex biological pathways and experimental workflows to enhance understanding.

At a Glance: Quantitative Comparison of this compound Synthesis Methods

The selection of a this compound synthesis method is a trade-off between yield, purity, reaction time, and the complexity of the procedure. The following table summarizes the quantitative performance of representative enzymatic, microbial (via sophorolipid (B1247395) hydrolysis), and chemical synthesis approaches.

Synthesis MethodKey ProcessStarting MaterialsProduct Concentration/YieldReaction TimePurityKey AdvantagesKey Disadvantages
Enzymatic Synthesis One-pot three-enzyme cascadeGlucose, Sucrose (B13894)108 mM (37.1 g/L) this compound; 45% final yield after purification[1]48 hours[1]High after purificationHigh specificity, mild reaction conditions, environmentally friendly.Enzyme cost and stability can be a factor.
Enzymatic Synthesis Transglycosylation by thermophilic β-glucosidaseGlucose37.86 g/L this compound[2]4 hours[2]Not specifiedHigh productivity (9.47 g/L/h)[2]Potential for byproduct formation (other disaccharides)[3]
Microbial Fermentation & Hydrolysis Fermentation of Candida bombicola followed by acid hydrolysis of sophorolipidsGlucose, Rapeseed Ethyl EstersSophorolipids: 250-300 g/L; this compound: 10.3 g/L after hydrolysis[4]Fermentation: Not specified; Hydrolysis: 12 hours[4][5]Mixture with glucose, requires further purification[4][5]Utilizes renewable feedstocks, potential for high volume production.Two-step process, requires purification from byproducts.
Chemical Synthesis Koenigs-Knorr GlycosylationProtected glucose derivatives (e.g., acetobromoglucose and a protected glucose acceptor)~50-60% overall yields for similar glycosidic bond formations[6]Multi-step, variableRequires chromatographic purificationWell-established, allows for synthesis of derivatives.Requires use of protecting groups, harsh reagents, and heavy metal promoters; often involves multiple steps with purification at each stage.

In Focus: Methodologies and Experimental Insights

Enzymatic Synthesis: A Precise and High-Yield Approach

Enzymatic synthesis offers a highly specific and efficient route to this compound, minimizing the formation of unwanted byproducts. Two notable enzymatic methods are highlighted below.

This method utilizes a synergistic cocktail of three enzymes to convert simple sugars into this compound in a single reaction vessel.[1] The process leverages the activities of sucrose phosphorylase, 1,2-β-oligoglucan phosphorylase, and an exo-β-1,2-glucooligosaccharide sophorohydrolase.

Experimental Workflow: One-Pot Enzymatic Synthesis

G cluster_0 Reaction Mixture Preparation A Sucrose (250 mM) E Incubation (30°C, 48h) A->E B Glucose (5 mM) B->E C Phosphate (B84403) Buffer (10 mM, pH 7.0) C->E D Enzyme Cocktail: - Sucrose Phosphorylase (5 µg/mL) - 1,2-β-oligoglucan Phosphorylase (20 µg/mL) - exo-β-1,2-glucooligosaccharide sophorohydrolase (50 µg/mL) D->E F Yeast Treatment (Glucose Removal) E->F G Purification (Size-Exclusion Chromatography) F->G H Pure this compound (45% Yield) G->H

Caption: Workflow for the one-pot enzymatic synthesis of this compound.

A multifunctional thermophilic glycoside hydrolase, CoGH1A, has been employed for the efficient production of this compound from glucose through transglycosylation.[2] This method boasts a remarkably high productivity.

Experimental Protocol: Transglycosylation for this compound Synthesis

  • Reaction Setup: A reaction mixture containing a high concentration of glucose in a suitable buffer (e.g., sodium phosphate buffer, pH 6.0) is prepared.

  • Enzyme Addition: The thermophilic β-glucosidase (CoGH1A) is added to the glucose solution.

  • Incubation: The reaction is incubated at an elevated temperature (e.g., 80-90°C) for a short duration (e.g., 4 hours).

  • Product Analysis: The reaction mixture is analyzed by HPLC to determine the concentration of this compound and other disaccharides.

Microbial Fermentation: A Scalable Bio-based Route

Microbial fermentation, particularly by the yeast Candida bombicola (also known as Starmerella bombicola), is a well-established method for producing sophorolipids, which are precursors to this compound.[7] The sophorolipids are subsequently hydrolyzed to yield this compound.

The production of sophorolipids in S. bombicola is a complex process involving a series of enzymatic reactions. Understanding this pathway is crucial for optimizing fermentation conditions and potentially for engineering strains with improved this compound production capabilities. The key enzymes in this pathway include a cytochrome P450 monooxygenase, two glucosyltransferases (UgtA1 and UgtB1), and an acetyltransferase.[7][8][9][10][11]

Signaling Pathway: Sophorolipid Biosynthesis in S. bombicola

G FattyAcid Fatty Acid (C16-C18) HydroxyFA ω- or ω-1 Hydroxylated Fatty Acid FattyAcid->HydroxyFA CYP52M1 Glucolipid Glucolipid (Acidic GL) HydroxyFA->Glucolipid UGTA1 (UDP-Glucose) AcidicSL Acidic Sophorolipid Glucolipid->AcidicSL UGTB1 (UDP-Glucose) BolaSL Bolaform Sophorolipid AcidicSL->BolaSL UGTA1 & UGTB1 AcetylatedBolaSL Acetylated Bolaform Sophorolipid BolaSL->AcetylatedBolaSL Acetyltransferase (AT) LactonicSL Lactonic Sophorolipid AcetylatedBolaSL->LactonicSL SBLE (transesterification) This compound This compound AcetylatedBolaSL->this compound SBLE (leaving group)

Caption: Simplified sophorolipid biosynthetic pathway in S. bombicola.

Once sophorolipids are produced through fermentation, this compound can be liberated through acid hydrolysis. This method provides a route to this compound from a readily available bio-based precursor.

Experimental Protocol: Acid Hydrolysis of Sophorolipids for this compound Production

  • Preparation of Sophorolipid Solution: An aqueous solution of sophorolipids (acidic form preferred) is prepared at a concentration of approximately 200 g/L.[4][5]

  • Acidification: Sulphuric acid is added to the solution to a concentration of 0.25% with respect to the weight of the sophorolipids.[4][5]

  • Hydrolysis: The mixture is heated to boiling under reflux with stirring for 12 hours.[4][5]

  • Phase Separation: After cooling, the oily phase containing fatty acids is separated from the aqueous phase.

  • Product Analysis and Purification: The aqueous phase, containing this compound and glucose, is analyzed by HPLC. Further purification is required to isolate this compound.[4][5]

Chemical Synthesis: A Versatile but Complex Approach

Classical chemical methods, such as the Koenigs-Knorr reaction, provide a means to synthesize this compound and its derivatives with high precision.[12] However, these methods are often multi-step processes requiring the use of protecting groups to selectively mask reactive hydroxyl groups, followed by deprotection steps.

The Koenigs-Knorr reaction typically involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol (a suitably protected glucose derivative) in the presence of a heavy metal salt promoter, such as silver carbonate or cadmium carbonate.[6][12] While offering control over stereochemistry, the requirement for protecting group manipulations and the use of stoichiometric amounts of often toxic promoters can be significant drawbacks. Overall yields for similar glycosylations are reported to be in the range of 50-60%.[6]

Logical Relationship: Chemical Synthesis of this compound

G A Glucose B Protection of Hydroxyl Groups A->B D Preparation of Glycosyl Acceptor (Partially Protected Glucose) A->D C Formation of Glycosyl Donor (e.g., Acetobromoglucose) B->C E Koenigs-Knorr Glycosylation (Heavy Metal Promoter) C->E D->E F Protected this compound E->F G Deprotection F->G H This compound G->H

Caption: General workflow for the chemical synthesis of this compound.

Conclusion

The choice of a this compound synthesis method depends heavily on the specific requirements of the application.

  • Enzymatic synthesis stands out for its high specificity, yield, and environmentally benign reaction conditions, making it an excellent choice for producing high-purity this compound for research and pharmaceutical applications.

  • Microbial fermentation followed by hydrolysis offers a scalable, bio-based route that can utilize renewable feedstocks, which is advantageous for large-scale industrial production where cost is a primary driver, and subsequent purification is feasible.

  • Chemical synthesis , while complex, provides the versatility to create this compound derivatives for structure-activity relationship studies, although the multi-step nature and use of hazardous reagents may limit its applicability for bulk production.

This comparative guide provides the necessary quantitative data and methodological insights to empower researchers and industry professionals to select the most appropriate synthesis strategy for their specific needs, ultimately accelerating research and development in the many fields where this compound plays a vital role.

References

Safety Operating Guide

Proper Disposal of Sophorose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Sophorose

The proper disposal of this compound, a disaccharide used in various research applications, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound itself is not classified as a hazardous substance, the disposal method depends on its form (solid or aqueous solution) and whether it is mixed with other hazardous chemicals. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste.

Immediate Safety Precautions

Before commencing any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling any chemical waste.

This compound Disposal Decision Framework

The appropriate disposal route for this compound waste is determined by its form and composition. The following table summarizes the recommended disposal procedures.

Waste FormCompositionDisposal ProcedureKey Considerations
Solid Pure this compound PowderDispose of as non-hazardous solid waste.[1]Package securely in a sealed container labeled "Non-hazardous" and place directly into the designated dumpster for regular solid waste, not in a laboratory bin that will be handled by custodial staff.[1]
Aqueous Solution This compound in WaterPermitted for drain disposal with copious amounts of water.[2]Ensure the solution does not contain any other hazardous materials. Check with your local EHS for limitations on volume and concentration.[2]
Mixture This compound with Hazardous Solvents or ReagentsMust be treated as hazardous waste.Collect in a designated, properly labeled hazardous waste container. Do not mix with other incompatible waste streams. Arrange for pickup by your institution's hazardous waste management service.
Contaminated Labware Gloves, Weigh Boats, Tubes, etc.Dispose of as regular solid waste.If contaminated with hazardous substances, dispose of as hazardous waste following institutional protocols.
Empty Containers Original this compound ContainerCan be disposed of in regular trash.Ensure no significant residue remains. It is good practice to deface the original label to prevent confusion.

Experimental Protocols: Handling this compound Waste Streams

In a typical laboratory setting, this compound waste is generated from various experimental protocols. For instance, studies on the enzymatic synthesis or hydrolysis of this compound often involve aqueous solutions containing buffers, acids, or bases.[3]

Protocol for Disposal of Aqueous this compound Solutions:

  • Characterize the Waste: Confirm that the aqueous solution contains only this compound and water, with no other hazardous chemicals.

  • Consult Local Guidelines: Verify with your institution's EHS department that drain disposal of dilute, non-hazardous sugar solutions is permitted.

  • Dilution: If the solution is concentrated, dilute it with a significant volume of water.

  • Drain Disposal: Slowly pour the diluted solution down a laboratory sink drain, followed by flushing with a copious amount of cold water to ensure it is cleared from the plumbing system.

Protocol for Disposal of this compound Mixed with Hazardous Waste:

  • Identification: Identify all hazardous components in the this compound mixture.

  • Segregation: Transfer the waste mixture to a chemically compatible and properly labeled hazardous waste container. The label should clearly identify all constituents and their approximate concentrations.

  • Storage: Store the container in a designated satellite accumulation area (SAA) for hazardous waste.

  • Disposal Request: Follow your institution's procedures to request a pickup of the hazardous waste by the designated waste management service.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Sophorose_Disposal_Workflow start Start: this compound Waste Generated check_mixed Is this compound mixed with hazardous chemicals? start->check_mixed hazardous_waste Treat as Hazardous Waste: - Segregate and label - Store in SAA - Request EHS pickup check_mixed->hazardous_waste Yes check_form What is the physical form? check_mixed->check_form No end End: Proper Disposal Complete hazardous_waste->end solid_waste Solid Waste Disposal: - Package in sealed container - Label as 'Non-hazardous' - Place in designated dumpster check_form->solid_waste Solid aqueous_waste Aqueous Solution Disposal: - Confirm no other hazards - Dilute if concentrated - Dispose down drain with copious water check_form->aqueous_waste Aqueous Solution solid_waste->end aqueous_waste->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Sophorose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. While Sophorose is not classified as a hazardous substance, adhering to good occupational hygiene and safety practices is essential to maintain a safe research environment.[1] This guide provides immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is recommended to use the following personal protective equipment as a standard laboratory practice.

PPE CategoryRecommended EquipmentSpecification Details
Eye Protection Safety glasses or gogglesShould be worn to protect against splashes.[2][3]
Hand Protection GlovesNitrile gloves are a suitable choice for handling non-hazardous powders.[2][4]
Body Protection Laboratory coatA standard lab coat should be worn to protect clothing and skin from potential contamination.
Respiratory Protection Type N95 (US) or equivalent respiratorRecommended when handling the powder to minimize inhalation of fine particles. Ensure proper fit and use according to manufacturer's instructions.

Operational Plan: Handling this compound Powder

The following protocol outlines the standard procedure for safely handling this compound powder in a laboratory setting.

Experimental Protocol: General Handling of Non-Hazardous Powders (e.g., this compound)

  • Preparation:

    • Ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered.

    • Confirm that all necessary PPE is available and in good condition.

    • Have all required equipment (e.g., spatula, weighing paper, containers) ready.

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Put on safety glasses or goggles.

    • Put on gloves.

    • If there is a risk of generating dust, put on a particulate respirator (e.g., N95).

  • Handling the Powder:

    • Work in a well-ventilated area. For procedures that may generate dust, it is advisable to work in a fume hood.

    • Carefully open the this compound container.

    • Use a clean spatula to transfer the desired amount of powder onto weighing paper or directly into a container.

    • Minimize the creation of dust by handling the powder gently and avoiding drafts.

    • Once the desired amount is transferred, securely close the this compound container.

  • Post-Handling:

    • Clean any spills immediately. For a non-hazardous powder like this compound, this can typically be done by wiping with a damp cloth.

    • Clean all equipment used during the procedure.

    • Properly remove and dispose of gloves.

    • Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.

Disposal Plan

Residues of this compound and any contaminated materials should be disposed of in accordance with local, state, and federal regulations. As it is not classified as hazardous, it can typically be disposed of as non-hazardous waste. However, it is always best practice to consult your institution's specific waste disposal guidelines.

Logical Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory environment.

Sophorose_Handling_Workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Post-Handling & Disposal A Assess Risks (Non-Hazardous) B Gather Materials & this compound A->B C Select & Inspect PPE B->C D Don PPE C->D E Work in Ventilated Area D->E F Handle this compound Powder E->F G Weigh / Transfer F->G H Securely Close Container G->H I Clean Work Area & Equipment H->I J Doff PPE I->J K Dispose of Waste J->K L Wash Hands K->L M M L->M End Process

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.